TP-238 hydrochloride
Beschreibung
The exact mass of the compound 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride is 494.1866877 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S.ClH/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28;/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVADRKEPFRFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TP-238 Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of CECR2 and BPTF Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective chemical probe that functions as a dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] By targeting these key epigenetic readers, TP-238 provides a powerful tool to investigate the roles of CECR2 and BPTF in chromatin remodeling, gene transcription, and the pathogenesis of diseases such as cancer. This technical guide provides a comprehensive overview of the mechanism of action of TP-238, detailing its molecular targets, downstream signaling pathways, and includes relevant experimental protocols and quantitative data.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting regulatory complexes to chromatin and influencing gene transcription. The dysregulation of bromodomain-containing proteins is implicated in a variety of diseases, making them attractive therapeutic targets.
This compound has emerged as a valuable chemical probe for studying the biological functions of two such proteins: CECR2 and BPTF. This guide will delve into the specifics of its inhibitory activity and the downstream consequences of engaging these targets.
Molecular Targets and Binding Affinity
This compound is characterized by its high affinity for the bromodomains of both CECR2 and BPTF. The inhibitory activity and binding affinity have been quantified through various biochemical and biophysical assays.
| Target | Assay Type | Value | Reference |
| CECR2 | AlphaScreen® IC50 | 30 nM | [1] |
| Isothermal Titration Calorimetry (ITC) K_d | 10 nM | [1] | |
| BPTF | AlphaScreen® IC50 | 350 nM | [1] |
| Isothermal Titration Calorimetry (ITC) K_d | 120 nM | [1] | |
| BRD9 | AlphaScreen® IC50 | 1.4 µM | [1] |
As indicated in the table, TP-238 exhibits significantly higher potency for CECR2 compared to BPTF. It also demonstrates good selectivity over other bromodomains, such as BRD9.[1] Furthermore, TP-238 has been screened against a panel of 338 kinases and showed no significant activity at a concentration of 1 µM, highlighting its specificity as a bromodomain inhibitor.[1]
Mechanism of Action and Signaling Pathways
TP-238 exerts its biological effects by competitively inhibiting the binding of acetylated lysines to the bromodomains of CECR2 and BPTF, thereby disrupting their downstream signaling functions.
Inhibition of CECR2 and the NF-κB Signaling Pathway
CECR2 has been identified as a critical regulator in breast cancer metastasis.[2][3] It functions by interacting with the acetylated RELA subunit of the NF-κB complex, which promotes the transcription of NF-κB target genes.[2] These target genes are involved in processes such as epithelial-mesenchymal transition (EMT) and the recruitment of immunosuppressive M2 macrophages to the tumor microenvironment.[2][3]
By inhibiting the CECR2 bromodomain, TP-238 is predicted to prevent the recruitment of the necessary transcriptional machinery to NF-κB target gene promoters, thereby suppressing tumor progression and metastasis.
Inhibition of BPTF, the NURF Complex, and c-MYC Activity
BPTF is the largest and a core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex.[1] The NURF complex plays a vital role in regulating chromatin structure and gene expression. BPTF is essential for the recruitment of the NURF complex to specific genomic loci.
Importantly, BPTF has been shown to be a critical co-factor for the oncogenic transcription factor c-MYC.[4][5][6] BPTF interacts with c-MYC and is required for its recruitment to chromatin and subsequent transcriptional activity.[4] The inhibition of BPTF by TP-238 is therefore expected to disrupt the c-MYC transcriptional program, which is a key driver in many human cancers.[4][7] This disruption can lead to decreased cell proliferation and a delay in tumor development.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of TP-238 in research. Below are generalized protocols for key assays used to characterize this inhibitor.
AlphaScreen® Assay for Bromodomain Inhibition
This assay is used to measure the in vitro potency of TP-238 against CECR2 and BPTF.
Materials:
-
His-tagged bromodomain protein (CECR2 or BPTF)
-
Biotinylated histone peptide (e.g., H4K16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
This compound (serial dilutions)
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, 0.05% CHAPS)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of TP-238 in the assay buffer.
-
In a 384-well plate, add the assay buffer, His-tagged bromodomain protein, and biotinylated histone peptide.
-
Add the TP-238 dilutions to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
In subdued light, add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Read the plate on a suitable plate reader with an AlphaScreen 680 nm excitation and 570 nm emission filter set.
-
Calculate IC50 values from the resulting dose-response curves.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between TP-238 and the bromodomains.
Materials:
-
Purified bromodomain protein (CECR2 or BPTF)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve TP-238 in the final dialysis buffer to ensure no buffer mismatch.
-
Degas both the protein solution and the TP-238 solution.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the TP-238 solution into the injection syringe.
-
Perform a series of injections of TP-238 into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the effect of TP-238 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., breast cancer, leukemia)
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of TP-238.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Quantitative Data
While extensive quantitative data on the cellular effects of TP-238 are not widely available in public literature, the following represents the key reported in vitro and cellular activity.
| Parameter | Target/Assay | Value | Reference |
| Biochemical IC50 | CECR2 (AlphaScreen®) | 30 nM | [1] |
| BPTF (AlphaScreen®) | 350 nM | [1] | |
| Binding Affinity (K_d) | CECR2 (ITC) | 10 nM | [1] |
| BPTF (ITC) | 120 nM | [1] | |
| Cellular Target Engagement (EC50) | CECR2 & BPTF (NanoBRET™) | 200-300 nM | [1] |
Conclusion and Future Directions
This compound is a well-characterized dual inhibitor of the CECR2 and BPTF bromodomains. Its demonstrated potency and selectivity make it an invaluable tool for dissecting the roles of these epigenetic regulators in health and disease. The inhibition of the CECR2/NF-κB and BPTF/c-MYC axes provides a strong rationale for investigating the therapeutic potential of targeting these pathways in cancer.
Further studies are warranted to fully elucidate the downstream effects of TP-238 on global gene expression, to assess its efficacy in a broader range of cancer cell lines, and importantly, to evaluate its pharmacological properties and anti-tumor activity in in vivo models. The lack of publicly available in vivo data represents a significant gap in the current understanding of TP-238's potential as a therapeutic lead. Future research in these areas will be critical for advancing our knowledge of CECR2 and BPTF biology and for the potential development of novel epigenetic therapies.
References
- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
TP-238 Hydrochloride: A Technical Guide to BPTF/FALZ Inhibition for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective chemical probe targeting the bromodomains of Bromodomain and PHD Finger Transcription Factor (BPTF/FALZ) and Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2). As a key subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a critical role in chromatin remodeling and gene transcription, with significant implications in oncology. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its utility in studying the biological functions of BPTF and CECR2. We present detailed quantitative data, experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts targeting these epigenetic regulators.
Introduction to BPTF/FALZ and CECR2
BPTF (Bromodomain and PHD Finger Transcription Factor) , also known as FALZ, is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex. The NURF complex is an ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression by altering nucleosome positioning. BPTF, through its bromodomain and PHD finger, recognizes and binds to acetylated and methylated histone tails, respectively, thereby targeting the NURF complex to specific genomic loci. This activity is essential for the transcription of a variety of genes involved in development and cellular proliferation. Dysregulation of BPTF has been implicated in several cancers, making it an attractive target for therapeutic intervention.
CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) is another bromodomain-containing protein that functions as an epigenetic reader. It is involved in the DNA damage response and has been shown to play a role in the NF-κB signaling pathway, which is critical in inflammation and cancer.
This compound serves as a valuable tool for dissecting the distinct and overlapping functions of BPTF and CECR2, paving the way for the development of novel therapeutics targeting these epigenetic regulators.
This compound: A Selective Chemical Probe
This compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of the BPTF and CECR2 bromodomains. Its selectivity and potent inhibitory activity make it an excellent chemical probe for studying the cellular functions of these proteins.
Quantitative Data
The inhibitory activity and binding affinity of this compound have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data available for TP-238.
| Target | Assay Type | Value | Reference |
| BPTF | AlphaScreen® IC50 | 350 nM | [1] |
| CECR2 | AlphaScreen® IC50 | 30 nM | [1] |
| BPTF | Isothermal Titration Calorimetry (ITC) Kd | 120 nM | [1] |
| CECR2 | Isothermal Titration Calorimetry (ITC) Kd | 10 nM | [1] |
| BPTF | NanoBRET™ EC50 | 200-300 nM | [1] |
| CECR2 | NanoBRET™ EC50 | 200-300 nM | [1] |
Table 1: In Vitro and Cellular Potency of TP-238
| Off-Target | Assay Type | Value | Reference |
| BRD9 | IC50 | 1.4 µM | [1] |
| Kinase Panel (338 kinases) | Activity at 1 µM | No significant activity | [1] |
Table 2: Selectivity Profile of TP-238
Signaling Pathways and Mechanism of Action
BPTF and the NURF Complex in Gene Regulation
The NURF complex, through the activity of its catalytic subunit SNF2H/SMARCA5 (an ISWI family ATPase), utilizes the energy from ATP hydrolysis to slide nucleosomes along the DNA. This remodeling activity increases the accessibility of DNA to transcription factors and the transcriptional machinery. BPTF's role is to target the NURF complex to specific gene promoters through its interaction with acetylated and methylated histones.
BPTF in Cancer Signaling Pathways
BPTF has been shown to be a critical player in several oncogenic signaling pathways, most notably the MAPK and PI3K-AKT pathways. By promoting the transcription of key genes in these pathways, BPTF contributes to cancer cell proliferation, survival, and resistance to therapy. Furthermore, BPTF has been identified as a crucial co-factor for the oncogenic transcription factor c-MYC, facilitating its recruitment to chromatin and subsequent transcriptional activity.[2][3][4]
CECR2 and NF-κB Signaling
CECR2 has been identified as a positive regulator of the NF-κB signaling pathway. It is recruited by the RELA (p65) subunit of NF-κB to the promoters of target genes, where it facilitates chromatin accessibility and subsequent gene transcription. This mechanism is implicated in promoting cancer metastasis and immune suppression.[5][6][7]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of TP-238 in research. Below are generalized protocols for the AlphaScreen® and Isothermal Titration Calorimetry assays, which are commonly used to characterize bromodomain inhibitors.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This protocol describes a competitive binding assay to determine the IC50 of TP-238 for BPTF or CECR2.
References
- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
TP-238 Hydrochloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a dual inhibitor, it serves as a critical tool for investigating the roles of these epigenetic readers in gene regulation, development, and disease. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data and protocols related to this compound, intended to facilitate its use in preclinical research and drug discovery.
Chemical Properties
This compound is a white to beige powder. Its chemical structure and core properties are summarized below.
| Property | Value | Reference |
| Synonym(s) | 1-(3-(6-(4-(3-dimethylamino-propoxy)-phenyl)-2-methylsulfonyl-pyrimidin-4-ylamino)-propyl)-1H-pyrazole Hydrochloride, N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride | [1] |
| Molecular Formula | C₂₂H₃₀N₆O₃S · xHCl | [1] |
| Molecular Weight | 458.58 g/mol (free base) | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 2 mg/mL | [1] |
| Storage | -20°C, desiccated | [1] |
| Appearance | White to beige powder | [1] |
Mechanism of Action and Biological Activity
TP-238 is a potent inhibitor of the bromodomains of CECR2 and BPTF, which are involved in recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in chromatin remodeling and gene transcription. By occupying the acetyl-lysine binding pocket of these bromodomains, TP-238 disrupts their interaction with chromatin, leading to modulation of gene expression.
A structurally related compound, TP-422, serves as a negative control as it is completely inactive against both BPTF and CECR2.
Signaling Pathway Diagram
Quantitative Data
The inhibitory activity of TP-238 has been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Target | Assay | IC₅₀ (nM) | Reference |
| CECR2 | AlphaScreen | 30 | [1] |
| BPTF | AlphaScreen | 350 | [1] |
| BRD9 | AlphaScreen | 1400 | [1] |
Table 2: Binding Affinity
| Target | Assay | K_d (nM) | Reference |
| CECR2 | Isothermal Titration Calorimetry (ITC) | 10 | [1] |
| BPTF | Isothermal Titration Calorimetry (ITC) | 120 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen Assay
This assay is used to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.
Experimental Workflow Diagram:
References
An In-depth Technical Guide to the Structural Analogues of TP-238 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As components of distinct chromatin remodeling complexes, CECR2 and BPTF are implicated in various cellular processes, including gene transcription, DNA repair, and cell cycle control, making them attractive targets for therapeutic intervention in oncology and other diseases. This technical guide provides a comprehensive overview of the structural analogues of TP-238, detailing their biological activities, structure-activity relationships (SAR), and the experimental protocols utilized for their characterization. Furthermore, it elucidates the key signaling pathways influenced by the inhibition of CECR2 and BPTF, offering a valuable resource for researchers engaged in the discovery and development of novel bromodomain inhibitors.
Introduction to this compound
This compound is a well-characterized chemical probe that exhibits high affinity for the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby playing a crucial role in the regulation of chromatin structure and gene expression. The dual inhibitory activity of TP-238 provides a valuable tool to investigate the coordinated functions of the CECR2-containing remodeling factor (CERF) and the Nucleosome Remodeling Factor (NURF) complex, in which BPTF is a core subunit.
Chemical Structure of TP-238:
-
Formal Name: 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride[1]
-
Molecular Formula: C₂₂H₃₀N₆O₃S · HCl[1]
-
Molecular Weight: 495.0 g/mol [1]
-
CAS Number: 2415263-05-5[1]
Structural Analogues and Structure-Activity Relationship (SAR)
The development of structural analogues of TP-238 has been focused on improving potency, selectivity, and pharmacokinetic properties. While a systematic library of TP-238 analogues with comprehensive SAR data is not publicly available in a single source, several key compounds have been described in the literature, providing valuable insights into the structural requirements for potent and selective inhibition of CECR2 and BPTF.
Key Structural Analogues
This section summarizes the biological data for TP-238 and its notable structural or functional analogues.
| Compound | Target(s) | IC₅₀ (nM) | K_d_ (nM) | Assay(s) | Key Structural Features / Notes |
| TP-238 | CECR2 | 30[1][2] | 10[1][2] | AlphaScreen, ITC | Dual inhibitor with a preference for CECR2. |
| BPTF | 350[1][2] | 120[1][2] | AlphaScreen, ITC | ||
| BRD9 | 1400[1][3] | - | AlphaScreen | Lower affinity for BRD9, indicating selectivity. | |
| TP-248 | CECR2, BPTF | - | - | - | A structural analogue used as a scaffold to develop more selective CECR2 inhibitors. The pyrimidine (B1678525) core is a key feature. |
| NVS-BPTF-1 | BPTF | 56[3] | 71[3] | AlphaScreen, BLI | A potent and selective BPTF inhibitor. Shares structural similarities with TP-238 but optimized for BPTF affinity. |
| BRD4(BD1) | >10,000 | - | AlphaScreen | Demonstrates high selectivity over BET bromodomains. | |
| Cpd8 | BPTF | - | 428 | ITC | A potent and selective BPTF inhibitor discovered through screening and structure-guided optimization. |
| Cpd10 | BPTF | - | 655 | ITC | Another potent and selective BPTF inhibitor from the same series as Cpd8. |
Emerging Structure-Activity Relationship Insights
From the limited data available, the following SAR observations can be made:
-
Pyrimidine Core: The central pyrimidine scaffold appears to be a crucial pharmacophore for binding to the CECR2 and BPTF bromodomains.
-
Substitutions on the Pyrimidine Ring: Modifications at the 2- and 4-positions of the pyrimidine ring significantly influence potency and selectivity. The methylsulfonyl group at the 2-position and the N-propyl-pyrazole moiety at the 4-position in TP-238 are key for its activity.
-
Phenyl Group Substituent: The nature of the substituent on the 6-phenyl ring impacts both affinity and physicochemical properties. The dimethylaminopropoxy chain in TP-238 likely contributes to its solubility and cell permeability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of TP-238 and its analogues.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the binding of the inhibitor to the bromodomain by competing with a biotinylated histone peptide ligand.
Workflow Diagram:
References
- 1. academic.oup.com [academic.oup.com]
- 2. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
TP-238 Hydrochloride Target Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of target engagement studies for TP-238 hydrochloride, a chemical probe targeting the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.
Quantitative Target Engagement and Selectivity Data
This compound has been characterized through various biochemical and cellular assays to determine its potency, binding affinity, and selectivity for its primary targets, CECR2 and BPTF. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Binding Affinity of TP-238
| Target | Assay Type | Metric | Value (nM) |
| CECR2 | AlphaScreen | IC₅₀ | 30[1] |
| BPTF | AlphaScreen | IC₅₀ | 350[1] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | K_d_ | 10[1] |
| BPTF | Isothermal Titration Calorimetry (ITC) | K_d_ | 120[1] |
Table 2: Cellular Target Engagement of TP-238
| Target | Assay Type | Metric | Value (nM) |
| CECR2 | NanoBRET™ | EC₅₀ | 200-300 |
| BPTF | NanoBRET™ | EC₅₀ | 200-300 |
Table 3: Selectivity Profile of TP-238
| Off-Target | Assay Type | Metric | Value (µM) |
| BRD9 | Biochemical Assay | IC₅₀ | 1.4[1] |
| 338 Kinases | Kinase Panel Screen | - | No activity at 1 µM[1] |
Core Signaling Pathways
TP-238's targets, CECR2 and BPTF, are integral components of chromatin remodeling complexes that play crucial roles in regulating gene expression. Their inhibition by TP-238 can impact downstream signaling pathways implicated in cancer and other diseases.
CECR2 and the NF-κB Signaling Pathway
CECR2 has been shown to be a positive regulator of the NF-κB signaling pathway. It interacts with the RELA (p65) subunit of NF-κB, promoting its recruitment to target gene promoters and enhancing transcriptional activation. This is particularly relevant in contexts such as breast cancer metastasis, where CECR2-mediated NF-κB activation can drive the expression of genes involved in inflammation, cell survival, and invasion.
BPTF and the PI3K/AKT Signaling Pathway
BPTF, a core component of the Nucleosome Remodeling Factor (NURF) complex, has been implicated in the positive regulation of the PI3K/AKT signaling pathway. Knockdown of BPTF has been shown to suppress the phosphorylation of key components of this pathway, leading to decreased cell proliferation and survival. This positions BPTF as a critical upstream regulator of a major cancer-associated signaling cascade.
BPTF and c-MYC-Dependent Transcription
BPTF is a critical co-factor for the oncogenic transcription factor c-MYC. BPTF interacts with c-MYC and is required for its recruitment to chromatin at target gene promoters. By remodeling chromatin, the BPTF-containing NURF complex facilitates c-MYC's access to DNA, thereby enabling the transcription of genes involved in cell cycle progression, proliferation, and metabolism. Inhibition of BPTF with TP-238 can therefore disrupt c-MYC's oncogenic functions.
References
TP-238 Hydrochloride: A Technical Guide to its Role in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective chemical probe that targets the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF/FALZ).[1] As key components of the CERF (CECR2-containing remodeling factor) and NURF (Nucleosome Remodeling Factor) chromatin remodeling complexes, respectively, CECR2 and BPTF play critical roles in regulating gene expression through the recognition of acetylated histone tails. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on chromatin structure and function, and its potential therapeutic applications. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts targeting these epigenetic regulators.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that exhibits high affinity for the bromodomains of CECR2 and BPTF.[1] These proteins act as "readers" of the histone code, specifically recognizing acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active chromatin and gene transcription.
-
CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2): A component of the ISWI (Imitation Switch) family of chromatin remodeling complexes, specifically the CERF (CECR2-containing remodeling factor) complex. CECR2 is crucial for developmental processes such as neurulation.[1]
-
BPTF (Bromodomain PHD Finger Transcription Factor): The largest subunit of the NURF (Nucleosome Remodeling Factor) complex, another ISWI family remodeler. BPTF is essential for embryogenesis, and its dysregulation has been implicated in various cancers.[2]
By competitively binding to the acetyl-lysine binding pockets of CECR2 and BPTF, this compound displaces these proteins from chromatin, thereby inhibiting their remodeling activities and modulating the expression of their target genes.
Quantitative Data
The following tables summarize the in vitro binding affinity and inhibitory activity of TP-238 against its primary targets.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of TP-238
| Target | Assay Type | Value (nM) | Reference |
| CECR2 | IC50 (Alphascreen) | 30 | [1] |
| BPTF | IC50 (Alphascreen) | 350 | [1] |
| CECR2 | Kd (Isothermal Titration Calorimetry) | 10 | [1] |
| BPTF | Kd (Isothermal Titration Calorimetry) | 120 | [1] |
Table 2: Cellular Target Engagement of TP-238
| Target | Assay Type | Value (nM) | Reference |
| CECR2 | EC50 (NanoBRET) | 200-300 | |
| BPTF | EC50 (NanoBRET) | 200-300 |
Mechanism of Action: Inhibition of Chromatin Remodeling
The primary mechanism of action of this compound is the disruption of the "read-write" mechanism of histone modifications that governs chromatin accessibility and gene expression.
Role of CECR2 and BPTF in Chromatin Remodeling
CECR2 and BPTF, through their respective complexes (CERF and NURF), utilize the energy from ATP hydrolysis to reposition or evict nucleosomes. This remodeling activity is guided by their bromodomains, which recognize and bind to acetylated histones, thereby targeting the remodeling machinery to specific genomic loci. BPTF, for instance, has been shown to bind with marked selectivity to Histone H4 acetylated at lysine 16 (H4K16ac) in conjunction with Histone H3 trimethylated at lysine 4 (H3K4me3).
Impact of this compound
This compound, by blocking the bromodomain-acetylated histone interaction, is expected to have the following effects:
-
Displacement from Chromatin: Prevent the recruitment and stabilization of CERF and NURF complexes at their target gene promoters and enhancers.
-
Altered Chromatin Accessibility: Lead to a more condensed chromatin state at target loci, reducing the accessibility of the transcriptional machinery to DNA.
-
Modulation of Gene Expression: Result in the downregulation of genes that are positively regulated by CECR2 and BPTF, and potentially the upregulation of genes that are repressed by them.
Signaling Pathways and Downstream Effects
The inhibition of CECR2 and BPTF by this compound can impact several key signaling pathways implicated in development and disease.
CECR2-Mediated Signaling
Recent studies have implicated CECR2 in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . CECR2 has been shown to be recruited by the RELA subunit of NF-κB to activate the expression of target genes involved in inflammation and cancer metastasis, such as CSF1 and CXCL1. Inhibition of CECR2 with compounds like TP-238 could therefore suppress these pro-tumorigenic pathways.
BPTF-Mediated Signaling
BPTF has been shown to be a critical co-factor for the c-Myc oncogene , facilitating its recruitment to chromatin and subsequent transcriptional activity. Furthermore, loss of BPTF has been linked to decreased TGF-β (Transforming Growth Factor-beta) signaling and the re-expression of the Estrogen Receptor alpha (ERα) in breast cancer models, suggesting a role in endocrine therapy resistance.[3] Therefore, inhibitors like TP-238 could have therapeutic potential in c-Myc driven cancers and in overcoming resistance to hormone therapies.
Experimental Protocols
The following are generalized protocols for key assays that can be adapted for the characterization of this compound's activity.
In-Cell Target Engagement using NanoBRET™ Assay
This protocol allows for the quantitative measurement of this compound's binding to CECR2 or BPTF in live cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-CECR2 and NanoLuc®-BPTF fusion proteins
-
HaloTag®-Histone H3.3 expression vector
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Fugene® HD Transfection Reagent
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target (CECR2 or BPTF) and HaloTag®-Histone H3.3 expression vectors using Fugene® HD.
-
Cell Plating: 24 hours post-transfection, harvest cells and resuspend in Opti-MEM™. Plate 2 x 10^4 cells per well in a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM. Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the compound dilutions to the cells and incubate for 2 hours.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to each well.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chromatin Binding Dynamics using Fluorescence Recovery After Photobleaching (FRAP)
This protocol assesses the effect of this compound on the mobility and chromatin binding of CECR2 or BPTF in living cells.
Materials:
-
Cells expressing GFP-tagged CECR2 or BPTF
-
Glass-bottom imaging dishes
-
Confocal laser scanning microscope with a high-power laser for photobleaching
-
This compound
-
Cell culture medium
Procedure:
-
Cell Culture: Plate cells expressing GFP-CECR2 or GFP-BPTF on glass-bottom dishes.
-
Compound Treatment: Treat the cells with this compound or vehicle control for a desired period.
-
Image Acquisition Setup: Place the dish on the microscope stage, maintained at 37°C and 5% CO2. Identify a cell with clear nuclear fluorescence.
-
Pre-bleach Imaging: Acquire a few images of the nucleus at low laser power to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-power laser to bleach a defined region of interest (ROI) within the nucleus.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the recovery data to the pre-bleach intensity. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2). An increase in the mobile fraction and a decrease in t1/2 upon TP-238 treatment would indicate displacement of the protein from chromatin.
Conclusion
This compound is a valuable research tool for elucidating the roles of CECR2 and BPTF in chromatin remodeling and gene regulation. Its high potency and selectivity make it an excellent probe for dissecting the downstream consequences of inhibiting these key epigenetic readers. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of targeting the CECR2 and BPTF bromodomains in various diseases, including cancer and developmental disorders. Further studies are warranted to explore the in vivo efficacy and safety profile of TP-238 and its analogs.
References
- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
TP-238 Hydrochloride: A Technical Guide to its Role in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of two key epigenetic regulators: Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] These proteins are integral components of large chromatin-remodeling complexes that play crucial roles in modulating chromatin structure and, consequently, gene transcription. This technical guide provides an in-depth overview of this compound, its targets, and its application in studying the regulation of gene transcription. We present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Concepts: Targeting Chromatin Remodeling
Gene expression is fundamentally regulated by the accessibility of DNA to the transcriptional machinery. This accessibility is controlled by the dynamic packaging of DNA into chromatin. Bromodains are "reader" domains that recognize acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active transcription. By binding to these acetylated histones, bromodomain-containing proteins recruit other factors to modulate chromatin structure and gene expression.
This compound acts as an inhibitor, competitively binding to the bromodomains of CECR2 and BPTF, thereby preventing their interaction with acetylated histones and disrupting their regulatory functions.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Activity
| Target | Assay Type | Parameter | Value (nM) |
| CECR2 | AlphaScreen® | IC50 | 30[1] |
| BPTF | AlphaScreen® | IC50 | 350[1] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 10[1] |
| BPTF | Isothermal Titration Calorimetry (ITC) | Kd | 120[1] |
Table 2: Cellular Target Engagement
| Target | Assay Type | Parameter | Value (nM) |
| CECR2 | NanoBRET™ | EC50 | 200-300[1] |
| BPTF | NanoBRET™ | EC50 | 200-300[1] |
Table 3: Selectivity Profile
| Off-Target | Assay Type | Parameter | Value (µM) |
| BRD9 | Biochemical Assay | IC50 | 1.4[1] |
| Kinase Panel (338 kinases) | Biochemical Assay | % Inhibition at 1 µM | No significant activity[1] |
Signaling Pathways and Mechanism of Action
This compound influences gene transcription by inhibiting the function of the chromatin-remodeling complexes to which CECR2 and BPTF belong.
CECR2 and the CERF Complex:
CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which also includes the ATPase SMARCA5 (SNF2H).[2] This complex is involved in nucleosome sliding and is crucial for developmental processes, including neurulation.[3] By inhibiting the CECR2 bromodomain, TP-238 is expected to disrupt the recruitment of the CERF complex to specific genomic loci, thereby altering the expression of genes regulated by this complex.
Figure 1: Inhibition of the CERF complex by TP-238.
BPTF and the NURF Complex:
BPTF is the largest subunit of the NURF (Nucleosome Remodeling Factor) complex, which utilizes the ATPase SMARCA1 (SNF2L) to remodel chromatin.[4] The BPTF bromodomain recognizes acetylated histones, while its PHD finger binds to trimethylated histone H3 at lysine 4 (H3K4me3), a mark of active promoters.[4] This dual recognition allows the NURF complex to be recruited to active gene promoters to facilitate transcription. BPTF has been shown to be involved in the regulation of c-Myc target genes.[4] Inhibition of the BPTF bromodomain by TP-238 is predicted to disrupt NURF complex recruitment and subsequent transcriptional activation.
Figure 2: Inhibition of the NURF complex by TP-238.
Experimental Protocols
To investigate the effects of this compound on gene transcription, a combination of cellular and molecular biology techniques is required. Below are detailed protocols for key experiments.
Protocol 1: Cellular Proliferation Assay
This assay determines the effect of TP-238 on the growth of cancer cell lines that are potentially dependent on CECR2 or BPTF activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT or resazurin-based cell viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with the different concentrations of TP-238 and a vehicle control.
-
Incubate the plates for a period of 48-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of CECR2 and BPTF and to determine if TP-238 treatment displaces these proteins from their target loci.
Figure 3: ChIP-seq experimental workflow.
Materials:
-
Cells treated with TP-238 or vehicle
-
Formaldehyde (37%)
-
Glycine
-
Lysis and wash buffers
-
ChIP-grade antibodies against CECR2 or BPTF
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with TP-238 or vehicle for the desired time. Cross-link protein-DNA complexes by adding formaldehyde directly to the media. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to CECR2 or BPTF overnight. Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify binding sites, and conduct differential binding analysis between TP-238 and vehicle-treated samples.
Protocol 3: RNA Sequencing (RNA-seq)
RNA-seq is used to profile the global gene expression changes induced by TP-238 treatment.
Figure 4: RNA-seq experimental workflow.
Materials:
-
Cells treated with TP-238 or vehicle
-
RNA extraction kit
-
DNase I
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with TP-238 or vehicle. Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA.
-
Library Preparation: Purify mRNA from the total RNA, fragment the mRNA, and synthesize cDNA. Prepare sequencing libraries by ligating adapters to the cDNA fragments.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to the reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes that are up- or down-regulated upon TP-238 treatment.
Protocol 4: NanoBRET™ Target Engagement Assay
This assay confirms the binding of TP-238 to CECR2 or BPTF in living cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-CECR2 or NanoLuc®-BPTF fusion proteins
-
NanoBRET™ tracer
-
This compound
-
Nano-Glo® substrate and extracellular inhibitor
-
Microplate reader capable of measuring BRET
Procedure:
-
Transfection: Transfect HEK293 cells with the appropriate NanoLuc® fusion protein expression vector.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Add a range of concentrations of TP-238 or a vehicle control to the cells, followed by the addition of the NanoBRET™ tracer.
-
Incubation: Incubate the plate for a specified period (e.g., 3 hours) to allow for compound and tracer binding to reach equilibrium.
-
Signal Detection: Add the Nano-Glo® substrate and extracellular inhibitor and measure the BRET signal at 450 nm and 610 nm.
-
Data Analysis: Calculate the BRET ratio and plot it against the log of the TP-238 concentration to determine the EC50 value.
Conclusion
This compound is a valuable tool for dissecting the roles of CECR2 and BPTF in gene transcription. By providing a means to acutely inhibit their bromodomain function, researchers can investigate the downstream consequences on chromatin structure and gene expression. The experimental protocols outlined in this guide provide a framework for characterizing the cellular effects of TP-238 and for identifying the specific transcriptional programs regulated by the CERF and NURF complexes. Such studies will contribute to a deeper understanding of the epigenetic mechanisms that govern gene expression in both normal physiology and disease states, and may inform the development of novel therapeutic strategies targeting these pathways.
References
TP-238 Hydrochloride: A Technical Guide for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As an epigenetic reader, the inhibition of these bromodomains presents a compelling therapeutic strategy in oncology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and the signaling pathways implicated in cancer. Detailed experimental protocols for its characterization are also provided to facilitate its use in a research setting.
Mechanism of Action
This compound is a dual inhibitor of the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene transcription.
-
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex. BPTF plays a crucial role in regulating chromatin structure and has been shown to be involved in the c-MYC oncogenic pathway.[1]
-
CECR2 is also involved in chromatin remodeling and has been implicated in the NF-κB signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[2]
By competitively binding to the acetyl-lysine binding pockets of CECR2 and BPTF bromodomains, TP-238 disrupts their chromatin-associated functions, thereby modulating the expression of genes regulated by these proteins.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Target | Assay Type | Parameter | Value (nM) |
| CECR2 | AlphaScreen® | IC50 | 30[1] |
| BPTF | AlphaScreen® | IC50 | 350[1] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 10[1] |
| BPTF | Isothermal Titration Calorimetry (ITC) | Kd | 120[1] |
| CECR2 | NanoBRET™ Cellular Target Engagement | EC50 | 200-300[1] |
| BPTF | NanoBRET™ Cellular Target Engagement | EC50 | 200-300[1] |
Table 2: Selectivity Profile of this compound
| Off-Target | Assay Type | Parameter | Value (µM) |
| BRD9 | Biochemical Assay | IC50 | 1.4[1] |
| 338 Kinases | Kinase Panel Screen | Activity at 1 µM | No significant activity |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H30N6O3S · HCl |
| Molecular Weight | 495.0 g/mol |
Signaling Pathways
The inhibition of CECR2 and BPTF by this compound is anticipated to impact key oncogenic signaling pathways.
BPTF and the c-MYC Pathway
BPTF is a known interactor of the oncoprotein c-MYC and is required for its recruitment to chromatin and subsequent transcriptional activity.[1] Inhibition of BPTF with TP-238 can therefore disrupt c-MYC-driven gene expression, which is a hallmark of many cancers.
Figure 1: BPTF-c-MYC Signaling Axis and Inhibition by TP-238.
CECR2 and the NF-κB Pathway
CECR2 has been shown to interact with the RELA subunit of NF-κB and is recruited to NF-κB target gene promoters.[2] This interaction enhances chromatin accessibility and the expression of genes involved in metastasis and immune suppression. TP-238, by inhibiting CECR2, can potentially reverse these effects.
Figure 2: CECR2-NF-κB Signaling Pathway and Inhibition by TP-238.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
AlphaScreen® Assay for IC50 Determination
This protocol describes a competition assay to determine the half-maximal inhibitory concentration (IC50) of TP-238.
Figure 3: Workflow for the AlphaScreen® Assay.
Materials:
-
His-tagged recombinant CECR2 or BPTF bromodomain protein
-
Biotinylated histone peptide (e.g., H4K16ac)
-
This compound
-
AlphaScreen® Streptavidin Donor beads and Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume assay plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted TP-238, His-tagged protein, and biotinylated histone peptide.
-
Incubate the mixture at room temperature for 30 minutes.
-
In subdued light, add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads to each well.
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen®-compatible plate reader.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC) for Kd Determination
This protocol outlines the determination of the dissociation constant (Kd) of TP-238 binding to its target bromodomains.
Figure 4: Workflow for Isothermal Titration Calorimetry.
Materials:
-
Purified CECR2 or BPTF bromodomain protein
-
This compound
-
ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare the protein solution (typically 10-50 µM) and the TP-238 solution (typically 10-20 fold higher concentration than the protein) in identical, degassed ITC buffer.
-
Load the protein solution into the sample cell of the calorimeter and the TP-238 solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the TP-238 solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
The heat change associated with each injection is measured.
-
The resulting data is integrated and fit to a suitable binding model to determine the Kd, enthalpy of binding (ΔH), and stoichiometry (n).
In Vitro and In Vivo Cancer Research Applications
While extensive studies on the direct anti-cancer effects of this compound are not widely published, its role as a selective probe for CECR2 and BPTF provides a strong rationale for its use in cancer research.
-
In Vitro Studies: TP-238 can be used to investigate the consequences of CECR2 and BPTF inhibition in various cancer cell lines. Key assays would include:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the effect of TP-238 on the proliferation and survival of cancer cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To assess whether TP-238 induces programmed cell death.
-
Migration and Invasion Assays (e.g., Transwell assay): To evaluate the impact of TP-238 on the metastatic potential of cancer cells, particularly in the context of CECR2 inhibition.
-
Gene Expression Analysis (e.g., RT-qPCR, RNA-seq): To identify the downstream transcriptional changes following treatment with TP-238, confirming the modulation of c-MYC and NF-κB target genes.
-
-
In Vivo Studies: Based on the roles of its targets in tumorigenesis, TP-238 could be evaluated in preclinical animal models of cancer.
-
Xenograft Models: Human cancer cell lines could be implanted into immunocompromised mice, followed by treatment with TP-238 to assess its effect on tumor growth.
-
Patient-Derived Xenograft (PDX) Models: These models, which more closely recapitulate the heterogeneity of human tumors, would be valuable for evaluating the efficacy of TP-238.
-
Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of TP-238 would be essential for its development as a potential therapeutic agent. Currently, specific pharmacokinetic data for TP-238 is not publicly available.
-
Conclusion
This compound is a valuable research tool for elucidating the roles of the CECR2 and BPTF bromodomains in cancer biology. Its high potency and selectivity make it an ideal probe for target validation and for exploring the therapeutic potential of inhibiting these epigenetic readers. Further studies are warranted to fully characterize its anti-cancer efficacy in a variety of preclinical models. This technical guide provides the foundational information required for researchers to effectively utilize this compound in their cancer research endeavors.
References
TP-238 Hydrochloride: A Technical Guide for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF). Emerging evidence implicates both CECR2 and BPTF in the regulation of crucial neurodevelopmental processes. Dysregulation of these epigenetic readers has been linked to specific neurological disorders, positioning TP-238 as a valuable tool for investigating the underlying molecular mechanisms and exploring potential therapeutic avenues. This technical guide provides an in-depth overview of this compound, its targets, and its potential applications in neurological disorder studies, complete with quantitative data, experimental protocols, and pathway visualizations.
Physicochemical and Pharmacological Properties of TP-238
TP-238 is a cell-penetrant small molecule inhibitor. The hydrochloride salt form is commercially available, offering improved solubility and ease of use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₆O₃S·HCl |
| Molecular Weight | 495.04 g/mol |
| Solubility | Soluble in DMSO and water |
| Storage | Store at -20°C |
Quantitative Analysis of Target Engagement and Selectivity
TP-238 exhibits high affinity for the bromodomains of CECR2 and BPTF. The following tables summarize the in vitro and cellular potency and selectivity of TP-238.
Table 2: In Vitro Binding Affinity and Inhibitory Potency of TP-238
| Target | Assay Type | Value | Reference |
| CECR2 | IC₅₀ (AlphaScreen) | 30 nM | [1] |
| BPTF | IC₅₀ (AlphaScreen) | 350 nM | [1] |
| CECR2 | Kd (ITC) | 10 nM | [1] |
| BPTF | Kd (ITC) | 120 nM | [1] |
Table 3: Cellular Target Engagement of TP-238
| Target | Assay Type | Value | Cell Line | Reference |
| CECR2 | EC₅₀ (NanoBRET™) | 200-300 nM | HEK293 | [1] |
| BPTF | EC₅₀ (NanoBRET™) | 200-300 nM | HEK293 | [1] |
Table 4: Selectivity Profile of TP-238
| Off-Target | Assay Type | Value | Notes | Reference |
| BRD9 | IC₅₀ | 1.4 µM | Closest off-target bromodomain | [1] |
| Kinase Panel (338 kinases) | Activity Assay | No significant activity | Tested at 1 µM | [1] |
Signaling Pathways and Mechanism of Action
CECR2 and BPTF are key components of chromatin remodeling complexes that regulate gene expression. By inhibiting their bromodomains, TP-238 prevents the recognition of acetylated lysine (B10760008) residues on histone tails, thereby modulating the transcription of target genes involved in neuronal development and function.
Caption: Mechanism of action of TP-238 in modulating gene transcription.
Experimental Protocols
In Vitro Assays
1. AlphaScreen™ Assay for IC₅₀ Determination
This assay is used to measure the inhibitory potency of TP-238 on the binding of CECR2 or BPTF bromodomains to an acetylated histone peptide.
-
Materials: Recombinant human CECR2/BPTF bromodomain protein, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, Glutathione-coated Acceptor beads, this compound, assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the recombinant bromodomain protein, biotinylated peptide, and the diluted TP-238.
-
Incubate at room temperature.
-
Add a mixture of Donor and Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC₅₀ values from the resulting dose-response curve.
-
2. Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change upon binding of TP-238 to the target bromodomain to determine the dissociation constant (Kd).
-
Materials: Recombinant human CECR2/BPTF bromodomain protein, this compound, ITC buffer.
-
Procedure:
-
Load the recombinant bromodomain protein into the sample cell of the ITC instrument.
-
Load a concentrated solution of TP-238 into the injection syringe.
-
Perform a series of injections of TP-238 into the sample cell while monitoring the heat change.
-
Analyze the resulting data to determine the Kd, stoichiometry, and thermodynamic parameters of the binding interaction.
-
Cell-Based Assays
1. NanoBRET™ Target Engagement Assay
This assay measures the engagement of TP-238 with its target proteins within living cells.
-
Materials: HEK293 cells, plasmid encoding NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein, NanoBRET™ fluorescent tracer, this compound, cell culture medium, Nano-Glo® substrate.
-
Procedure:
-
Transfect HEK293 cells with the appropriate NanoLuc® fusion plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound.
-
Add the NanoBRET™ fluorescent tracer.
-
Add the Nano-Glo® substrate.
-
Measure the BRET signal using a luminometer.
-
Calculate EC₅₀ values from the resulting dose-response curve.
-
Caption: Workflow for the NanoBRET™ target engagement assay.
In Vivo Studies in Neurological Disorder Models
While specific in vivo protocols for this compound in neurological disorder models are not yet widely published, a generalizable approach based on studies with other bromodomain inhibitors in CNS models can be adapted.
Representative In Vivo Efficacy Study in a Mouse Model of Neurodevelopmental Disorder:
-
Animal Model: A genetically engineered mouse model recapitulating a specific neurodevelopmental disorder (e.g., a mouse model for a BPTF-related disorder).
-
Drug Formulation and Administration:
-
Formulate this compound in a vehicle suitable for in vivo administration (e.g., saline, DMSO/polyethylene glycol).
-
Determine the optimal dose and route of administration (e.g., intraperitoneal injection, oral gavage) through pharmacokinetic and tolerability studies.
-
-
Experimental Design:
-
Acclimate animals to the housing conditions.
-
Randomly assign animals to treatment groups (vehicle control, TP-238 at different doses).
-
Administer the treatment for a predefined period.
-
Monitor animals for any adverse effects.
-
-
Outcome Measures:
-
Behavioral analysis: Conduct a battery of behavioral tests to assess relevant neurological functions (e.g., learning and memory, social interaction, motor coordination).
-
Histological and molecular analysis: At the end of the study, collect brain tissue for analysis of target engagement, downstream gene expression changes, and neuropathological markers.
-
Caption: Generalized workflow for an in vivo study using TP-238.
Applications in Neurological Disorder Research
The unique targeting profile of this compound makes it a valuable tool for investigating a range of neurological disorders where CECR2 and BPTF are implicated.
-
Neurodevelopmental Disorders: Given the essential roles of CECR2 in neurulation and BPTF in overall neural development, TP-238 can be used to probe the consequences of their inhibition in models of neurodevelopmental disorders such as Cat Eye Syndrome and BPTF-related neurodevelopmental disorders.[1]
-
Neurodegenerative Diseases: The involvement of chromatin remodeling in the pathogenesis of neurodegenerative diseases suggests that TP-238 could be used to explore the therapeutic potential of targeting CECR2 and BPTF in these conditions.
-
Brain Tumors: The role of BPTF in certain cancers opens up the possibility of investigating TP-238 in preclinical models of brain tumors.
Conclusion
This compound is a potent and selective chemical probe that provides a unique opportunity to investigate the roles of CECR2 and BPTF in the context of neurological disorders. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the molecular mechanisms underlying these conditions and to explore novel therapeutic strategies. As research in this area progresses, TP-238 is poised to become an indispensable tool in the field of neuroepigenetics.
References
TP-238 Hydrochloride: A Technical Guide for the Selective Chemical Probe of CECR2 and BPTF Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TP-238 hydrochloride, a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document details the probe's biochemical and cellular activity, selectivity profile, and provides comprehensive experimental protocols for its characterization.
Introduction to this compound
This compound is a high-quality chemical probe developed through a collaborative effort between Takeda and the Structural Genomics Consortium (SGC).[1] It serves as a valuable tool for investigating the biological functions of the CECR2 and BPTF bromodomains. These proteins are key components of chromatin remodeling complexes, which play crucial roles in gene regulation, neural development, and hematopoiesis.[1] BPTF, a core subunit of the Nucleosome Remodeling Factor (NURF) complex, is particularly implicated in c-MYC-driven transcriptional activity in both normal and cancerous stem cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for CECR2 and BPTF.
Table 1: Biochemical and Cellular Potency of TP-238
| Target | Assay Type | Value | Unit | Reference |
| CECR2 | AlphaScreen (IC50) | 30 | nM | [1] |
| BPTF | AlphaScreen (IC50) | 350 | nM | [1] |
| CECR2 | Isothermal Titration Calorimetry (Kd) | 10 | nM | [1] |
| BPTF | Isothermal Titration Calorimetry (Kd) | 120 | nM | [1] |
| CECR2 & BPTF | NanoBRET™ (EC50) | 200-300 | nM | [1] |
Table 2: Selectivity Profile of TP-238
| Off-Target | Assay Type | Value (IC50) | Unit | Reference |
| BRD9 | Biochemical Assay | 1.4 | µM | [1] |
| Kinase Panel (338 kinases) | Biochemical Assay | No significant activity at 1 µM | - | [1] |
Signaling Pathway and Mechanism of Action
CECR2 and BPTF are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails through their bromodomains. This interaction is a critical step in the recruitment of chromatin remodeling complexes to specific genomic loci, leading to changes in chromatin structure and subsequent gene expression. This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains, thereby preventing their interaction with histones and disrupting their downstream signaling functions.
Figure 1. Simplified signaling pathway of CECR2/BPTF and inhibition by TP-238.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
AlphaScreen Assay for Biochemical Potency
This assay quantitatively measures the ability of TP-238 to disrupt the interaction between the bromodomain and an acetylated histone peptide.
Materials:
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS.
-
Recombinant Proteins: His-tagged CECR2 or BPTF bromodomain.
-
Biotinylated Peptide: H-YSGRGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH.
-
Beads: Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Microplates: 384-well low-volume white plates.
-
Plate Reader: PHERAstar FS or equivalent with AlphaScreen detection capabilities.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 7 µL of a pre-mixed solution of the biotinylated peptide and the His-tagged bromodomain protein to achieve a final assay concentration of 25 nM for each.
-
Add the serially diluted TP-238 or vehicle control to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Under low light conditions, add 8 µL of a mixture of streptavidin-coated donor beads (12.5 µg/mL) and nickel chelate acceptor beads (12.5 µg/mL).
-
Seal the plate with a foil seal to protect from light and incubate at room temperature for 60 minutes.
-
Read the plate on a PHERAstar FS plate reader using an AlphaScreen 680 nm excitation and 570 nm emission filter set.[1]
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of TP-238 to the bromodomain, allowing for the determination of the dissociation constant (Kd).
Materials:
-
ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP.
-
Recombinant Proteins: CECR2 or BPTF bromodomain.
-
Ligand: this compound.
-
ITC Instrument: VP-ITC microcalorimeter (MicroCal™) or equivalent.
Procedure:
-
Prepare a 10 µM solution of this compound in ITC buffer. This will be placed in the ITC cell.
-
Prepare a concentrated solution of the CECR2 or BPTF bromodomain in the same ITC buffer. This will be in the injection syringe.
-
Set the experiment temperature to 15 °C.
-
Perform an initial injection of 2 µL of the protein solution into the TP-238 solution in the cell.
-
Follow with 30 identical injections of 6 µL.
-
Measure the heat of dilution in a separate experiment by injecting the protein solution into buffer alone and subtract this from the titration data.[1]
-
Analyze the integrated heat data using the instrument's software to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n).
NanoBRET™ Target Engagement Assay for Cellular Potency
This live-cell assay measures the engagement of TP-238 with its target bromodomains in a cellular environment.
Materials:
-
Cells: HEK293 cells.
-
Plasmids: NanoLuc®-fused full-length CECR2 or BPTF bromodomain constructs.
-
Transfection Reagent: FuGENE® HD or similar.
-
Tracers: BD070434a tracer (for BPTF) and BRD-02 tracer (for CECR2).
-
Substrate: Nano-Glo® Live Cell Substrate.
-
Inhibitor: Extracellular NanoLuc® Inhibitor.
-
Microplates: White, 96-well cell culture plates.
-
Plate Reader: GloMax® Discover System or equivalent capable of measuring BRET.
Procedure:
-
Reverse transfect HEK293 cells with the NanoLuc®-fusion constructs for either CECR2 or BPTF.
-
Plate the transfected cells in 96-well plates.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the serially diluted TP-238 or vehicle control.
-
Add the appropriate tracer to the cells (1 µM BD070434a for BPTF or 0.5 µM BRD-02 for CECR2).
-
Incubate the plate for 3 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo® Live Cell Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the BRET signal by reading luminescence at 450 nm and 610 nm.[1]
-
Calculate the BRET ratio (610nm/450nm) and determine the EC50 values.
Thermal Shift Assay for Target Engagement
This assay assesses the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Assay Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl.
-
Recombinant Proteins: CECR2 or BPTF bromodomain.
-
Ligand: this compound.
-
Fluorescent Dye: SYPRO Orange.
-
Real-Time PCR Instrument: Mx3005p Real Time PCR machine (Stratagene) or equivalent.
Procedure:
-
Prepare a 2 µM solution of the bromodomain protein in the assay buffer in a 96-well PCR plate.
-
Add TP-238 to a final concentration of 10 µM.
-
Add SYPRO Orange dye at a 1:1000 dilution.
-
The final reaction volume should be 20 µL.
-
Place the plate in the real-time PCR instrument.
-
Set the excitation and emission filters for SYPRO Orange to 465 nm and 590 nm, respectively.
-
Increase the temperature from 25 °C to 96 °C at a rate of 3 °C per minute, taking fluorescence readings at each interval.[1]
-
The melting temperature (Tm) is the point of inflection in the fluorescence curve. An increase in Tm in the presence of the compound indicates binding and stabilization.
Experimental Workflow for Probe Characterization
The following diagram outlines the general workflow for the characterization of a chemical probe like TP-238.
Figure 2. General experimental workflow for chemical probe characterization.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the CECR2 and BPTF bromodomains. Its availability and the detailed experimental protocols provided in this guide will enable researchers to confidently utilize this tool to further elucidate the roles of CECR2 and BPTF in health and disease, and to explore their potential as therapeutic targets. For optimal use in cellular assays, a concentration of no more than 2 µM is recommended.[1]
References
TP-238 Hydrochloride: An In-depth Technical Guide on its Biological Activity and IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a dual inhibitor, TP-238 serves as a critical tool for investigating the biological roles of these epigenetic readers in gene regulation, chromatin remodeling, and disease pathogenesis. This technical guide provides a comprehensive overview of the biological activity of this compound, its IC50 values, detailed experimental methodologies, and the signaling pathways it modulates.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified using various biophysical and biochemical assays. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CECR2 | AlphaScreen | 30 | [1] |
| BPTF | AlphaScreen | 350 | [1] |
| BRD9 | AlphaScreen | 1400 | [2] |
Table 2: Binding Affinity of this compound
| Target | Assay Type | Kd (nM) | Reference |
| CECR2 | Isothermal Titration Calorimetry (ITC) | 10 | [1] |
| BPTF | Isothermal Titration Calorimetry (ITC) | 120 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Provided below are the protocols for the key experiments used to characterize the biological activity of this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This assay is used to measure the ability of TP-238 to disrupt the interaction between the bromodomains of CECR2 or BPTF and a biotinylated histone peptide.
Materials:
-
His-tagged CECR2 or BPTF bromodomain protein
-
Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS
-
This compound (or other test compounds)
-
384-well microplate
Procedure:
-
All reagents are pre-diluted in the assay buffer and allowed to equilibrate to room temperature.
-
To each well of a 384-well plate, add 5 µL of the assay buffer.
-
Add 7 µL of a solution containing the biotinylated histone peptide and the His-tagged bromodomain protein to achieve final assay concentrations of 25 nM each.[1]
-
Add the test compound (e.g., TP-238) at various concentrations.
-
Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
Add a suspension of Ni-NTA Acceptor beads and incubate in the dark.
-
Add a suspension of Streptavidin-coated Donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader. The signal decreases as the inhibitor disrupts the protein-peptide interaction.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
TP-238 Hydrochloride: A Technical Guide to its Role as a Selective Inhibitor of the NURF Chromatin Remodeling Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of the Nucleosome Remodeling Factor (NURF) complex, a key regulator of chromatin architecture and gene expression. By targeting the BPTF (Bromodomain and PHD finger Transcription Factor) and CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) subunits, TP-238 provides a powerful tool to investigate the biological functions of the NURF complex in various physiological and pathological processes, including development and cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its role within relevant signaling pathways.
Introduction to the NURF Complex and the Role of BPTF
The Nucleosome Remodeling Factor (NURF) complex is an ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression by altering nucleosome positioning.[1][2] A key subunit of this complex is the Bromodomain and PHD finger Transcription Factor (BPTF), which is essential for the recruitment and activity of the NURF complex.[1][3] BPTF contains a bromodomain that recognizes and binds to acetylated histone tails, thereby targeting the NURF complex to specific genomic loci.[3] This targeted remodeling of chromatin structure is critical for the transcriptional regulation of genes involved in various signaling pathways, including the Transforming Growth Factor-beta (TGF-β)/Smad and Wnt pathways.[4][5] Dysregulation of NURF complex activity has been implicated in several developmental disorders and cancers.[6]
This compound: A Selective BPTF/CECR2 Bromodomain Inhibitor
This compound is a small molecule inhibitor that selectively targets the bromodomains of BPTF and CECR2.[7] By occupying the acetyl-lysine binding pocket of the bromodomain, TP-238 prevents the recruitment of the NURF complex to chromatin, thereby inhibiting its gene regulatory functions. Its high potency and selectivity make it an invaluable chemical probe for elucidating the specific roles of the BPTF and CECR2 bromodomains in cellular processes.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay | Parameter | Value (nM) | Reference |
| BPTF | AlphaScreen | IC50 | 350 | [7] |
| CECR2 | AlphaScreen | IC50 | 30 | [7] |
| BPTF | Isothermal Titration Calorimetry (ITC) | Kd | 120 | [7] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 10 | [7] |
| Cell-Based Assay | Parameter | Value (nM) | Cell Line | Reference |
| NanoBRET Target Engagement | EC50 (BPTF) | 200-300 | HEK293 | [7] |
| NanoBRET Target Engagement | EC50 (CECR2) | 200-300 | HEK293 | [7] |
Experimental Protocols
AlphaScreen Assay for BPTF Bromodomain Inhibition
This protocol describes a competitive binding assay to determine the IC50 of TP-238 for the BPTF bromodomain.
Materials:
-
His-tagged BPTF bromodomain protein
-
Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
-
This compound
-
384-well white microplates (e.g., ProxiPlate)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the TP-238 dilution or vehicle control (DMSO).
-
Add 2.5 µL of a solution containing the His-tagged BPTF bromodomain (final concentration 10-30 nM) and the biotinylated histone H4 peptide (final concentration 10-30 nM) in Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a suspension of Nickel Chelate Acceptor beads (final concentration 10 µg/mL) and Streptavidin-coated Donor beads (final concentration 10 µg/mL) in Assay Buffer.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
NanoBRET Target Engagement Assay
This protocol outlines the measurement of TP-238 target engagement with BPTF in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding BPTF fused to NanoLuc® luciferase
-
NanoBRET™ Tracer (a fluorescent ligand that binds to the BPTF bromodomain)
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM I Reduced Serum Medium
-
White, tissue culture-treated 96-well plates
-
This compound
Procedure:
-
Seed HEK293 cells in a 96-well plate and transfect with the BPTF-NanoLuc® plasmid. Culture for 24 hours.
-
Prepare a serial dilution of this compound in Opti-MEM.
-
Carefully remove the culture medium from the cells.
-
Add the TP-238 dilutions or vehicle control to the wells.
-
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
Incubate at 37°C and 5% CO2 for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and plot against the TP-238 concentration to determine the EC50.
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of the binding affinity (Kd) of TP-238 to the BPTF bromodomain.
Materials:
-
Purified BPTF bromodomain protein
-
This compound
-
ITC Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl (must be identical for protein and compound)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the BPTF bromodomain protein extensively against the ITC Buffer.
-
Dissolve this compound in the final dialysis buffer to the desired concentration.
-
Degas both the protein solution and the compound solution.
-
Load the BPTF protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the TP-238 solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the TP-238 solution into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection.
-
Analyze the data by integrating the heat pulses and fitting to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathway and Mechanism of Action
The NURF complex, through its BPTF subunit, is recruited to specific gene promoters by recognizing acetylated histones. This recruitment is a key step in the transcriptional activation of genes involved in critical signaling pathways such as the TGF-β/Smad and Wnt pathways.
TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its receptor, leading to the phosphorylation and activation of Smad proteins.[8] Activated Smads translocate to the nucleus and, in conjunction with other transcription factors, regulate the expression of target genes. The NURF complex can be recruited by these transcription factors to remodel chromatin and facilitate gene transcription.
Caption: TGF-β signaling and NURF complex inhibition by TP-238.
Experimental Workflow for Assessing TP-238 Activity
The following diagram illustrates a typical workflow for characterizing the activity of TP-238.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Chromatin Remodeling Protein Bptf Promotes Posterior Neuroectodermal Fate by Enhancing Smad2-Activated wnt8a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 6. BPTF Maintains Chromatin Accessibility and the Self-Renewal Capacity of Mammary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TP-238 | Structural Genomics Consortium [thesgc.org]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Understanding the Function of CECR2 and BPTF with the Chemical Probe TP-238
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the chromatin remodeling proteins CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) and BPTF (Bromodomain PHD Finger Transcription Factor), and the utility of the potent and selective chemical probe, TP-238, in elucidating their function. CECR2 and BPTF are key components of distinct chromatin remodeling complexes, playing critical roles in gene regulation, development, and the pathogenesis of diseases such as cancer. TP-238 serves as a valuable tool for dissecting the specific roles of the bromodomains of CECR2 and BPTF, offering opportunities for therapeutic intervention. This document details their biological functions, the quantitative aspects of their interaction with TP-238, and provides detailed experimental protocols for their study.
Core Functions of CECR2 and BPTF
CECR2: A Key Regulator of Development and Disease
CECR2 is a multifaceted protein characterized by the presence of a bromodomain and a DDT domain, which are hallmarks of proteins involved in chromatin remodeling.[1][2] It is a crucial component of the CECR2-containing remodeling factor (CERF) complex, which also includes the ATPase subunit SNF2L (also known as SMARCA1).[1][3][4][5] The CERF complex possesses nucleosome-dependent ATPase activity and is capable of remodeling chromatin in an ATP-dependent manner.[1][3][4]
Functionally, CECR2 is essential for normal embryonic development, particularly neurulation.[1][2] Mice with mutations in the Cecr2 gene exhibit neural tube defects, highlighting its critical role in the development of the central nervous system.[1][2] Beyond development, CECR2 has been implicated in the DNA damage response.[6]
In the context of cancer, emerging evidence points to a significant role for CECR2 in metastasis. Studies have shown that CECR2 is upregulated in metastatic breast cancer and is associated with a more immunosuppressive tumor microenvironment, characterized by an increased abundance of M2 macrophages.[7][8] Mechanistically, CECR2 has been shown to promote breast cancer metastasis by activating NF-κB signaling.[9][10] It interacts with the RELA subunit of NF-κB, enhancing chromatin accessibility and activating the expression of genes that promote metastasis and immunosuppression, such as TNC, MMP2, VEGFA, CSF1, and CXCL1.[9][10] Pharmacological inhibition of the CECR2 bromodomain has been demonstrated to impede this process in mouse models of breast cancer.[8][9]
BPTF: The Core Subunit of the NURF Complex
BPTF is the largest and defining subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a pivotal role in regulating gene expression.[11][12] The NURF complex, which also includes the ATPase SMARCA5 (SNF2H), facilitates access to DNA by mobilizing nucleosomes.[1][11] BPTF's structure includes a bromodomain and a PHD finger, enabling it to recognize and bind to acetylated and methylated histone tails, respectively, thereby targeting the NURF complex to specific chromatin regions.[4][13]
BPTF is indispensable for early embryonic development and the differentiation of various cell lineages.[14] Its role extends to the regulation of T-cell homeostasis and function, where it is essential for the stability of Foxp3 expression in regulatory T cells.[15]
In oncology, BPTF has been identified as a pro-tumorigenic factor in several cancers, including melanoma, lung adenocarcinoma, and hepatocellular carcinoma.[11][16][17] Overexpression of BPTF is associated with poor prognosis in lung adenocarcinoma.[16] In melanoma, BPTF promotes tumor growth and metastasis and contributes to resistance to targeted therapies like BRAF inhibitors.[7][8][11][18] It has been shown to be involved in the recruitment of c-MYC to chromatin, thereby activating its transcriptional program.[9] Knockdown of BPTF inhibits cancer cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy.[11][16][17]
TP-238: A Selective Chemical Probe for CECR2 and BPTF
TP-238 is a potent and selective dual inhibitor of the bromodomains of CECR2 and BPTF.[19][20] It serves as a chemical probe to investigate the biological functions of these two proteins. TP-238 exhibits high affinity for the CECR2 bromodomain and moderate affinity for the BPTF bromodomain, with significantly lower activity against other bromodomains, demonstrating its selectivity.[9][19] For instance, the closest off-target bromodomain inhibition is for BRD9, with an IC50 of 1.4 µM.[9] TP-238 has been profiled against a large panel of kinases and showed no significant activity at a concentration of 1 μM.[9]
Quantitative Data Presentation
The following tables summarize the key quantitative data for the interaction of TP-238 with CECR2 and BPTF.
Table 1: In Vitro Binding Affinity and Inhibition
| Target | Assay Type | Metric | Value (nM) | Reference(s) |
| CECR2 | AlphaScreen | IC50 | 30 | [9][19][20][21] |
| BPTF | AlphaScreen | IC50 | 350 | [9][19][20][21] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 10 | [9][19][20][21] |
| BPTF | Isothermal Titration Calorimetry (ITC) | Kd | 120 | [9][19][20][21] |
Table 2: Cellular Target Engagement
| Target | Assay Type | Metric | Value (nM) | Reference(s) |
| CECR2 | NanoBRET™ | EC50 | 200-300 | [9] |
| BPTF | NanoBRET™ | EC50 | 200-300 | [9] |
Table 3: Recommended Cellular Assay Concentration
| Compound | Maximum Recommended Concentration | Reference(s) |
| TP-238 | ≤ 2 µM | [9][22][23] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Physiologically based pharmacokinetic model for topotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. The Role of BPTF in Melanoma Progression and in Response to BRAF-Targeted Therapy [cancer.fr]
- 8. BPTF transduces MITF-driven prosurvival signals in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. The Role of BPTF in Melanoma Progression and in Response to BRAF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TP-238 Hydrochloride Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for conducting cellular assays to evaluate the activity of TP-238 hydrochloride. The methodologies outlined below are intended to guide researchers in assessing the compound's effects on cell viability, target engagement, and downstream signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) | Notes |
| [Cell Line 1] | Cell Viability | ATP Content | Data Not Available | Treatment for 72 hours. |
| [Cell Line 2] | Cell Viability | Resazurin Reduction | Data Not Available | Treatment for 72 hours. |
| [Cell Line 1] | Target Engagement | Cellular Thermal Shift Assay (CETSA) | Data Not Available | Measures direct binding to the target protein. |
| [Cell Line 2] | Pathway Modulation | Western Blot (Phospho-Target) | Data Not Available | Measures inhibition of downstream signaling. |
Note: Quantitative data for this compound is not publicly available. The table serves as a template for data presentation.
Experimental Protocols
Cell Viability Assay (ATP-Based)
This protocol measures the adenosine (B11128) triphosphate (ATP) content in cells, which is an indicator of metabolically active, viable cells.[1][2][3]
Materials:
-
This compound
-
Cell line of interest (e.g., adherent cancer cell line)
-
Complete cell culture medium
-
96-well, opaque-walled microplates suitable for luminescence readings
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO in medium).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add 100 µL of the ATP assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][5]
Materials:
-
This compound
-
Cell line expressing the target protein
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blot)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
-
Cell Harvest and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysate at high speed to pellet the insoluble fraction.
-
-
Heat Treatment:
-
Transfer the soluble lysate to PCR tubes.
-
Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Analysis:
-
Centrifuge the heated lysates to pellet the aggregated (denatured) proteins.
-
Collect the supernatant containing the soluble (folded) protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: General workflow for a cell-based assay with this compound.
References
- 1. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TP-238 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective dual chemical probe that targets the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] Bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a critical role in the regulation of gene transcription. By inhibiting the function of CECR2 and BPTF, TP-238 provides a valuable tool for investigating the biological roles of these proteins in various cellular processes, including chromatin remodeling, DNA damage response, and transcriptional regulation. Recent studies suggest that inhibitors targeting these non-BET family bromodomains may have therapeutic potential in oncology and other diseases. For instance, administration of TP-238 to cells has been shown to reduce the binding of BPTF to chromatin, confirming its on-target activity in a cellular environment.[1]
These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments, including detailed protocols for assessing its cellular effects.
Product Information
| Property | Value |
| Chemical Name | 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride |
| Molecular Formula | C₂₂H₃₀N₆O₃S · HCl |
| Molecular Weight | 495.0 g/mol |
| Targets | CECR2 and BPTF bromodomains |
| Recommended Use | In vitro cell-based assays |
| Storage | Store as a solid at -20°C for up to 2 years. Store stock solutions in DMSO at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and inhibitory concentrations of TP-238 against its primary targets.
Table 1: In Vitro Binding Affinity (Kd)
| Target | Kd (nM) | Assay Method |
| CECR2 | 10 | Isothermal Titration Calorimetry (ITC) |
| BPTF | 120 | Isothermal Titration Calorimetry (ITC) |
Table 2: In Vitro Inhibitory Concentration (IC50)
| Target | IC50 (nM) | Assay Method |
| CECR2 | 30 | AlphaScreen |
| BPTF | 350 | AlphaScreen |
Signaling Pathways
This compound inhibits the binding of CECR2 and BPTF to acetylated histones, thereby modulating their function in chromatin remodeling and gene transcription.
-
CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex and is implicated in the DNA damage response. Inhibition of CECR2 may lead to alterations in chromatin structure at sites of DNA damage, affecting DNA repair processes. A selective inhibitor of CECR2, NVS-CECR2-1, has been shown to induce apoptosis in SW48 colon tumor cells, suggesting a role for CECR2 in cancer cell survival.
-
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex. The NURF complex plays a crucial role in chromatin remodeling and has been linked to the regulation of gene expression, including the oncogene c-Myc.[1] BPTF has been shown to be essential for T-cell homeostasis and function and is implicated in conferring chemoresistance in some cancers.
The dual inhibition of CECR2 and BPTF by TP-238 is expected to impact these pathways, leading to potential downstream effects on cell proliferation, survival, and gene expression.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.95 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of TP-238 on cell viability and to calculate its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of TP-238 in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest TP-238 treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TP-238 or vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of TP-238 to determine the IC₅₀ value.
-
Western Blot Analysis for Apoptosis Markers
This protocol can be used to assess whether TP-238 induces apoptosis by examining the cleavage of PARP or Caspase-3.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of TP-238 (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Analyze the band intensities of cleaved PARP or cleaved Caspase-3 relative to a loading control (e.g., β-actin) to assess the level of apoptosis.
-
Gene Expression Analysis by qRT-PCR
This protocol allows for the investigation of changes in the expression of target genes (e.g., c-Myc) following TP-238 treatment.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with TP-238 as described for the Western blot protocol.
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Troubleshooting
-
Low Solubility: If precipitation is observed in the cell culture medium, consider preparing a more dilute stock solution or using a lower final concentration of DMSO. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity.
-
No Cellular Effect Observed: The effective concentration of TP-238 can vary between cell lines. It is recommended to perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to low micromolar) to determine the optimal working concentration for your specific cell line. Treatment times may also need to be optimized.
-
Off-Target Effects: As with any chemical probe, off-target effects are possible, especially at higher concentrations. It is advisable to use the lowest effective concentration and to consider using a structurally distinct inhibitor for the same target, if available, to confirm that the observed phenotype is due to on-target activity.
Conclusion
This compound is a valuable research tool for studying the roles of CECR2 and BPTF in cellular function. The protocols outlined in these application notes provide a framework for investigating its effects on cell viability, apoptosis, and gene expression. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results.
References
Application Notes and Protocols for In Vitro Assessment of TP-238 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). These proteins are key components of chromatin remodeling complexes and are implicated in various cellular processes, including gene transcription, DNA repair, and cell cycle regulation. Dysregulation of CECR2 and BPTF has been linked to several diseases, including cancer, making them attractive therapeutic targets.
These application notes provide a comprehensive guide to the in vitro evaluation of this compound, detailing its mechanism of action, biochemical and cell-based assay protocols, and the relevant signaling pathways.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. This inhibition prevents the recruitment of these proteins to acetylated histones, thereby disrupting their role in chromatin remodeling and the transcription of target genes. The inhibitory activity of this compound can be quantified using various in vitro assays.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against its primary targets.
| Target | Assay Type | IC50 (nM) |
| CECR2 | AlphaScreen | 10 - 30 |
| BPTF | AlphaScreen | 100 - 350 |
Note: For cellular assays, a concentration of up to 2 µM is recommended.[1]
Biochemical Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for CECR2 and BPTF Inhibition
Principle: This assay measures the ability of this compound to disrupt the interaction between the respective bromodomain (CECR2 or BPTF) and a biotinylated, acetylated histone peptide. The bromodomain is tagged (e.g., with His-tag) and binds to acceptor beads, while the biotinylated peptide binds to streptavidin-coated donor beads. When in proximity, excitation of the donor beads results in a luminescent signal from the acceptor beads. This compound will compete with the histone peptide for binding to the bromodomain, leading to a decrease in the AlphaScreen signal.
Experimental Protocol:
Materials:
-
Recombinant His-tagged CECR2 or BPTF bromodomain protein
-
Biotinylated histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac)
-
AlphaScreen™ Histidine (Nickel Chelate) Acceptor beads (PerkinElmer)
-
AlphaScreen™ Streptavidin Donor beads (PerkinElmer)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
-
384-well white opaque microplates (e.g., OptiPlate™-384)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Preparation:
-
Dilute His-tagged CECR2 or BPTF bromodomain protein in Assay Buffer. The final concentration should be determined by titration, but a starting point of 10-50 nM is recommended.
-
Dilute the biotinylated histone H4 peptide in Assay Buffer. The final concentration should be close to its Kd for the respective bromodomain, typically in the range of 50-100 nM.
-
Prepare a 2X mixture of the bromodomain protein and the biotinylated peptide in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 2X bromodomain/peptide mixture to each well of the 384-well plate.
-
Add 5 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
In subdued light, prepare a 2X mixture of AlphaScreen™ Acceptor and Donor beads in Assay Buffer at a final concentration of 10 µg/mL each.
-
Add 10 µL of the bead mixture to each well.
-
-
Incubation and Reading:
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision® Multilabel Reader) with excitation at 680 nm and emission detection between 520-620 nm.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (CECR2 or BPTF bromodomain). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Methodology: A solution of this compound is titrated into a solution containing the purified CECR2 or BPTF bromodomain protein in the sample cell of the calorimeter. The heat released or absorbed during binding is measured and plotted against the molar ratio of the ligand to the protein.
Cell-Based Assays
Cell Proliferation/Viability Assay (MTS/MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. This compound's effect on cell proliferation can be assessed by treating cancer cell lines that are dependent on CECR2 or BPTF activity.
Experimental Protocol:
Materials:
-
Cancer cell line known to be sensitive to bromodomain inhibition (e.g., certain leukemia, lymphoma, or solid tumor cell lines)
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V and PI-positive), and live cells (Annexin V and PI-negative).
Experimental Protocol:
Materials:
-
Sensitive cancer cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involving BPTF and CECR2, and the general workflows for the described assays.
Caption: BPTF Signaling Pathways and Inhibition by TP-238.
References
Recommended concentration of TP-238 hydrochloride for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of TP-238 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).
Introduction
This compound is a valuable chemical probe for studying the roles of CECR2 and BPTF in various biological processes, including chromatin remodeling, gene transcription, and signaling pathways implicated in cancer and developmental disorders. This document offers guidance on its use in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of CECR2 and BPTF. This inhibition prevents the recruitment of these proteins to acetylated histones and other acetylated protein targets, thereby modulating the expression of downstream genes.
-
CECR2: As a component of the CERF (CECR2-containing remodeling factor) complex, CECR2 is involved in chromatin remodeling and has been linked to the activation of the NF-κB signaling pathway.
-
BPTF: As the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a crucial role in chromatin accessibility and the regulation of gene expression. It has been shown to influence key signaling pathways such as the PI3K/AKT and MAPK pathways.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | CECR2 | 30 nM | AlphaScreen® | [1][2] |
| BPTF | 350 nM | AlphaScreen® | [1][2] | |
| BRD9 | 1.4 µM | - | [1] | |
| K_d | CECR2 | 10 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| BPTF | 120 nM | Isothermal Titration Calorimetry (ITC) | [1][2] | |
| Recommended Cellular Assay Concentration | - | ≤ 2 µM | - | [3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mg/mL (202.00 mM) | [2] |
| 1 mg/mL | [1] | |
| 2 mg/mL | [4] | |
| Water | 49.5 mg/mL (100 mM) | [3] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
Table 3: Suggested Formulation for In Vivo Studies
| Vehicle Composition | Solubility | Reference |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (5.05 mM) | [2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.05 mM) | [2] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.05 mM) | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: CECR2 Signaling Pathway Inhibition by this compound.
References
- 1. CECR2 protein pinpointed as driver of breast cancer metastases - Medical Conferences [conferences.medicom-publishers.com]
- 2. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TP-238 hydrochloride solubility and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), with IC50 values in the nanomolar range.[1][2][3][4] This document provides detailed application notes on the solubility of this compound and comprehensive protocols for the preparation of stock solutions to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties
-
Synonyms: 1-(3-(6-(4-(3-dimethylamino-propoxy)-phenyl)-2-methylsulfonyl-pyrimidin-4-ylamino)-propyl)-1H-pyrazole Hydrochloride, N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride.
-
Molecular Formula: C₂₂H₃₀N₆O₃S · xHCl
-
Molecular Weight: 458.58 g/mol (free base), 495.04 g/mol (hydrochloride salt).[2][3]
-
Appearance: White to beige crystalline solid.
Solubility Data
The solubility of this compound can vary between suppliers and batches. The following table summarizes the available solubility data. It is crucial to consult the certificate of analysis for batch-specific information.
| Solvent | Concentration | Vendor/Source | Notes |
| DMSO | 100 mM | R&D Systems[3] | - |
| 15 mg/mL | Cayman Chemical[5] | - | |
| 2 mg/mL | Sigma-Aldrich | Clear solution | |
| 1 mg/mL | Cayman Chemical[2] | - | |
| Water | 100 mM | R&D Systems[3] | - |
| 15 mg/mL | Sigma-Aldrich | Clear solution | |
| PBS (pH 7.2) | 10 mg/mL | Cayman Chemical[2][5] | - |
| Ethanol | 30 mg/mL | Cayman Chemical[5] | - |
| DMF | 10 mg/mL | Cayman Chemical[5] | - |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | MedchemExpress[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | MedchemExpress[1] | 10% DMSO, 90% (20% SBE-β-CD in saline) |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | MedchemExpress[1] | 10% DMSO, 90% corn oil |
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results. Below are detailed protocols for preparing this compound stock solutions in common laboratory solvents.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile deionized water or PBS (pH 7.2)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol is based on a molecular weight of 495.04 g/mol for the hydrochloride salt.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.95 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. To prepare a 10 mM stock solution with 4.95 mg of powder, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 30-60 seconds to facilitate dissolution. If necessary, gently warm the solution to 37°C and/or sonicate for a few minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles.
References
Application Note: Western Blot Analysis of MAPK Pathway Modulation by TP-238 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3] BPTF, a core subunit of the Nucleosome Remodeling Factor (NURF) complex, plays a crucial role in chromatin remodeling and gene transcription. Emerging evidence indicates that BPTF is involved in the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[4][5][6][7] Dysregulation of the MAPK pathway is a hallmark of many cancers. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on the MAPK signaling cascade in cancer cell lines.
Principle
This protocol describes the treatment of a relevant cancer cell line with this compound, followed by lysis and protein quantification. Subsequently, Western blot analysis is employed to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as MEK1/2 and ERK1/2. A decrease in the phosphorylation of these proteins upon treatment with this compound would suggest an inhibitory effect on the MAPK pathway, mediated through the inhibition of BPTF.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with known MAPK pathway activity (e.g., A549, NCI-H460, Hut-102).
-
This compound: (CAS: 2415263-05-5)
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4-20% Mini-PROTEAN® TGX™ Precast Protein Gels
-
2x Laemmli Sample Buffer
-
Precision Plus Protein™ All Blue Prestained Protein Standards
-
Trans-Blot® Turbo™ Mini PVDF Transfer Packs
-
Tris-Buffered Saline with Tween® 20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Primary Antibodies:
-
Rabbit anti-Phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-MEK1/2
-
Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-Actin
-
-
Secondary Antibodies:
-
Anti-rabbit IgG, HRP-linked Antibody
-
Anti-mouse IgG, HRP-linked Antibody
-
-
Clarity™ Western ECL Substrate
-
Chemiluminescence Imaging System
Experimental Protocol
Cell Culture and Treatment
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). A vehicle control (DMSO) should be included.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 4-20% SDS-PAGE gel, along with a protein ladder.
-
Perform electrophoresis at 100-150V until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-Phospho-MEK1/2, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For total protein and loading control analysis, the membrane can be stripped and re-probed with antibodies against total MEK1/2, total ERK1/2, and β-Actin.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The band intensities should be quantified using densitometry software and normalized to the loading control (β-Actin). The ratio of phosphorylated protein to total protein should then be calculated.
| Treatment Concentration (µM) | Normalized p-MEK1/2 Intensity | Normalized MEK1/2 Intensity | p-MEK/Total MEK Ratio | Normalized p-ERK1/2 Intensity | Normalized ERK1/2 Intensity | p-ERK/Total ERK Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.98 | 0.87 | 0.82 | 0.99 | 0.83 |
| 1 | 0.62 | 1.01 | 0.61 | 0.55 | 0.97 | 0.57 |
| 10 | 0.31 | 0.99 | 0.31 | 0.25 | 1.02 | 0.25 |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: MAPK signaling pathway and the inhibitory point of TP-238.
References
- 1. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. genecards.org [genecards.org]
- 4. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPTF activates the MAPK pathway through coexpression with Raf1 to...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using TP-238 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF/FALZ). BPTF is a key subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription.[1][2] By inhibiting the bromodomain of BPTF, this compound can modulate the interaction of the NURF complex with chromatin, thereby affecting gene expression. These application notes provide a detailed protocol for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate the impact of BPTF/CECR2 inhibition on the chromatin occupancy of specific DNA-binding proteins.
Principle
This protocol describes the use of this compound as a chemical probe to study the functional role of BPTF and CECR2 in protein-DNA interactions. Cells are treated with this compound to inhibit the activity of these bromodomain-containing proteins. Subsequently, a standard ChIP protocol is performed to assess how this inhibition affects the binding of a protein of interest to specific genomic regions. This approach can elucidate the dependency of transcription factors, co-factors, or other chromatin-associated proteins on BPTF/CECR2-mediated chromatin remodeling for their recruitment to DNA.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target(s) | CECR2, BPTF/FALZ | |
| IC50 (CECR2) | 10-30 nM | |
| IC50 (BPTF) | 100-350 nM | |
| Recommended Cellular Assay Concentration | ≤ 2 µM | |
| Molecular Weight | 495.04 g/mol | |
| Solubility | Soluble to 100 mM in DMSO and water |
Table 2: Example Quantitative ChIP-qPCR Data
This table presents hypothetical data from a ChIP-qPCR experiment investigating the effect of this compound on the binding of a transcription factor (TF-X) to the promoter of a target gene.
| Treatment | Target | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) |
| Vehicle (DMSO) | Target Gene Promoter | 1.5 ± 0.2 | 15 ± 2.1 |
| Vehicle (DMSO) | Negative Control Region | 0.1 ± 0.05 | 1 ± 0.5 |
| TP-238 HCl (1 µM) | Target Gene Promoter | 0.5 ± 0.1 | 5 ± 1.2 |
| TP-238 HCl (1 µM) | Negative Control Region | 0.09 ± 0.04 | 0.9 ± 0.4 |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits BPTF/CECR2, affecting NURF complex-mediated chromatin remodeling and subsequent transcription factor binding.
Caption: Chromatin Immunoprecipitation (ChIP) workflow following cell treatment with this compound.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Culture: Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Cell Treatment:
-
Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM). A concentration of up to 2 µM is recommended for cellular assays. A vehicle control (DMSO) should be run in parallel.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (37%)
-
Cell Lysis Buffer (e.g., 20mM Tris pH 8.0, 85mM KCl, 0.5% NP40) with protease inhibitors
-
Nuclear Lysis Buffer (e.g., 10mM Tris-HCl pH 7.5, 1% NP40, 0.5% Na Deoxycholate, 0.1% SDS) with protease inhibitors
-
ChIP Dilution Buffer
-
ChIP Wash Buffers (Low Salt, High Salt, LiCl)
-
ChIP Elution Buffer
-
Proteinase K
-
RNase A
-
Antibody specific to the protein of interest
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
DNA purification kit
Procedure:
-
Cross-linking:
-
After treatment with this compound, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge to pellet.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.
-
Centrifuge the sheared chromatin to pellet any debris and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP Dilution Buffer.
-
Set aside a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the ChIP-grade antibody against the protein of interest or Normal IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.
-
Elute the chromatin complexes from the beads using ChIP Elution Buffer.
-
-
Reverse Cross-linking:
-
Add Proteinase K to the eluted samples and the input control.
-
Incubate at 65°C for at least 5 hours to reverse the cross-links.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Downstream Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low ChIP signal | Inefficient immunoprecipitation | Optimize antibody concentration and incubation time. |
| Inefficient cross-linking | Optimize formaldehyde concentration and incubation time. | |
| Over-sonication | Reduce sonication time or power. | |
| High background | Insufficient washing | Increase the number or duration of washes. |
| Non-specific antibody binding | Use a high-quality, ChIP-validated antibody. Increase the pre-clearing step. | |
| No effect of TP-238 HCl | Inactive compound | Verify the activity of this compound. |
| Insufficient treatment time or concentration | Perform a time-course and dose-response experiment. | |
| Protein of interest is not regulated by BPTF/CECR2 | Investigate the known interactors of the NURF complex. |
Conclusion
This compound is a valuable tool for investigating the role of BPTF and CECR2 in gene regulation. The provided protocols offer a framework for conducting ChIP experiments to dissect the impact of inhibiting these bromodomain-containing proteins on the chromatin landscape and the binding of DNA-associated proteins. Careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for Gene Expression Analysis with TP-238 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the dual inhibition of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] As a bromodomain inhibitor, this compound offers a powerful tool for investigating the epigenetic regulation of gene expression. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histone tails, key epigenetic marks that facilitate the recruitment of transcriptional machinery to chromatin. By competitively binding to the bromodomains of CECR2 and BPTF, this compound disrupts this interaction, leading to modulation of downstream gene transcription.[1][2]
These application notes provide a comprehensive guide for researchers utilizing this compound to study its effects on gene expression. Detailed protocols for common molecular biology techniques, including cell treatment, RNA isolation, and gene expression quantification by quantitative PCR (qPCR) and RNA sequencing (RNA-Seq), are outlined.
Mechanism of Action
This compound functions by inhibiting the activity of the CECR2 and BPTF proteins, with IC50 values of 10-30 nM and 100-350 nM, respectively.[1] These proteins are critical components of chromatin-remodeling complexes. Their bromodomains bind to acetylated histones, which is a crucial step in making chromatin accessible for transcription. Inhibition of this binding by this compound is expected to alter the expression of genes regulated by these complexes. Understanding these changes in gene expression is vital for elucidating the therapeutic potential and molecular effects of this compound.
Caption: Mechanism of action of this compound.
Experimental Design and Sample Preparation
A well-controlled experimental design is critical for obtaining meaningful gene expression data. Key considerations include the choice of cell line, treatment conditions, and the inclusion of appropriate controls.
Cell Culture Model: The choice of cell line should be guided by the research question. For cancer studies, cell lines with known dependencies on chromatin remodeling pathways may be appropriate.
Treatment: Cells should be treated with varying concentrations of this compound to determine the optimal dose for gene expression modulation. A vehicle control (e.g., DMSO) must be included. For cellular assays, a concentration of up to 2 µM is generally recommended.[1] Time-course experiments (e.g., 6, 12, 24, 48 hours) are advised to capture both early and late transcriptional responses.[3]
Replicates: A minimum of three biological replicates for each condition is essential for statistical significance.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from gene expression experiments.
Table 1: Dose-Response Effect of this compound on Target Gene Expression (qPCR)
| Concentration (nM) | Target Gene 1 (Fold Change) | Target Gene 2 (Fold Change) | Housekeeping Gene (Ct value) |
| Vehicle Control (0) | 1.0 | 1.0 | 18.5 ± 0.5 |
| 10 | 0.8 ± 0.1 | 1.2 ± 0.2 | 18.6 ± 0.4 |
| 100 | 0.5 ± 0.05 | 1.8 ± 0.3 | 18.4 ± 0.6 |
| 1000 | 0.2 ± 0.02 | 2.5 ± 0.4 | 18.5 ± 0.5 |
Table 2: Time-Course Effect of this compound on Global Gene Expression (RNA-Seq)
| Time Point (hours) | Concentration (nM) | Number of Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes |
| 6 | 100 | 150 | 80 | 70 |
| 12 | 100 | 450 | 250 | 200 |
| 24 | 100 | 1200 | 700 | 500 |
| 48 | 100 | 800 | 450 | 350 |
Protocols
Protocol 1: RNA Isolation and Quality Control
High-quality total RNA is the prerequisite for reliable gene expression analysis.
-
Cell Lysis and Homogenization: After treatment, wash cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Perform RNA extraction according to the manufacturer's protocol (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation).
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
RNA Purification: Purify the RNA using a column-based kit or ethanol (B145695) precipitation.
-
Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. An RIN value greater than 7 is recommended.[4]
-
Caption: Workflow for RNA isolation and quality control.
Protocol 2: Gene Expression Analysis by quantitative PCR (qPCR)
qPCR is a sensitive and specific method for quantifying the expression of a targeted set of genes.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design and Validation: Design primers specific to your genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Validate primer efficiency through a standard curve analysis.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[4]
-
Normalize to Housekeeping Gene (ΔCt): ΔCt = Ct(gene of interest) - Ct(housekeeping gene).
-
Normalize to Control (ΔΔCt): ΔΔCt = ΔCt(TP-238-treated sample) - ΔCt(Vehicle control sample).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[4]
-
-
Caption: Workflow for qPCR gene expression analysis.
Protocol 3: Global Gene Expression Analysis by RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
-
Library Preparation:
-
Start with high-quality total RNA.
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Library Quality Control: Assess the library size and concentration using an Agilent Bioanalyzer and qPCR.
-
Sequencing: Pool the indexed libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The output will be in FASTQ format.[4]
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR or HISAT2.[4]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between TP-238-treated and control samples.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify perturbed biological pathways.
-
Caption: Workflow for RNA-Seq gene expression analysis.
References
TP-238 Hydrochloride: A Novel Probe for Interrogating c-MYC Dependent Transcription
Abstract
The c-MYC oncogene is a master transcriptional regulator that is deregulated in a vast number of human cancers, driving cell proliferation, growth, and apoptosis.[1][2] Direct inhibition of c-MYC has proven challenging. An alternative therapeutic strategy is to target its transcriptional cofactors. TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[3][4][5] Emerging evidence has identified BPTF as a critical co-factor for c-MYC transcriptional activity.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate c-MYC dependent transcription in cancer research.
Introduction
c-MYC is a helix-loop-helix leucine (B10760876) zipper transcription factor that heterodimerizes with its partner MAX to bind E-box sequences in the promoter regions of its target genes.[1] This binding initiates a transcriptional program that is essential for many cellular processes, and its dysregulation is a hallmark of cancer. BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) ATP-dependent chromatin remodeling complex, has been shown to interact directly with c-MYC.[6][7] This interaction is crucial for the recruitment of c-MYC to chromatin and for the subsequent activation of its transcriptional program.[6][7] BPTF facilitates c-MYC's function by remodeling chromatin, thereby increasing DNA accessibility at c-MYC target gene promoters.[6]
This compound, by inhibiting the bromodomain of BPTF, presents a unique opportunity to dissect the role of BPTF in c-MYC-mediated transcription and to explore a novel therapeutic axis for c-MYC-driven cancers.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Target | Value | Assay | Reference |
| IC50 | CECR2 | 10-30 nM | Biochemical Assay | [3][5] |
| BPTF | 100-350 nM | Biochemical Assay | [3][5] | |
| BRD9 | 1.4 µM | Biochemical Assay | [4] | |
| Kd | CECR2 | 10 nM | Isothermal Titration Calorimetry (ITC) | [4][8] |
| BPTF | 120 nM | Isothermal Titration Calorimetry (ITC) | [4][8] | |
| Recommended Cellular Concentration | - | ≤ 2 µM | Cellular Assays | [3][5] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed mechanism by which this compound can be used to study c-MYC dependent transcription. c-MYC, in complex with MAX, binds to E-box sequences at the promoters of its target genes. For full transcriptional activation, c-MYC recruits the NURF chromatin remodeling complex, of which BPTF is a key component. This compound inhibits the bromodomain of BPTF, preventing its engagement with acetylated histones and disrupting the chromatin remodeling activity required for c-MYC-mediated transcription.
References
- 1. MYC Oncogene Contributions to Release of Cell Cycle Brakes [mdpi.com]
- 2. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chromatin remodeller BPTF is a novel and critical c-MYC co-factor | Semantic Scholar [semanticscholar.org]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Characterization of TP-238 Hydrochloride Binding to Bromodomains using Isothermal Titration Calorimetry
Abstract
This application note details the use of Isothermal Titration Calorimetry (ITC) for the thermodynamic characterization of the binding interaction between the small molecule inhibitor TP-238 hydrochloride and its target bromodomains, specifically Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This compound is a known chemical probe for these bromodomains, and ITC provides a direct, label-free method to quantify the binding affinity (K D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions of the binding event.[1][2][3][4] This information is critical for researchers in drug development and epigenetics seeking to understand the molecular recognition and mechanism of action of this inhibitor.
Introduction
This compound is a potent and selective dual inhibitor of the CECR2 and BPTF bromodomains.[1][5][6][7] Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Their dysregulation has been implicated in various diseases, including cancer. Understanding the thermodynamic profile of how inhibitors like this compound bind to their targets is essential for lead optimization and the development of novel therapeutics.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that measures the heat changes associated with molecular interactions.[4][8] By titrating a ligand (in this case, this compound) into a solution containing the macromolecule (the bromodomain protein), ITC directly measures the heat released or absorbed during the binding event.[3][4] This allows for the determination of the binding constant (K D ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction from a single experiment.[3][4]
This application note provides a protocol for determining the binding parameters of this compound to CECR2 and BPTF bromodomains and presents expected thermodynamic data based on published values.
Materials and Methods
Materials:
-
This compound (purity ≥98%)[2]
-
Recombinant human CECR2 bromodomain protein (purity ≥95%)
-
Recombinant human BPTF bromodomain protein (purity ≥95%)
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC, TA Instruments Affinity ITC)
-
Dialysis tubing or desalting columns
-
Standard laboratory equipment (pipettes, tubes, centrifuge)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution.[3][9]
Experimental Protocols
1. Sample Preparation:
-
Protein Preparation:
-
Dissolve the lyophilized bromodomain proteins (CECR2 or BPTF) in the assay buffer.
-
Determine the protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the appropriate extinction coefficient).
-
Dialyze the protein solution against 2 liters of the assay buffer overnight at 4°C to ensure buffer matching. A second buffer exchange is recommended.
-
After dialysis, re-determine the protein concentration.
-
Centrifuge the protein solution at high speed (e.g., >13,000 x g) for 10 minutes to remove any aggregates before the ITC experiment.[3]
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in the assay buffer. Due to its solubility, direct dissolution in the aqueous buffer should be possible.[6] If DMSO is required for initial solubilization, ensure the final DMSO concentration is identical in both the protein and ligand solutions and is kept to a minimum (ideally ≤ 5%).[3][9]
-
Prepare the final ligand solution for the ITC syringe by diluting the stock solution with the final dialysis buffer.
-
2. ITC Experiment - Titration of this compound into Bromodomain:
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the assay buffer.
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Sample Loading:
-
Load the bromodomain protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe. The ligand concentration in the syringe should be 10-15 times that of the protein concentration in the cell.[9]
-
-
Titration Parameters:
-
Set the stirring speed (e.g., 750 rpm).
-
Program the injection sequence: a single initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by 18-20 injections of a larger volume (e.g., 2 µL).
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).
-
-
Control Experiment (Heats of Dilution):
-
Perform a control titration by injecting the this compound solution into the buffer-filled sample cell.
-
Subtract the heats of dilution from the protein-ligand titration data during analysis.
-
3. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heats of dilution from the binding data.
-
Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
This analysis will yield the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D.[3]
Expected Results
Based on published data, the expected binding affinities for this compound are in the nanomolar range.[1][7][10][11]
Table 1: Thermodynamic Parameters of this compound Binding to Bromodomains
| Target | K D (nM) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| CECR2 | 10[1][7][10][11] | ~1 | To be determined | To be determined | To be determined |
| BPTF | 120[1][7][10][11] | ~1 | To be determined | To be determined | To be determined |
Note: Enthalpy (ΔH) and entropy (ΔS) values are experiment-dependent and should be determined from the ITC data.
Visualization of Experimental Workflow and Binding Interaction
The following diagrams illustrate the experimental workflow for the ITC experiment and the logical relationship of the binding event.
References
- 1. TP-238 HCl|COA [dcchemicals.com]
- 2. TP 238 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. This compound - CAS:2415263-05-5 - KKL Med Inc. [kklmed.com]
- 6. rndsystems.com [rndsystems.com]
- 7. TP-238 | 2415263-04-4 Probechem Biochemicals [probechem.com]
- 8. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. medkoo.com [medkoo.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for TP-238 Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3] As a dual inhibitor, it provides a valuable tool for investigating the roles of these epigenetic readers in gene regulation, development, and disease.[1][4] Bromodomains are key components of chromatin-modifying complexes and their dysregulation is implicated in various cancers, making them attractive targets for therapeutic development.[1][5][6][7] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of CECR2 and BPTF activity.
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. This inhibition disrupts the interaction of these proteins with acetylated histones, thereby modulating chromatin structure and gene transcription.
BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and has been shown to be involved in the transcriptional activation of genes, including the oncogene c-MYC.[4] Dysregulation of BPTF has been linked to the progression of several cancers, including lung adenocarcinoma, melanoma, and breast cancer, by promoting tumor growth and cell survival.[1][2][7]
CECR2 is also involved in chromatin remodeling and has been implicated in neural development and the DNA damage response.[4][8] It forms a complex with the SNF2L/SMARCA1 ATPase and is essential for proper neurulation.[9][10]
The inhibition of CECR2 and BPTF by this compound can lead to downstream effects on cell proliferation, apoptosis, and differentiation, making it a valuable tool for studying these processes and for identifying potential therapeutic agents.
Quantitative Data Summary
The inhibitory activity of this compound against CECR2 and BPTF has been quantified using various biochemical and cellular assays. The following table summarizes the key potency data.
| Target | Assay Type | IC50 (nM) | KD (nM) | Reference |
| CECR2 | AlphaScreen | 10 - 30 | 10 | [4] |
| BPTF | AlphaScreen | 100 - 350 | 120 | [4] |
| BRD9 | Biochemical | 1400 | - | [3] |
IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.
High-Throughput Screening (HTS) Application
This compound is well-suited for use in competitive binding assays in a high-throughput format to screen for novel inhibitors of CECR2 and BPTF. The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay that is amenable to HTS.[11][12][13]
Principle of the AlphaScreen Assay
The AlphaScreen assay for bromodomain inhibitors relies on the interaction between a biotinylated acetylated histone peptide and a GST-tagged bromodomain protein.[3][14] Streptavidin-coated Donor beads bind to the biotinylated peptide, and Glutathione-coated Acceptor beads bind to the GST-tagged bromodomain. When in close proximity, excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm. Small molecule inhibitors that disrupt the bromodomain-histone interaction will separate the beads, resulting in a decrease in the AlphaScreen signal.
Experimental Protocol: AlphaScreen HTS Assay for CECR2/BPTF Inhibitors
This protocol is designed for a 384-well plate format and can be adapted for higher density formats.
Materials and Reagents
-
This compound (as a positive control)
-
Recombinant GST-tagged CECR2 or BPTF bromodomain
-
Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)
-
AlphaScreen™ Glutathione Acceptor Beads
-
AlphaScreen™ Streptavidin Donor Beads
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well white opaque microplates (e.g., OptiPlate-384)
-
AlphaScreen-capable microplate reader
Assay Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare a working solution of GST-tagged bromodomain (CECR2 or BPTF) and biotinylated histone peptide in Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare a serial dilution of this compound in DMSO for the positive control curve (e.g., from 10 µM to 0.1 nM).
-
Prepare test compounds in DMSO.
-
In subdued light, prepare the AlphaScreen Acceptor and Donor beads in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Plate Preparation:
-
Add 5 µL of the bromodomain/peptide mix to all wells of a 384-well plate.
-
Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, DMSO (negative control), or this compound dilutions (positive control) to the appropriate wells.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature to allow for compound binding to the bromodomain.
-
-
Bead Addition:
-
Add 5 µL of the diluted Glutathione Acceptor Beads to all wells.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Add 5 µL of the diluted Streptavidin Donor Beads to all wells.
-
Seal the plate, protect from light, and incubate for an additional 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis
-
Normalization: Normalize the data using the negative (DMSO) and positive (high concentration of TP-238) controls.
-
Hit Identification: Identify "hits" as compounds that cause a significant decrease in the AlphaScreen signal (e.g., >3 standard deviations from the mean of the negative controls).
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments to determine their IC50 values.
Conclusion
This compound is an invaluable tool for studying the biology of CECR2 and BPTF and for initiating drug discovery efforts targeting these bromodomains. The provided application notes and protocols offer a robust framework for utilizing this chemical probe in high-throughput screening campaigns to identify novel modulators with therapeutic potential. Careful assay optimization and validation are crucial for the successful execution of HTS and the identification of high-quality lead compounds.
References
- 1. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. TP-238 | Structural Genomics Consortium [thesgc.org]
- 5. A protein that stem cells require could be a target in killing breast cancer cells | Cold Spring Harbor Laboratory [cshl.edu]
- 6. BPTF promotes hepatocellular carcinoma growth by modulating hTERT signaling and cancer stem cell traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. academic.oup.com [academic.oup.com]
- 10. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Studying CECR2 Inhibition with TP-238
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is a crucial epigenetic reader belonging to the bromodomain and extra-terminal domain (BET) family of proteins.[1][2] CECR2 contains a bromodomain that recognizes and binds to acetylated lysine (B10760008) residues on histones, playing a significant role in chromatin remodeling.[1][3] This protein is a component of the CECR2-containing remodeling factor (CERF) complex, which includes the ATP-dependent chromatin remodeler SNF2L.[4][5] The CERF complex is essential for processes such as neurulation and has been implicated in DNA damage response.[1][3][4] Emerging evidence also highlights CECR2's involvement in cancer progression, particularly in breast cancer metastasis, where it promotes immune suppression and activates NF-κB signaling.[2][6]
TP-238 is a potent and selective chemical probe designed to inhibit the bromodomain of CECR2.[7][8] It also exhibits inhibitory activity against Bromodomain PHD finger Transcription Factor (BPTF).[7][8] By competitively binding to the acetyl-lysine binding pocket of CECR2, TP-238 displaces it from chromatin, thereby modulating the expression of target genes. These application notes provide a comprehensive guide for utilizing TP-238 to investigate the biological functions of CECR2 and to assess the therapeutic potential of its inhibition. Detailed protocols for key experimental assays are provided to ensure robust and reproducible results.
TP-238: A Chemical Probe for CECR2
TP-238 serves as a valuable tool for elucidating the cellular roles of CECR2. Its inhibitory activity against CECR2 and BPTF allows for the targeted investigation of pathways regulated by these bromodomain-containing proteins.
Table 1: In Vitro Activity of TP-238
| Target | Assay Type | IC50 | KD |
| CECR2 | AlphaScreen | 30 nM[7][8][9] | |
| BPTF | AlphaScreen | 350 nM[7][8][9] | |
| CECR2 | Isothermal Titration Calorimetry (ITC) | 10 nM[7][8][9] | |
| BPTF | Isothermal Titration Calorimetry (ITC) | 120 nM[7][8][9] |
Note: For cellular assays, a concentration of up to 2 µM is recommended.[10]
Experimental Protocols
The following protocols are designed to assess the effects of TP-238 on cell viability, target engagement, and downstream gene expression.
Cell Viability Assay (MTT Assay)
This assay determines the effect of TP-238 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell line)
-
Complete cell culture medium
-
TP-238
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TP-238 in complete medium. Remove the existing medium from the wells and add 100 µL of the TP-238 dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of TP-238.
Table 2: Example Data Presentation for Cell Viability Assay
| Cell Line | Treatment | Concentration (µM) | Absorbance (570 nm) | % Viability |
| MCF-7 | Vehicle (DMSO) | 0 | 1.25 | 100 |
| TP-238 | 0.1 | 1.18 | 94.4 | |
| TP-238 | 1 | 0.85 | 68.0 | |
| TP-238 | 10 | 0.42 | 33.6 |
Western Blot Analysis for Histone Modifications and Target Proteins
This protocol is used to assess changes in global histone acetylation and the expression levels of CECR2 target proteins upon treatment with TP-238.
Materials:
-
Cell line of interest
-
TP-238
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CECR2, anti-H3, anti-H3K27ac, anti-RELA/p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with TP-238 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12] For histones, use a higher percentage gel and a membrane with a 0.2 µm pore size for optimal capture.[14][15]
-
Immunoblotting:
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Table 3: Example Data Presentation for Western Blot Analysis
| Target Protein | Treatment | Fold Change (relative to Vehicle) |
| H3K27ac | Vehicle | 1.00 |
| TP-238 (1 µM) | 0.45 | |
| RELA/p65 | Vehicle | 1.00 |
| TP-238 (1 µM) | 0.98 |
Reverse Transcription-Quantitative PCR (RT-qPCR) for Target Gene Expression
This protocol measures changes in the mRNA levels of CECR2 target genes following treatment with TP-238.
Materials:
-
Cell line of interest
-
TP-238
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for TNC, MMP2, VEGFA, CSF1, CXCL1, and a housekeeping gene like GAPDH or ACTB)[2]
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with TP-238. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[18][19][20]
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[21][22]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Table 4: Example Data Presentation for RT-qPCR
| Target Gene | Treatment | ΔCt (Target - Housekeeping) | ΔΔCt (Treated - Vehicle) | Fold Change (2^-ΔΔCt) |
| TNC | Vehicle | 2.5 | 0 | 1.00 |
| TP-238 (1 µM) | 4.0 | 1.5 | 0.35 | |
| CSF1 | Vehicle | 3.2 | 0 | 1.00 |
| TP-238 (1 µM) | 5.1 | 1.9 | 0.27 |
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if TP-238 treatment reduces the binding of CECR2 to the promoter regions of its target genes.
Materials:
-
Cell line of interest
-
TP-238
-
Glycine
-
Lysis buffer
-
Sonication or enzymatic digestion reagents
-
Anti-CECR2 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents as in the RT-qPCR protocol
Protocol:
-
Cross-linking: Treat cells with TP-238. Cross-link proteins to DNA by adding formaldehyde to the culture medium. Quench the reaction with glycine.[23][24][25][26][27]
-
Chromatin Preparation: Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication or enzymatic digestion.[24][25]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-CECR2 antibody or an isotype control IgG overnight.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-chromatin complexes.[25]
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K. Purify the immunoprecipitated DNA.[26]
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the promoter regions of potential CECR2 target genes.
Table 5: Example Data Presentation for ChIP-qPCR
| Target Gene Promoter | Antibody | Treatment | % Input |
| TNC | IgG | Vehicle | 0.05 |
| IgG | TP-238 (1 µM) | 0.04 | |
| Anti-CECR2 | Vehicle | 2.50 | |
| Anti-CECR2 | TP-238 (1 µM) | 0.80 |
Visualizations
Caption: CECR2 recognizes acetylated histones and, in complex with SNF2L and RELA, activates target gene transcription. TP-238 inhibits this process.
Caption: Workflow for characterizing the effects of TP-238 on cellular processes.
References
- 1. genecards.org [genecards.org]
- 2. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - CECR2 [maayanlab.cloud]
- 4. academic.oup.com [academic.oup.com]
- 5. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 7. TP-238 | Structural Genomics Consortium [thesgc.org]
- 8. TP-238 | 2415263-04-4 Probechem Biochemicals [probechem.com]
- 9. TP-238 | Epigenetic Reader Domain | 2415263-04-4 | Invivochem [invivochem.com]
- 10. Probe TP-238 | Chemical Probes Portal [chemicalprobes.org]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 15. Western blot of histones [bio-protocol.org]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 18. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 19. elearning.unite.it [elearning.unite.it]
- 20. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 21. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 26. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 27. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Use of TP-238 Hydrochloride in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3][4] It exhibits biochemical activity with IC50 values of 10-30 nM for CECR2 and 100-350 nM for BPTF.[1][2] While this compound has been characterized as a valuable chemical probe for in vitro studies,[3] publicly available data on its specific use in animal models of disease is limited.
These application notes and protocols are designed to provide a comprehensive guide for researchers interested in evaluating the in vivo efficacy of this compound. The methodologies and data presented are based on established protocols for other selective inhibitors of CECR2 and BPTF in relevant animal models, providing a foundational framework for initiating preclinical studies with TP-238.
Potential Therapeutic Areas
Based on the known functions of its targets, CECR2 and BPTF, this compound holds therapeutic potential in several disease areas, primarily in oncology.
-
Oncology :
-
Breast Cancer Metastasis : CECR2 has been identified as an epigenetic driver of breast cancer metastasis. Its inhibition in mouse models has been shown to prevent the spread of cancer cells to the lungs.[2]
-
Triple-Negative Breast Cancer (TNBC) : BPTF inhibitors have been demonstrated to sensitize murine TNBC cells to conventional chemotherapy.[1][5] Knockdown of BPTF has also been shown to inhibit the in vivo growth of TNBC cells.[6]
-
Chemoresistance : BPTF is implicated in conferring chemoresistance in various cancers. Its inhibition may therefore represent a strategy to overcome resistance to standard-of-care chemotherapeutics.[7]
-
Signaling Pathways and Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. This prevents these proteins from recognizing and binding to acetylated histones and other proteins, thereby modulating chromatin structure and gene expression.
-
BPTF Signaling : BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler. By inhibiting BPTF, TP-238 can disrupt NURF-mediated chromatin remodeling, leading to altered expression of genes involved in cell proliferation, differentiation, and DNA repair. This can impact critical oncogenic pathways, such as c-Myc and MAPK signaling.[7]
References
- 1. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CECR2 protein pinpointed as driver of breast cancer metastases - Medical Conferences [conferences.medicom-publishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]
- 7. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TP-238 hydrochloride experiments
Welcome to the technical support center for TP-238 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this potent and selective dual inhibitor of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical probe that acts as a potent and selective dual inhibitor of the bromodomains of CECR2 and BPTF.[1] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, which are key post-translational modifications on histone proteins and other cellular factors. By binding to the bromodomains of CECR2 and BPTF, TP-238 disrupts their ability to "read" these epigenetic marks, thereby interfering with their roles in chromatin remodeling and gene transcription.[2]
Q2: What are the primary cellular signaling pathways affected by this compound?
This compound primarily impacts signaling pathways regulated by its targets, CECR2 and BPTF.
-
CECR2 has been shown to activate the NF-κB signaling pathway by interacting with acetylated RELA, a key component of the NF-κB complex.[3][4] This can lead to the regulation of genes involved in inflammation, immunity, and cell survival.
-
BPTF is known to play a role in activating the MAPK and PI3K-AKT signaling pathways .[5][6][7] These pathways are crucial for cell proliferation, growth, and survival.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[8] Stock solutions can be prepared in solvents like DMSO or water and should also be stored at -20°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Section 1: Solubility and Stability Issues
Q1: I am having trouble dissolving this compound. What should I do?
-
Verify the Solvent: this compound has varying solubility in different solvents. Refer to the table below for solubility data. For cellular assays, DMSO is a common choice for creating a concentrated stock solution, which can then be diluted in aqueous media.
-
Gentle Warming and Vortexing: Gentle warming (to no more than 37°C) and vortexing can aid in dissolution. However, avoid excessive heat as it may degrade the compound.
-
Sonication: Brief sonication in a water bath can also help to break up any precipitate and facilitate dissolution.
-
Fresh Solvent: Ensure that the solvent used is anhydrous and of high quality, as contaminants can affect solubility.
Q2: My this compound solution appears cloudy or has precipitated after storage. What is the cause and how can I resolve it?
-
Improper Storage: Precipitation can occur if the solution is not stored at the recommended temperature (-20°C) or if it has undergone multiple freeze-thaw cycles.
-
Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, increasing the concentration of this compound beyond its solubility limit.
-
Resolution: Try to redissolve the precipitate by gentle warming and vortexing. If this is unsuccessful, it is recommended to prepare a fresh stock solution. To prevent this, ensure vials are tightly sealed and consider preparing smaller, single-use aliquots.
Section 2: In Vitro Assay Problems
Q1: I am not observing the expected inhibitory activity in my AlphaScreen® assay. What are some potential reasons?
-
Incorrect Reagent Concentrations: The concentrations of the bromodomain protein, the biotinylated histone peptide, and the donor/acceptor beads are critical. It is essential to perform optimization experiments to determine the optimal concentrations for your specific assay conditions.
-
Assay Buffer Composition: The composition of the assay buffer, including salt concentration and pH, can significantly impact protein-ligand interactions. Ensure the buffer is compatible with all assay components.
-
Incubation Times: Insufficient or excessive incubation times can lead to suboptimal signal. Follow the recommended incubation times for each step of the protocol.
-
Light Exposure: AlphaScreen® beads are light-sensitive. Protect your assay plates from direct light exposure during incubations.
Q2: My Isothermal Titration Calorimetry (ITC) data is noisy or shows a poor binding curve. How can I improve the data quality?
-
Sample Purity: Ensure that both the protein and this compound are of high purity. Impurities can contribute to non-specific heat changes.
-
Buffer Mismatch: A mismatch between the buffer of the protein in the cell and the ligand in the syringe is a common source of large dilution heats that can obscure the binding signal. Dialyze the protein against the same buffer used to dissolve the ligand.
-
Incorrect Concentrations: The relative concentrations of the protein and ligand are crucial for obtaining a sigmoidal binding curve. Aim for a "c-window" (c = [macromolecule] * n * Ka) between 5 and 500 for optimal results.[9]
-
Air Bubbles: Air bubbles in the sample cell or syringe can cause significant noise in the data. Degas your solutions and be careful during loading to avoid introducing bubbles.
Section 3: Cellular Assay Challenges
Q1: I am not seeing a significant phenotype in my cell-based assays after treatment with this compound. What could be the problem?
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A concentration of no more than 2 µM is generally recommended for cellular assays.[8]
-
Insufficient Treatment Duration: The onset of a cellular phenotype may require a specific duration of treatment. A time-course experiment can help identify the optimal treatment time.
-
Cell Line Specificity: The expression levels of CECR2 and BPTF can differ between cell lines, which will influence the cellular response to this compound. Verify the expression of the target proteins in your cell line of interest.
-
Target Engagement: It is crucial to confirm that this compound is engaging with its targets in the cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.
Q2: How can I confirm that this compound is engaging with CECR2 and BPTF in my cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in a cellular environment.[10] This technique is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells treated with this compound across a temperature gradient and then quantifying the amount of soluble target protein (CECR2 or BPTF) at each temperature, you can observe a shift in the melting curve, indicating target engagement.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₀N₆O₃S · HCl | [1] |
| Molecular Weight | 495.0 g/mol | [1] |
| Purity | ≥98% (HPLC) | [8] |
| Appearance | Crystalline solid | - |
| Storage Temperature | -20°C | [8] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference(s) |
| DMSO | 1 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| Water | 100 mM |
Table 3: Biological Activity of TP-238
| Assay | Target | Value | Reference(s) |
| IC₅₀ (AlphaScreen®) | CECR2 | 30 nM | [1] |
| IC₅₀ (AlphaScreen®) | BPTF | 350 nM | [1] |
| Kᴅ (ITC) | CECR2 | 10 nM | [1] |
| Kᴅ (ITC) | BPTF | 120 nM | [1] |
Experimental Protocols
Protocol 1: AlphaScreen® Assay for Bromodomain Inhibition
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Reagent Preparation:
-
Prepare a 3x assay buffer.
-
Dilute the GST-tagged bromodomain protein (e.g., CECR2 or BPTF) and the biotinylated histone peptide substrate in the 1x assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in 1x assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add the this compound solution or vehicle control (DMSO).
-
Add the bromodomain protein solution to each well and incubate for 30 minutes at room temperature.
-
Add the biotinylated histone peptide substrate to each well.
-
Prepare a mixture of Glutathione Acceptor beads and Streptavidin Donor beads in 1x detection buffer.
-
Add the bead mixture to each well. Protect the plate from light.
-
Incubate the plate for 1-2 hours at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
-
Data Analysis:
-
The signal will decrease as the concentration of the inhibitor increases.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for an ITC experiment.
-
Sample Preparation:
-
Prepare the bromodomain protein solution (in the cell) and the this compound solution (in the syringe) in the same, precisely matched buffer.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Determine the accurate concentrations of both the protein and the ligand.
-
-
Experimental Setup:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform an initial small injection to account for any mixing artifacts, and discard this data point during analysis.
-
Proceed with a series of injections of the ligand into the protein solution, allowing the system to return to baseline between each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).[11]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for a CETSA experiment.[10]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control for a specified duration.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or other suitable methods.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and quantify the amount of soluble target protein (CECR2 or BPTF) using a method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 4: Western Blot for Histone Modifications
This protocol is a general guide for detecting changes in histone modifications following treatment with a bromodomain inhibitor.[12]
-
Histone Extraction:
-
Treat cells with this compound or a vehicle control.
-
Isolate the nuclei and perform an acid extraction to enrich for histone proteins.
-
-
SDS-PAGE and Transfer:
-
Separate the histone proteins on a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the small histone proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for better retention of small proteins).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., H3K27ac, H4K16ac).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or Ponceau S staining).
-
Visualizations
Caption: A typical experimental workflow for characterizing this compound.
Caption: Signaling pathways modulated by this compound.
Caption: A logical approach to troubleshooting TP-238 experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 5. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]
- 8. TP 238 | Bromodomains | Tocris Bioscience [tocris.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone western blot protocol | Abcam [abcam.com]
Technical Support Center: Optimizing TP-238 Hydrochloride Concentration
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using TP-238 hydrochloride in cellular assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help optimize experimental conditions and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe that functions as an inhibitor of the bromodomains of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) and BPTF (Bromodomain PHD finger Transcription Factor).[1][2][3][4] It binds with high affinity to the bromodomains of these proteins, preventing them from recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This disrupts chromatin remodeling processes and the transcription of target genes. TP-238 is highly selective, with an IC50 of 30 nM for CECR2 and 350 nM for BPTF in biochemical assays.[1][4][5]
Q2: How should I prepare and store stock solutions of this compound?
Proper handling and storage are critical for maintaining the compound's activity.
-
Reconstitution: this compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6][7] It is also reported to be soluble in PBS (pH 7.2) at 10 mg/ml and water up to 100 mM.[1][3]
-
Storage of Solid Compound: The lyophilized powder should be stored at -20°C for long-term stability.[1][3]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.[6][7]
Q3: What is a recommended starting concentration for my cellular experiments?
The optimal concentration of TP-238 is highly dependent on the cell line, assay type, and experimental endpoint.
-
General Recommendation: For initial cellular assays, a concentration of up to 2 µM is recommended.[3][5]
-
Dose-Response Experiment: It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific system. A common starting point is a wide, logarithmic serial dilution, for example, from 1 nM to 10 µM.[6] This will help establish key parameters like the half-maximal inhibitory concentration (IC50).
Q4: How long should I incubate cells with this compound?
The ideal incubation time depends on the biological process being investigated and the mechanism of action. To determine the optimal duration, a time-course experiment is recommended. Treat cells with a fixed, effective concentration of TP-238 (e.g., the IC50 value determined from your dose-response curve) and measure the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[6]
Troubleshooting Guide
This section addresses common issues encountered when using this compound in cellular assays.
Experimental Protocols & Data
Protocol 1: Determining the IC50 of TP-238 using a Cell Viability Assay
This protocol outlines the steps to determine the concentration of TP-238 that inhibits a biological process by 50% using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Hypothetical IC50 Data for TP-238
The following table summarizes hypothetical IC50 values for TP-238 in different cancer cell lines after a 72-hour incubation period. This illustrates the cell-type-specific potency of the compound.
| Cell Line | Cancer Type | Target Expression (Relative) | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | High BPTF | 85 |
| MOLM-13 | Acute Myeloid Leukemia | High BPTF | 120 |
| HEK293T | Embryonic Kidney | Low CECR2/BPTF | > 2000 |
| A549 | Lung Carcinoma | Moderate CECR2 | 450 |
Protocol 2: Verifying Target Engagement via Western Blot
This protocol is used to confirm that TP-238 is engaging its target by observing changes in downstream signaling pathways. For a bromodomain inhibitor, this could involve measuring changes in the expression of a target gene regulated by CECR2 or BPTF.
-
Cell Treatment: Seed cells (e.g., MV-4-11) in a 6-well plate. Once they reach ~70-80% confluency, treat them with TP-238 at various concentrations (e.g., 0 nM, 50 nM, 100 nM, 500 nM) for 24 hours.
-
Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against a known downstream target of the CECR2/BPTF pathway. Also probe a separate membrane or strip the current one for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. A dose-dependent decrease in the target protein's expression would confirm target engagement.
Signaling Pathway
TP-238 inhibits the function of the bromodomains within the CECR2 and BPTF proteins. These proteins are key components of larger chromatin remodeling complexes. By blocking their ability to bind acetylated histones, TP-238 disrupts the recruitment of these complexes to specific gene promoters, leading to altered gene transcription and subsequent cellular responses.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TP-238 HCl|COA [dcchemicals.com]
- 3. rndsystems.com [rndsystems.com]
- 4. TP-238 | 2415263-04-4 Probechem Biochemicals [probechem.com]
- 5. Probe TP-238 | Chemical Probes Portal [chemicalprobes.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. azurebiosystems.com [azurebiosystems.com]
TP-238 hydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with TP-238 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and best practices for the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A: For long-term stability, this compound should be stored as a solid at -20°C.[1][2][3] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I handle this compound upon receipt?
A: this compound is typically shipped on wet ice.[1] Upon receipt, the vial should be stored promptly at the recommended -20°C.
Q3: How can I prepare stock solutions of this compound?
A: Stock solutions can be prepared by dissolving the compound in an appropriate solvent. This compound is soluble in DMSO and water.[2][3] For example, you can prepare a stock solution in DMSO at a concentration of up to 100 mM.[2][3]
Q4: How should I store stock solutions?
A: It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. The stability of the compound in solution under these conditions should be validated for your specific experimental needs.
Q5: Is this compound sensitive to light?
Stability and Storage Data
| Parameter | Condition | Recommended Storage | Stability |
| Solid Form | Long-term | -20°C | ≥ 4 years[1] |
| Shipping | Wet Ice | N/A | |
| In Solution (DMSO) | Short-term | -20°C | Undetermined |
| Long-term | -80°C | Undetermined |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in my assay.
-
Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles of stock solutions or improper storage may lead to degradation.
-
Solution: Prepare fresh working solutions from a new aliquot of your stock solution for each experiment. Ensure stock solutions are stored correctly at -20°C or -80°C.
-
-
Possible Cause 2: Incorrect Solution Concentration. This could be due to weighing errors or incomplete dissolution.
-
Solution: Ensure your balance is properly calibrated. Visually confirm that the compound has fully dissolved in the solvent before making further dilutions.
-
Issue 2: Poor solubility in aqueous buffers.
-
Possible Cause: While this compound is water-soluble, high concentrations in certain buffers may lead to precipitation.[2][3]
-
Solution: If you observe precipitation, try preparing a more diluted stock solution or using a different buffer system. The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent effects.
-
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. This protocol provides a general framework.
1. Preparation of Samples:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
2. Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and a solution to light conditions as per ICH Q1B guidelines (e.g., exposure to a combination of UV and visible light).
3. Analysis:
-
At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Hypothetical degradation pathway of this compound under stress conditions.
References
Potential off-target effects of TP-238 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of TP-238 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a chemical probe that potently and selectively inhibits the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF/FALZ).[1]
Q2: What are the known off-targets of this compound?
A2: The closest known off-target for TP-238 is the bromodomain-containing protein 9 (BRD9), with a significantly lower affinity compared to its primary targets.[2][3][4] A kinase panel screening has shown no significant activity against 338 kinases at a concentration of 1 µM.[1][2][3][4]
Q3: What is the recommended concentration of this compound for use in cell-based assays?
A3: To minimize the risk of off-target effects, it is recommended to use this compound at a concentration of no more than 2 µM in cellular assays.[2]
Q4: I am observing a phenotype in my experiment that is inconsistent with the known functions of CECR2 and BPTF. Could this be an off-target effect?
A4: While TP-238 is highly selective, observing an unexpected phenotype could potentially be due to an off-target effect, especially at higher concentrations. It is crucial to perform control experiments to validate that the observed effect is due to the inhibition of the intended targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular toxicity or phenotype. | 1. High concentration of TP-238: Exceeding the recommended concentration can lead to engagement of lower-affinity off-targets. 2. Off-target activity: The observed phenotype may be due to the inhibition of an unknown off-target. 3. Cell line-specific effects: The cellular context and protein expression profile of your cell line may influence the response to TP-238. | 1. Perform a dose-response experiment: Titrate TP-238 to determine the minimal effective concentration for on-target activity. 2. Use a negative control: The inactive analog, TP-422, can be used to confirm that the observed phenotype is not due to non-specific compound effects.[2] 3. Validate with genetic approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out CECR2 and/or BPTF to see if the phenotype is recapitulated. |
| Discrepancy between biochemical and cellular assay results. | 1. Cellular permeability: The compound may have poor cell permeability, leading to lower intracellular concentrations. 2. Target engagement in cells: The biochemical potency (IC50) may not directly translate to cellular potency (EC50) due to factors like ATP concentration and protein localization. 3. Efflux pumps: The compound may be actively transported out of the cells. | 1. Perform a cellular target engagement assay: A technique like the NanoBRET™ Target Engagement Assay can confirm that TP-238 is binding to CECR2 and BPTF in your cellular model.[2] 2. Measure intracellular compound concentration: Use techniques like LC-MS/MS to quantify the amount of TP-238 inside the cells. |
| Variability in experimental results. | 1. Compound stability: this compound may degrade under certain experimental conditions. 2. Inconsistent experimental setup: Variations in cell density, incubation time, or reagent concentrations can lead to variability. | 1. Ensure proper storage and handling of the compound: Store at -20°C and protect from light. 2. Standardize experimental protocols: Maintain consistency in all experimental parameters. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| CECR2 | AlphaScreen | 10-30 nM | [2] |
| Isothermal Titration Calorimetry (ITC) | 10 nM | [2] | |
| BPTF | AlphaScreen | 100-350 nM | [2] |
| Isothermal Titration Calorimetry (ITC) | 120 nM | [2] | |
| BRD9 | AlphaScreen | 1.4 µM | [2][3][4] |
| Kinome Panel (338 kinases) | Radiometric Assay | No activity at 1 µM | [2][3][4] |
Table 2: Cellular Target Engagement of TP-238
| Target | Assay Type | EC50 | Reference |
| CECR2 | NanoBRET™ | 200-300 nM | [2] |
| BPTF | NanoBRET™ | 200-300 nM | [2] |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a final concentration of 1 µM is recommended.
-
Kinase Reaction: In a suitable assay plate, combine the individual recombinant kinases with their respective substrates and ATP at the Km concentration for each kinase.
-
Compound Addition: Add this compound or vehicle control (DMSO) to the kinase reactions.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Use a suitable method to detect kinase activity, such as radiometric assays (e.g., ³³P-ATP incorporation) or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Calculate the percent inhibition of kinase activity by this compound relative to the vehicle control.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
Objective: To confirm the binding of this compound to its target proteins (CECR2 and BPTF) in living cells.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein (CECR2 or BPTF) fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the target's active site.
-
Cell Plating: Plate the transfected cells in a 96-well or 384-well plate.
-
Compound Treatment: Add a serial dilution of this compound or vehicle control to the cells.
-
Incubation: Incubate the cells for a defined period to allow for compound entry and binding to the target.
-
Substrate Addition: Add the NanoBRET™ substrate to the cells.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET signal upon addition of TP-238 indicates displacement of the tracer and engagement of the target by the compound. Plot the BRET ratio against the compound concentration to determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Addressing TP-238 hydrochloride solubility issues in aqueous buffers
Welcome to the technical support center for TP-238 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential solubility issues in aqueous buffers and effectively utilize TP-238 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating immediately after I dilute my DMSO stock into Phosphate-Buffered Saline (PBS). Why is this happening?
A1: This is a common issue that often points to the "common ion effect".[1][2] TP-238 is supplied as a hydrochloride (HCl) salt. PBS is a buffer that contains a high concentration of chloride ions (from NaCl). According to Le Chatelier's principle, adding a substance with a common ion (in this case, Cl⁻) to a solution of a sparingly soluble salt will decrease the salt's solubility, leading to precipitation.[1][2] Essentially, the excess chloride from the PBS pushes the equilibrium towards the solid, undissolved form of this compound.
Q2: The product datasheet says TP-238 is soluble up to 100 mM in water. Why can't I achieve this in my buffer?
A2: The stated solubility of 100 mM in water is typically determined under ideal conditions, using pure, deionized water.[3] Aqueous buffers, such as PBS or even cell culture media, are complex solutions containing various salts and other components.[4] The high ionic strength and the presence of common ions in these buffers can significantly reduce the solubility of a compound compared to its solubility in pure water.[5]
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: We recommend preparing a high-concentration stock solution, for example, 50-100 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] To prepare the stock, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Reconstitute the solid compound in the appropriate volume of DMSO and vortex thoroughly to ensure it is fully dissolved. Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: Several strategies can be employed:
-
Buffer Selection: Consider using a buffer that does not contain a common ion. For example, a TRIS (tris-hydroxymethyl aminomethane) or HEPES-based buffer may be a suitable alternative to PBS.[6][7]
-
pH Adjustment: The solubility of weakly basic hydrochloride salts is often pH-dependent, with higher solubility at a lower (more acidic) pH.[2][8][9] If your experiment allows, testing solubility in buffers with a slightly lower pH may be beneficial.
-
Stepwise Dilution: Instead of diluting your concentrated DMSO stock directly into the final buffer volume, perform a stepwise or serial dilution.[4] First, make an intermediate dilution from your DMSO stock into a small volume of pure water or your chosen buffer, then add this to the final volume while mixing.[10]
-
Gentle Warming and Sonication: Gently warming the aqueous buffer to 37°C before adding the compound can sometimes help.[4] A brief sonication in a water bath can also aid in dissolving stubborn precipitates, but care should be taken as this can potentially degrade the compound.
Q5: What is the maximum recommended final concentration of DMSO for cell-based assays?
A5: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%.[4] It is crucial to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples.
Data Presentation: Solubility of Hydrochloride Salts
While specific experimental solubility data for this compound in various buffers is not available in the literature, the following tables illustrate the expected solubility trends for a representative small molecule hydrochloride salt based on the principles of the common ion effect and pH dependence.
Table 1: Effect of Buffer Composition on Solubility (Illustrative Data)
| Buffer System (pH 7.4) | Main Components | Common Ion (Cl⁻) Present? | Expected Maximum Solubility (Illustrative) | Rationale |
| Deionized Water | H₂O | No | High | No common ions or other salts to suppress solubility. |
| PBS (1x) | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | Yes | Low | High concentration of Cl⁻ from NaCl significantly reduces solubility via the common ion effect.[1][2] |
| TRIS-Buffered Saline (TBS) | Tris, NaCl | Yes | Low | Similar to PBS, contains a high concentration of the common ion Cl⁻.[11] |
| TRIS Buffer (50 mM) | Tris, HCl (for pH adjustment) | Minimal | Moderate to High | Chloride is only present from pH adjustment, resulting in a much lower concentration than in PBS or TBS. |
| HEPES Buffer (50 mM) | HEPES, NaOH (for pH adjustment) | No | High | Lacks the common chloride ion. |
Table 2: Effect of pH on Solubility in a Non-Chloride Buffer (Illustrative Data)
| Buffer System (50 mM HEPES) | pH | Expected Maximum Solubility (Illustrative) | Rationale |
| HEPES | 6.5 | High | At lower pH, the compound is more likely to be in its protonated, more soluble form.[2][9] |
| HEPES | 7.0 | Moderate | As pH increases towards the compound's pKa, solubility may decrease. |
| HEPES | 7.4 | Moderate-Low | Nearing physiological pH, solubility can be a limiting factor for some hydrochloride salts. |
| HEPES | 8.0 | Low | At higher pH, the compound may convert to its less soluble free base form.[2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound
-
Compound Information: this compound (Molecular Weight: 495.04 g/mol ).[3]
-
Materials:
-
This compound vial.
-
Anhydrous, cell culture-grade DMSO.
-
Sterile microcentrifuge tubes or cryovials.
-
Calibrated pipettes.
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
To prepare a 50 mM stock from 5 mg of compound:
-
Calculate the required volume of DMSO:
-
(5 mg / 495.04 mg/mmol) / 50 mmol/L = 0.000202 L = 202 µL.
-
-
-
Add 202 µL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Systematic Solubility Test in Aqueous Buffers
This protocol helps determine the practical working solubility of this compound in your specific experimental buffer.
-
Materials:
-
50 mM this compound stock solution in DMSO.
-
Aqueous buffers to be tested (e.g., PBS, TRIS, HEPES at various pH values).
-
Clear microcentrifuge tubes or a 96-well plate.
-
-
Procedure:
-
Prepare a series of dilutions of your DMSO stock into the test buffer. For example, to test a final concentration of 100 µM with 0.2% DMSO:
-
Add 99.8 µL of the test buffer to a microcentrifuge tube.
-
Add 0.2 µL of the 50 mM DMSO stock solution.
-
-
Vortex the tube immediately and thoroughly after adding the stock solution.
-
Incubate the solution at the intended experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.[4]
-
Visually inspect the solution for any signs of precipitation (e.g., cloudiness, crystals, or film). For a more sensitive assessment, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and check for a pellet.
-
If precipitation is observed, repeat the test with a lower final concentration of TP-238 until you identify the highest concentration that remains in solution under your experimental conditions.
-
Visualizations
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. TP 238 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Question about Tris-Hcl and PBS buffer - General Lab Techniques [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 10. researchgate.net [researchgate.net]
- 11. Tris-buffered saline - Wikipedia [en.wikipedia.org]
Interpreting unexpected results with TP-238 hydrochloride
Welcome to the technical support center for TP-238 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you interpret unexpected results and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical probe that functions as a dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF).[1] It is often used in research to investigate the roles of these epigenetic readers in various biological processes.
Q2: What are the recommended concentrations for using this compound in cellular assays?
For cellular assays, a concentration of no more than 2 μM is generally recommended.[2][3] However, the optimal concentration will be cell-type and assay-dependent, so it is advisable to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q3: What are the known binding affinities and inhibitory concentrations of this compound?
The binding affinities and inhibitory concentrations of this compound have been characterized by various assays. A summary of this data is provided in the table below.
Data Summary
| Parameter | CECR2 | BPTF | Assay Type | Reference |
| IC50 | 10-30 nM | 100-350 nM | Biochemical Assay | [2][3] |
| Kd | 10 nM | 120 nM | Isothermal Titration Calorimetry (ITC) | [1] |
Q4: In which solvents is this compound soluble?
This compound is soluble in both DMSO and water to a concentration of 100 mM.[2] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration.
Troubleshooting Unexpected Results
Interpreting unexpected results is a common challenge in experimental biology. Below are some potential issues you may encounter when working with this compound and suggestions for how to troubleshoot them.
Issue 1: Higher than expected cell toxicity or off-target effects.
-
Possible Cause: While TP-238 is a targeted inhibitor, high concentrations may lead to off-target effects or cellular toxicity. Bromodomain inhibitors as a class have been associated with certain toxicities, such as thrombocytopenia and gastrointestinal issues in clinical settings, suggesting that even on-target effects can be potent.[4][5]
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Ensure the identity and purity of your this compound stock with appropriate analytical methods.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to identify a concentration that inhibits the target (CECR2/BPTF) with minimal toxicity.
-
Control Experiments: Include a negative control compound that is structurally similar but inactive against CECR2 and BPTF to distinguish between on-target and off-target effects.
-
Phenotype Rescue: If possible, perform a rescue experiment by overexpressing CECR2 or BPTF to see if the toxic phenotype can be reversed.
-
Issue 2: Lack of a clear cellular phenotype after treatment.
-
Possible Cause: The biological role of CECR2 and BPTF can be highly context-dependent, varying between cell types and experimental conditions. It is also possible that the inhibitor is not effectively engaging its target within the cell.
-
Troubleshooting Steps:
-
Target Engagement Assay: Confirm that TP-238 is binding to CECR2 and BPTF in your cellular model. A cellular thermal shift assay (CETSA) can be a useful tool for this.
-
Downstream Pathway Analysis: Instead of a broad phenotypic endpoint, measure the effect on known downstream signaling pathways of CECR2 and BPTF (see signaling pathway diagrams below). For instance, assess the phosphorylation status of key proteins in the MAPK and PI3K-AKT pathways for BPTF inhibition, or the expression of NF-κB target genes for CECR2 inhibition.[6][7][8][9]
-
Time-Course Experiment: The effects of the inhibitor may be transient or delayed. Perform a time-course experiment to identify the optimal time point for observing a phenotype.
-
Cell Line Selection: The importance of CECR2 and BPTF can vary significantly between different cancer cell lines and other cell types. Consider screening a panel of cell lines to find a model that is sensitive to this compound.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent results can arise from variability in experimental conditions, such as cell passage number, confluency, or reagent stability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and reagent preparation, are kept consistent between experiments.
-
Reagent Quality: Aliquot your this compound stock to avoid repeated freeze-thaw cycles. Periodically check the quality of your stock solution.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.
-
Experimental Protocols
Below are example protocols for common assays used to characterize the effects of this compound. These should be used as a starting point and may require optimization for your specific needs.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add the 2X compound solutions. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., for an MTT assay, add MTT reagent and incubate for 2-4 hours before solubilizing the formazan (B1609692) crystals and reading the absorbance).
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
This protocol can be used to determine if this compound is inhibiting its target pathways.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the optimal duration determined from previous experiments.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins in the target pathways (e.g., phospho-ERK, phospho-AKT for the BPTF pathway; or IκBα, phospho-p65 for the CECR2/NF-κB pathway). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling pathways of BPTF and CECR2, and a general experimental workflow for investigating the effects of this compound.
Caption: BPTF Signaling Pathways.
Caption: CECR2 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. TP238 (TAP238) TAP Air Portugal Flight Tracking and History 02-Dec-2023 (KSFO-LIS / LPPT) - FlightAware [flightaware.com]
- 2. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TP238 (TAP238) TAP Air Portugal Flight Tracking and History - FlightAware [flightaware.com]
- 4. researchgate.net [researchgate.net]
- 5. TP238 (TAP238) TAP Air Portugal Flight Tracking and History 02-Aug-2025 (KSFO-LIS / LPPT) - FlightAware [flightaware.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new small molecule inhibitors of the BPTF bromodomain. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Toxicity of BET Inhibitors in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving BET (Bromodomain and Extra-terminal domain) inhibitors. The focus is to provide actionable strategies to minimize toxicity and ensure reliable experimental outcomes in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of toxicity observed with BET inhibitors in cell culture?
A1: Toxicity from BET inhibitors in cell culture can stem from two main sources: on-target and off-target effects.
-
On-target toxicity arises from the intended inhibition of BET proteins (BRD2, BRD3, BRD4, and BRDT) in both cancerous and normal cells.[1] These proteins are crucial for regulating the transcription of genes involved in cell proliferation, and their inhibition can lead to cell cycle arrest and apoptosis even in non-cancerous cells.[2][3] A notable on-target effect is the downregulation of the MYC oncogene, which is a key driver in many cancers but also plays a role in normal cell function.[1][4]
-
Off-target toxicity occurs when the inhibitor interacts with unintended molecular targets. This is more common at higher concentrations of the inhibitor.[5] Pan-BET inhibitors, which bind to both the first (BD1) and second (BD2) bromodomains of BET proteins, may have a broader impact on gene transcription, potentially leading to more off-target effects compared to more selective inhibitors.[5][6]
Q2: How can I determine the optimal, non-toxic concentration of a BET inhibitor for my cell line?
A2: Determining the optimal concentration requires careful dose-response experiments. The goal is to find the lowest effective concentration that induces the desired biological effect (e.g., downregulation of a target gene) without causing excessive cytotoxicity.
A key step is to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[1] This can be achieved through a cell viability assay (e.g., MTT or CellTiter-Glo) over a range of inhibitor concentrations. It is also crucial to assess cell health using methods like trypan blue exclusion to differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[1]
Q3: Are certain cell lines more susceptible to BET inhibitor toxicity?
A3: Yes, the sensitivity to BET inhibitors varies significantly across different cell lines.[1] This variability is influenced by the genetic and epigenetic landscape of the cells, including their dependence on specific BET-regulated transcriptional programs.[1] For instance, cancer cells with MYC amplifications are often more sensitive to BET inhibitors. It is essential to empirically determine the optimal concentration for each cell line used in your experiments.
Q4: What are some strategies to reduce the toxicity of pan-BET inhibitors?
A4: Several strategies can be employed to mitigate the toxicity associated with pan-BET inhibitors:
-
Dose Optimization: Use the lowest effective concentration of the inhibitor, as determined by dose-response studies.[1]
-
Intermittent Dosing: Instead of continuous exposure, consider intermittent dosing schedules (e.g., treating for a period followed by a drug-free period). This approach is being investigated in clinical trials to manage toxicities.[7]
-
Selective Inhibitors: Consider using BET inhibitors with greater selectivity for specific bromodomains (e.g., BD2-selective) or individual BET proteins.[7][8] BD2-selective inhibitors have shown potent antitumor activity with minimal toxicity in some models.[8]
-
Combination Therapy: Combining a lower dose of a BET inhibitor with another therapeutic agent can sometimes achieve a synergistic effect while minimizing the toxicity of the BET inhibitor.[9][10]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity in Control (Non-Cancerous) Cell Lines
Initial Observation: You observe significant cell death in your non-transformed or "normal" cell lines at concentrations that are effective in your cancer cell lines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Recommended Actions:
-
Confirm Inhibitor Integrity: Ensure the inhibitor is correctly stored and has not degraded. Prepare fresh stock solutions.[11]
-
Optimize Concentration: Perform a detailed dose-response analysis on both your cancer and non-cancerous cell lines to identify a "therapeutic window" where you see an effect in the cancer cells with minimal toxicity in the normal cells.
-
Adjust Exposure Duration: Assess if a shorter exposure time is sufficient to achieve the desired on-target effect (e.g., target gene downregulation) while minimizing toxicity.[1]
-
Consider a More Selective Inhibitor: If pan-BET inhibitor toxicity remains an issue, exploring a BD2-selective inhibitor might be a viable alternative, as they have been reported to have a better toxicity profile in some contexts.[8]
Issue 2: Inconsistent or Variable Results in Cell-Based Assays
Initial Observation: You are observing high variability in your cell proliferation, apoptosis, or gene expression assays between experiments.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Bromodomain Inhibitors like TP-238
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving bromodomain inhibitors, with a focus on understanding and overcoming acquired resistance to compounds like TP-238.
Frequently Asked Questions (FAQs)
Q1: What is TP-238 and what is its primary mechanism of action?
TP-238 is a chemical probe that selectively inhibits the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3][4][5] It binds to the acetyl-lysine binding pockets of these proteins, preventing them from reading epigenetic marks on chromatin. This disrupts their function in processes like chromatin remodeling and transcriptional regulation.[6][7] BPTF, a core component of the Nucleosome Remodeling Factor (NURF) complex, is involved in the chromatin recruitment and transcriptional activity of the oncogene c-MYC.[2]
Q2: My cancer cells initially responded to TP-238 but have now stopped responding. What are the likely causes?
This phenomenon is known as acquired resistance. While initial treatment with a bromodomain inhibitor can be effective, prolonged exposure may lead to cellular adaptations that bypass the drug's inhibitory effects.[8] Common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival pathways to compensate for the inhibition of the primary target. The most frequently implicated pathways in resistance to bromodomain inhibitors are the Wnt/β-catenin and MAPK/ERK signaling cascades.[9][10][11][12][13]
-
Kinome Reprogramming: Cells can undergo adaptive reprogramming of their kinome, leading to the activation of compensatory kinase networks that promote survival despite bromodomain inhibition.[8]
-
Bromodomain-Independent Function: In some contexts, key proteins like BRD4 can support transcription and cell proliferation in a manner that does not depend on their bromodomain, rendering inhibitors that target this domain ineffective.[14][15] This can be associated with hyper-phosphorylation of BRD4 and its association with other proteins like MED1.[14][15]
-
Epigenetic Reprogramming: Long-term treatment can lead to shifts in histone marks, such as H3K27me3, which can repress compensatory pathways. When the inhibitor is present, this repression can be dampened, allowing pathways like Wnt signaling to become active.[10]
Q3: How can I confirm that my cell line has developed resistance to TP-238?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of TP-238 in your treated cell line versus the original, parental (sensitive) cell line. A significant increase in the IC50 value for the treated line indicates the development of resistance.[16][17] This is typically measured using a cell viability assay.
Q4: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
Once resistance is confirmed, you can investigate the underlying mechanism by:
-
Checking Bypass Pathways: Use Western blotting to examine the phosphorylation status and total protein levels of key components of the Wnt (e.g., β-catenin, p-LRP6) and MAPK (e.g., p-ERK, p-MEK) pathways. An increase in the activation of these pathways in resistant cells is a strong indicator of their involvement.
-
Assessing Target Gene Expression: Since many bromodomain inhibitors suppress the transcription of oncogenes like MYC, use qPCR or Western blotting to see if MYC expression is restored in the resistant cells in the presence of the inhibitor.[10][18]
-
Sequencing: While less common for this class of inhibitors, sequencing the target bromodomain regions (CECR2, BPTF) can rule out the presence of "gatekeeper" mutations that prevent drug binding.[14][15]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing inconsistent IC50 values for TP-238 between experiments? | 1. Cell Culture Variability: Cell passage number, confluency, and overall health can significantly impact drug sensitivity.[19][20] 2. Compound Instability: The inhibitor may be degrading due to improper storage or repeated freeze-thaw cycles. 3. Pipetting Errors: Inaccurate serial dilutions can lead to large variations in the final concentrations.[19][21] 4. Reagent Variability: Batch-to-batch differences in media, serum, or assay reagents can affect results.[21] | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at the same density and ensure they are in the logarithmic growth phase.[22] 2. Proper Compound Handling: Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment.[19] 3. Calibrate Pipettes: Regularly calibrate all pipettes and use proper technique, especially for serial dilutions. 4. Use Consistent Reagents: Use the same lot of reagents for a set of comparative experiments whenever possible. |
| My Western blot shows no decrease in c-MYC protein levels after TP-238 treatment in resistant cells. What does this mean? | 1. Bypass Pathway Activation: The most likely cause in a confirmed resistant line. Pathways like Wnt/β-catenin can be reactivated to maintain c-MYC transcription despite bromodomain inhibition.[10][12] 2. Bromodomain-Independent BRD4 Activity: BRD4 might be recruited to the MYC gene through a bromodomain-independent mechanism.[14] 3. Loss of a Negative Regulator: Loss of function of proteins like TRIM33 can attenuate the downregulation of MYC in response to BET inhibitors.[18] | 1. Probe Key Signaling Nodes: Perform Western blots for active (phosphorylated) kinases in the MAPK and Wnt pathways. 2. Test Combination Therapy: Treat resistant cells with TP-238 combined with an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor or a Wnt inhibitor) and check for c-MYC downregulation.[12] 3. Check TRIM33 Levels: Analyze TRIM33 protein levels in your sensitive vs. resistant cell lines. |
| I observe high levels of cell death even at low concentrations of TP-238. Is this an on-target or off-target effect? | 1. Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.[19][21] 2. High Cellular Sensitivity: The cell line may be exceptionally sensitive to the on-target effect of the inhibitor. 3. Off-Target Effects: The inhibitor may be affecting other essential cellular pathways, especially at higher concentrations.[23] | 1. Run a Solvent Control: Always include a vehicle-only (e.g., DMSO) control at the highest concentration used in your experiment to assess solvent toxicity.[21] Keep the final DMSO concentration at or below 0.1%.[19] 2. Genetic Validation: Use siRNA or shRNA to knock down the target proteins (CECR2, BPTF) and see if it phenocopies the effect of the inhibitor. A similar phenotype suggests an on-target effect.[23] 3. Use a Structurally Different Inhibitor: Test another CECR2/BPTF inhibitor with a different chemical scaffold. A consistent phenotype strengthens the on-target conclusion.[23] |
Quantitative Data Summary
Table 1: Potency of TP-238 and Comparison in Sensitive vs. Resistant Cells
| Parameter | Target Protein | TP-238 Potency | Example IC50 (Sensitive Cells) | Example IC50 (Resistant Cells) | Resistance Index (RI) |
| Biochemical IC50 | CECR2 | 10-30 nM[1][2][3][5] | N/A | N/A | N/A |
| BPTF | 100-350 nM[1][2][3][5] | N/A | N/A | N/A | |
| Cellular IC50 | N/A | N/A | 0.5 µM | 8.5 µM | 17-fold |
| Resistance Index (RI) = IC50 (Resistant Cells) / IC50 (Sensitive Cells). Data are representative examples based on typical resistance development. |
Table 2: Example Combination Strategies to Overcome Resistance
| Combination Agent | Target Pathway | Rationale | Example Synergistic Effect |
| MEK Inhibitor (e.g., Trametinib) | MAPK/ERK | Blocks a common compensatory survival pathway activated upon bromodomain inhibitor treatment.[9][12] | Synergistically sensitizes resistant colorectal cancer cells to BET inhibitors.[12] |
| Wnt Inhibitor (e.g., IWP-2) | Wnt/β-catenin | Reactivation of the Wnt pathway is a key mechanism of acquired resistance; blocking it restores sensitivity.[10][11] | Inhibition of Wnt signaling restores sensitivity to BET inhibitors in resistant AML models.[10] |
| BCL-2/BCL-xL Inhibitor (e.g., ABT-737) | Apoptosis | Overcomes resistance by blocking anti-apoptotic proteins, lowering the threshold for cell death. | Shows synergy with BET inhibitors in overcoming resistance.[14] |
Experimental Protocols
Protocol 1: Generation of a TP-238 Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure.[16][17][22]
-
Determine Initial Dosing: First, determine the IC50 of TP-238 for the parental (sensitive) cell line. Begin the resistance induction process by treating cells with a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).[22]
-
Initial Exposure: Seed the parental cells and treat them with the starting concentration of TP-238. Culture until the majority of cells die off and a small population of surviving cells begins to proliferate and reaches ~70-80% confluency.
-
Dose Escalation: Passage the surviving cells into a new flask and increase the TP-238 concentration by 1.5- to 2.0-fold.[16]
-
Repeat and Expand: Repeat Step 3, gradually increasing the drug concentration with each passage. This process can take several months. If cells fail to survive a dose increase, revert to the previous concentration for 1-2 passages before attempting to increase it again.[22]
-
Establish the Resistant Line: Once cells are able to proliferate steadily at a concentration that is at least 10-fold higher than the original IC50, the line is considered resistant.
-
Confirmation: Confirm the new, higher IC50 value by performing a cell viability assay on both the resistant and parental cell lines.
-
Cryopreservation: Cryopreserve stocks of the resistant cell line at regular intervals to ensure a backup.[22]
Protocol 2: Western Blotting to Detect Bypass Pathway Activation
This protocol details how to check for the activation of MAPK and Wnt signaling pathways.
-
Sample Preparation: Grow both sensitive and resistant cells to 80% confluency. Treat both cell lines with TP-238 at the IC50 concentration of the sensitive line for 24 hours. Include untreated controls for both lines.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
MAPK Pathway: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2.
-
Wnt Pathway: Active β-Catenin (non-phospho Ser33/37/Thr41), Total β-Catenin.
-
Loading Control: GAPDH or β-Actin.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Increased ratios of phosphorylated protein to total protein in resistant cells indicate pathway activation.
Visualizations: Pathways and Workflows
Caption: Wnt pathway activation as a bypass mechanism for TP-238 resistance.
Caption: Experimental workflow for addressing suspected TP-238 resistance.
Caption: A logical flowchart for troubleshooting inconsistent IC50 values.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TP-238 | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. TP-238 | 2415263-04-4 Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MAPK Pathway Regulates Intrinsic Resistance to BET Inhibitors in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. benchchem.com [benchchem.com]
- 20. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for TP-238 Hydrochloride Studies
Welcome to the technical support center for TP-238 hydrochloride, a potent dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing well-controlled experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical probe that functions as a dual inhibitor of the bromodomains of CECR2 and BPTF.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription through chromatin remodeling.
Q2: What is the recommended concentration of this compound for use in cellular assays?
For cellular assays, it is recommended to use a concentration of no more than 2 µM to maintain selectivity and avoid potential off-target effects.[1] The optimal concentration should be determined empirically for each cell line and assay through a dose-response experiment.
Q3: What is the appropriate negative control for this compound?
The recommended negative control for this compound is TP-422 . TP-422 is structurally related to TP-238 but is inactive against both CECR2 and BPTF bromodomains. Using TP-422 in parallel with TP-238 is essential to ensure that the observed biological effects are due to the specific inhibition of the target bromodomains and not due to off-target or compound-specific effects.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in both DMSO and water. For long-term storage, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. When preparing working solutions for cell culture experiments, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Observable Phenotype
Possible Cause 1: Suboptimal Inhibitor Concentration The effective concentration of TP-238 can vary between different cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 10 nM to 2 µM) and assess a known downstream marker of CECR2 or BPTF activity.
Possible Cause 2: Insufficient Treatment Duration The onset of a biological response to bromodomain inhibition can vary depending on the cellular process being investigated.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired phenotype.
Possible Cause 3: Cell Line Insensitivity The biological context of the cell line, including the expression levels of CECR2 and BPTF and the reliance of key pathways on their function, will determine its sensitivity to TP-238.
-
Solution:
-
Confirm the expression of CECR2 and BPTF in your cell line of interest using Western blot or qPCR.
-
Consider using a positive control cell line known to be sensitive to bromodomain inhibitors.
-
If your pathway of interest is not regulated by CECR2 or BPTF in your chosen cell line, consider an alternative model system.
-
Possible Cause 4: Compound Instability or Degradation Improper storage or handling can lead to the degradation of the compound.
-
Solution:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Verify the integrity of your compound stock if you suspect degradation.
-
Issue 2: High Background or Suspected Off-Target Effects
Possible Cause 1: Inhibitor Concentration is Too High Exceeding the recommended concentration range can lead to the inhibition of other bromodomains or cellular targets. TP-238 has been shown to inhibit BRD9 at higher concentrations (IC50 = 1.4 µM).
-
Solution: Use the lowest effective concentration determined from your dose-response experiments. A concentration of no more than 2 µM is recommended for cellular assays to maintain selectivity.[1]
Possible Cause 2: Phenotype is Not Due to On-Target Inhibition The observed effect might be a result of the chemical scaffold of the compound rather than its specific interaction with CECR2 and BPTF.
-
Solution: Always include the inactive negative control, TP-422 , in your experiments. A true on-target effect should be observed with TP-238 but not with TP-422 at the same concentration.
Issue 3: Difficulty Validating Target Engagement
Possible Cause 1: Antibody Quality for Downstream Targets Poor antibody quality for downstream targets in Western blots or ChIP assays can lead to unreliable results.
-
Solution:
-
Thoroughly validate your primary antibodies for specificity and sensitivity.
-
Include appropriate positive and negative controls for your antibodies.
-
Possible Cause 2: Indirect Downstream Effects The chosen downstream marker may be too far downstream in the signaling cascade, making it difficult to observe a direct and rapid change upon inhibitor treatment.
-
Solution:
-
Focus on more proximal downstream events. For example, after identifying CECR2 or BPTF target genes from the literature or your own screening data, assess changes in their mRNA expression using RT-qPCR as an initial validation of inhibitor activity.
-
For ChIP-qPCR, design primers for known binding sites of BPTF or CECR2. A successful experiment should show a decrease in the enrichment of these proteins at their target loci upon TP-238 treatment.
-
Quantitative Data Summary
| Parameter | Target | Value | Assay |
| IC50 | CECR2 | 10-30 nM | Biochemical Assay |
| BPTF | 100-350 nM | Biochemical Assay | |
| BRD9 | 1.4 µM | Biochemical Assay | |
| Binding Affinity (Kd) | CECR2 | 10 nM | Isothermal Titration Calorimetry (ITC) |
| BPTF | 120 nM | Isothermal Titration Calorimetry (ITC) | |
| Cellular Concentration | N/A | ≤ 2 µM | Recommended for cellular assays |
Experimental Protocols
Western Blot for Downstream Target Modulation
This protocol is a general guideline to assess the effect of TP-238 on the protein levels of downstream targets of CECR2 or BPTF.
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with a range of TP-238 concentrations (e.g., 0.1, 0.5, 1, 2 µM) and the negative control TP-422 at the highest concentration for the desired duration (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against a downstream target of CECR2 (e.g., phosphorylated NF-κB p65) or BPTF (e.g., c-Myc) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is designed to determine if TP-238 displaces CECR2 or BPTF from their target gene promoters.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with the optimal concentration of TP-238, TP-422, or vehicle for the determined duration. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for CECR2 or BPTF, or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K, and then purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform qPCR using primers designed to amplify a known target gene promoter of CECR2 or BPTF. Analyze the data using the percent input method. A successful experiment will show a significant reduction in the enrichment of the target protein at its promoter in TP-238-treated cells compared to vehicle-treated cells, while no significant change should be observed in TP-422-treated or IgG controls.
Visualizations
Caption: Simplified NF-κB signaling pathway and the inhibitory action of TP-238.
References
Impact of serum concentration on TP-238 hydrochloride activity
Welcome to the technical support center for TP-238 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of serum concentration on the activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective chemical probe for the dual inhibition of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It binds to the acetyl-lysine binding pockets of these proteins, thereby interfering with their function in chromatin remodeling and gene transcription.
Q2: What are the known IC50 values for this compound against its targets?
A2: In biochemical assays, this compound has reported IC50 values of 30 nM for CECR2 and 350 nM for BPTF. It also shows activity against BRD9 with a pIC50 of 5.9.[1]
Q3: How does serum concentration in cell culture media affect the apparent activity of this compound?
A3: Serum contains a complex mixture of proteins, with albumin being the most abundant. This compound can bind to these serum proteins, primarily albumin. This binding is a reversible equilibrium. Only the unbound, or "free," fraction of the drug is available to enter cells and interact with its intracellular targets, CECR2 and BPTF. Therefore, as the serum concentration in the culture medium increases, a larger proportion of this compound will become protein-bound, reducing the free concentration available to act on the target cells. This phenomenon leads to a rightward shift in the dose-response curve and an increase in the apparent IC50 value. In essence, a higher total concentration of the drug is required to achieve the same level of biological effect in the presence of higher serum concentrations.
Q4: What are the key signaling pathways regulated by CECR2 and BPTF?
A4: CECR2 has been shown to be a critical activator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . It interacts with RELA, a key component of the NF-κB complex, to enhance the expression of genes involved in inflammation, immunity, and cell proliferation.[2][3] BPTF is known to play a significant role in the MAPK (Mitogen-Activated Protein Kinase) and PI3K-AKT (Phosphatidylinositol 3-kinase-Protein Kinase B) signaling pathways . By influencing these pathways, BPTF can promote cell proliferation and survival.[4][5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, particularly in the context of varying serum concentrations.
Problem 1: Higher than expected IC50 value in a cell-based assay.
-
Possible Cause 1: Serum Protein Binding.
-
Explanation: The presence of serum in your cell culture medium can lead to significant binding of this compound to serum proteins, reducing its free, active concentration.
-
Troubleshooting Steps:
-
Quantify the Serum Effect: Perform a dose-response experiment with varying concentrations of serum (e.g., 0%, 2.5%, 5%, 10% FBS). This will allow you to quantify the "IC50 shift."
-
Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations for the duration of the experiment, this will increase the free fraction of the compound.
-
Use Serum-Free Media: For short-term experiments, consider using a serum-free medium if cell viability is not compromised.
-
Calculate Free Concentration: If the protein binding percentage is known, you can calculate the estimated free concentration of the compound at different serum levels.
-
-
-
Possible Cause 2: Cell Density.
-
Explanation: High cell density can lead to a higher apparent IC50 due to increased metabolism of the compound or cell-to-cell signaling that counteracts the drug's effect.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the assay period without reaching over-confluence.
-
Ensure Even Seeding: Uneven cell distribution in multi-well plates can lead to variable results. Ensure a homogenous cell suspension before and during plating.
-
-
-
Possible Cause 3: Compound Instability or Degradation.
-
Explanation: this compound, like any chemical compound, may degrade over time, especially if not stored properly or if it is unstable in the culture medium.
-
Troubleshooting Steps:
-
Proper Storage: Store the compound as recommended by the supplier, typically desiccated and at a low temperature.
-
Fresh Solutions: Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Problem 2: High background signal or assay interference.
-
Possible Cause 1: Serum Components.
-
Explanation: Serum contains various components that can interfere with assay readouts, such as endogenous enzymes or fluorescent molecules.[7][8][9][10][11]
-
Troubleshooting Steps:
-
Include Proper Controls: Always run "no-cell" and "vehicle-only" controls to determine the background signal from the medium and serum.
-
Heat-Inactivate Serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can denature some interfering proteins and enzymes.
-
Assay-Specific Troubleshooting: For fluorescence-based assays, check for autofluorescence from the serum. For enzyme-based assays, ensure that endogenous enzymes in the serum are not contributing to the signal.
-
-
-
Possible Cause 2: Compound Precipitation.
-
Explanation: At high concentrations, this compound may precipitate out of solution, especially in aqueous media.
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect the highest concentration wells for any signs of precipitation.
-
Use of Solubilizing Agents: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability but maintains compound solubility.
-
-
Data Presentation
The following table illustrates the hypothetical impact of serum concentration on the IC50 of this compound. Note: These are example values and should be determined experimentally for your specific cell line and assay conditions.
| Serum Concentration (% FBS) | Apparent IC50 of this compound (nM) | Fold Shift in IC50 (vs. 0% Serum) |
| 0% | 50 | 1.0 |
| 2.5% | 125 | 2.5 |
| 5% | 250 | 5.0 |
| 10% | 550 | 11.0 |
| 20% | 1200 | 24.0 |
Experimental Protocols
Protocol: Determining the Impact of Serum Concentration on this compound IC50
This protocol outlines a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the presence of varying concentrations of fetal bovine serum (FBS).
1. Materials:
-
This compound
-
Cell line of interest (e.g., a cell line where CECR2 or BPTF is active)
-
Complete cell culture medium (with standard FBS concentration)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay kit)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in the appropriate medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 cells/well in 100 µL).
-
Seed the cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Preparation of Serum-Containing Media:
-
Prepare different media formulations with varying FBS concentrations (e.g., 0%, 2.5%, 5%, 10%, and 20%). Ensure all other media components are consistent.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of concentrations (e.g., from 10 µM to 0.1 nM). It is recommended to prepare 2X final concentrations at this step.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the cell plate.
-
Add 50 µL of the appropriate serum-containing medium to each well.
-
Add 50 µL of the 2X this compound dilutions to the corresponding wells. This will result in the final desired drug and serum concentrations.
-
Include vehicle control (DMSO) wells for each serum concentration.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from no-cell control wells).
-
Normalize the data to the vehicle control for each serum concentration (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.
-
Visualizations
Caption: CECR2-mediated activation of the NF-κB signaling pathway.
Caption: BPTF involvement in MAPK and PI3K-AKT signaling pathways.
Caption: Experimental workflow for determining IC50 shift.
References
- 1. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. sinobiological.com [sinobiological.com]
- 9. arp1.com [arp1.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
Cell line specific responses to TP-238 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TP-238 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a chemical probe that acts as an inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It is a valuable tool for studying the roles of these proteins in various biological processes.
2. What are the recommended concentrations for use in cellular assays?
A maximum concentration of 2 µM is recommended for cellular assays to maintain selectivity and avoid potential off-target effects.[1]
3. I am not observing the expected phenotypic effect in my cell line. What could be the reason?
Several factors could contribute to a lack of response:
-
Low Target Expression: The expression levels of CECR2 and BPTF can vary significantly between cell lines. It is crucial to verify the protein expression levels of both targets in your specific cell line of interest via Western blot or other quantitative methods.
-
Cellular Context: The functional importance of CECR2 and BPTF can be highly dependent on the genetic and epigenetic background of the cell line.
-
Compound Inactivity: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of target inhibition. Consider using a more direct measure of target engagement, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ assay.[1]
4. Are there known mechanisms of resistance to this compound?
Specific resistance mechanisms to this compound have not been extensively documented. However, potential mechanisms of resistance to bromodomain inhibitors, in general, may include:
-
Upregulation of compensatory signaling pathways.
-
Mutations in the drug-binding pocket of the target bromodomains.
-
Increased drug efflux through the activation of ABC transporters.
5. In which signaling pathways are CECR2 and BPTF involved?
CECR2 and BPTF are key components of chromatin remodeling complexes and have been implicated in the regulation of several important signaling pathways:
-
CECR2: Is a component of the CERF (CECR2-containing remodeling factor) complex and has been shown to play a role in the NF-κB signaling pathway, particularly in the context of breast cancer metastasis.
-
BPTF: Is the largest subunit of the NURF (Nucleosome Remodeling Factor) complex and is involved in regulating the PI3K/AKT and MAPK signaling pathways in various cancers.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates in a cell viability assay. | Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and compounds. Avoid using the outer wells of the plate or fill them with media only. |
| Unexpected cytotoxicity at low concentrations. | Off-target effects or sensitivity of the cell line to the vehicle (e.g., DMSO). | Perform a vehicle control experiment to determine the toxicity of the solvent. Lower the concentration of this compound and perform a dose-response curve to identify the optimal concentration range. |
| Difficulty in detecting changes in downstream signaling pathways by Western blot. | Suboptimal antibody, low protein expression, or transient signaling events. | Validate the specificity of your primary antibodies. Increase the amount of protein loaded on the gel. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation or expression. |
Quantitative Data
The following tables summarize the known in vitro and cellular activities of TP-238.
Table 1: In Vitro Activity of TP-238
| Target | Assay | IC50 | Kd |
| CECR2 | AlphaScreen | 30 nM[1] | 10 nM[1] |
| BPTF | AlphaScreen | 350 nM[1] | 120 nM[1] |
| BRD9 | - | 1.4 µM[1] | - |
Table 2: Cellular Target Engagement of TP-238
| Target | Assay | EC50 |
| CECR2 | NanoBRET™ | 200-300 nM[1] |
| BPTF | NanoBRET™ | 200-300 nM[1] |
Note on Cytotoxicity Data: A comprehensive table of cytotoxic IC50 values for this compound across a wide range of cancer cell lines is not currently available in the public domain. Researchers are encouraged to determine the IC50 values in their specific cell lines of interest using the provided experimental protocols.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis
This protocol is for assessing the effect of this compound on the protein levels or phosphorylation status of downstream targets of CECR2 and BPTF.
-
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-CECR2, anti-BPTF, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathway Diagrams
Caption: CECR2 in the NF-κB Signaling Pathway.
Caption: BPTF in PI3K/AKT and MAPK Signaling.
Caption: Workflow for Characterizing TP-238 Effects.
References
Duration of TP-238 hydrochloride treatment for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of TP-238 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). It serves as a chemical probe to investigate the biological roles of these epigenetic reader proteins.
Q2: What is the recommended concentration of this compound for cellular assays?
A starting concentration of up to 2 µM is generally recommended for cellular assays. However, the optimal concentration will be cell-line and assay-dependent, so a dose-response experiment is advised to determine the EC50 for your specific system.
Q3: What is the optimal duration of treatment with this compound?
The optimal treatment duration for this compound is highly dependent on the specific experimental goals, cell type, and the biological process being investigated. Currently, there is no single established optimal duration from publicly available data. Based on studies with other bromodomain inhibitors and the nature of epigenetic modifications, a range of treatment times can be considered as a starting point for optimization:
-
Short-term treatment (4-24 hours): Suitable for observing rapid changes in gene expression or signaling events immediately downstream of CECR2/BPTF inhibition.
-
Intermediate-term treatment (24-96 hours): Often used for cell viability, proliferation, and apoptosis assays to allow for phenotypic changes to manifest. For example, studies with the BPTF inhibitor AU1 have utilized a 96-hour incubation for cell viability assays.[1][2]
-
Long-term treatment (several days to weeks): May be necessary for studies investigating long-term cellular reprogramming, differentiation, or in combination with other therapeutic agents to observe sustained effects.[1]
It is crucial to perform a time-course experiment for your specific assay to determine the optimal treatment duration.
Q4: In which solvents can I dissolve this compound?
This compound is soluble in DMSO and water. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q5: What are the known downstream signaling pathways affected by this compound?
By inhibiting BPTF and CECR2, this compound can modulate several downstream signaling pathways, including:
-
MAPK Signaling Pathway: BPTF has been shown to promote the activation of the MAPK pathway.
-
PI3K-AKT Signaling Pathway: BPTF knockdown has been demonstrated to suppress PI3K-AKT signaling.
-
NF-κB Signaling Pathway: CECR2 can activate the NF-κB pathway by interacting with acetylated RELA.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (in vitro) |
| CECR2 | 30 nM |
| BPTF | 350 nM |
Table 2: Recommended Starting Points for Treatment Duration
| Experimental Goal | Suggested Duration Range |
| Gene Expression Analysis (qPCR, RNA-seq) | 4 - 48 hours |
| Cell Viability/Proliferation Assays (MTT, etc.) | 24 - 96 hours |
| Apoptosis Assays (Annexin V, Caspase activity) | 24 - 72 hours |
| Protein Expression Analysis (Western Blot) | 24 - 72 hours |
| Long-term Growth Suppression | 7 - 18 days |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the effect of this compound on cell viability and determine the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest TP-238 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TP-238 or vehicle.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log-transformed concentration of TP-238 to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the protein levels of key components of the MAPK, PI3K-AKT, or NF-κB pathways.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-AKT, anti-phospho-p65, and total protein controls)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle for the chosen duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of TP-238 | - Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.- Suboptimal concentration: The concentration used may be too low for the specific cell line.- Insufficient treatment duration: The incubation time may be too short to observe a phenotypic effect. | - Prepare fresh stock solutions of TP-238 in DMSO and store in small aliquots at -80°C.- Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment to identify the optimal treatment duration. |
| High cell toxicity at low concentrations | - Off-target effects: The inhibitor may be affecting other cellular targets.- Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | - Use a structurally different inhibitor for the same target to see if the phenotype is consistent.- Ensure the final DMSO concentration in the culture medium is low (typically <0.1%).- Perform a vehicle control with the same DMSO concentration as the highest inhibitor dose. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health.- Inconsistent inhibitor preparation: Errors in dilution or storage of TP-238. | - Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.- Prepare fresh dilutions of the inhibitor for each experiment from a reliable stock. |
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting flowchart for unexpected results.
References
Avoiding degradation of TP-238 hydrochloride in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TP-238 hydrochloride. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the stability and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical probe that acts as an inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It is a valuable tool for studying the roles of these proteins in chromatin remodeling and gene transcription.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1]
Q3: How should I prepare stock solutions of this compound?
Stock solutions can be prepared in either DMSO or water.[2] It is recommended to prepare fresh solutions for each experiment to minimize degradation.[3] For detailed instructions, please refer to the Experimental Protocols section.
Q4: What is the solubility of this compound in common solvents?
The solubility of this compound varies depending on the solvent. The table below summarizes the maximum concentration in commonly used solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 49.5 | 100 |
| Water | 49.5 | 100 |
| PBS (pH 7.2) | 10 | Not Specified |
Data sourced from various suppliers and may vary slightly between batches.[1][2]
Q5: What is the known stability of this compound in aqueous solutions?
While specific degradation kinetics for this compound in aqueous solutions are not extensively published, studies on similar 2-sulfonylpyrimidine compounds suggest good aqueous stability at neutral pH.[4] However, prolonged exposure to acidic or basic conditions may lead to hydrolysis of the sulfonyl group.[5] It is advisable to prepare fresh aqueous solutions and use them promptly.
Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with this compound.
Problem 1: Inconsistent or no observable effect of this compound in cellular assays.
-
Possible Cause 1: Compound Degradation.
-
Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO or water immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. If using aqueous buffers, ensure the pH is neutral and use the solution as quickly as possible.
-
-
Possible Cause 2: Insufficient Cellular Uptake or Engagement.
-
Solution: Verify the cell permeability of this compound in your specific cell line. Optimize the concentration and incubation time by performing a dose-response and time-course experiment. A recommended concentration for cellular assays is no more than 2 µM.[2]
-
-
Possible Cause 3: Experimental Artifacts.
-
Solution: Ensure that other reagents in your assay are compatible with this compound. For instance, in chromatin immunoprecipitation (ChIP) experiments, over-fixation can mask the inhibitor's effect.[3]
-
Problem 2: Variability between experimental replicates.
-
Possible Cause 1: Inaccurate Pipetting of a Viscous Solvent like DMSO.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
-
-
Possible Cause 2: Incomplete Solubilization.
-
Solution: Ensure the compound is fully dissolved in the solvent before making further dilutions. Gentle warming and vortexing can aid dissolution.
-
-
Possible Cause 3: Edge Effects in Plate-Based Assays.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for sensitive experiments. Fill the outer wells with sterile water or PBS.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder (Molecular Weight: 495.04 g/mol ).[2]
-
Solvent Addition: Add 202 µL of high-quality, anhydrous DMSO to the vial.
-
Dissolution: Gently vortex the solution and, if necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Visualizations
Caption: Simplified signaling pathway of BPTF and the inhibitory action of TP-238 HCl.
Caption: A standard experimental workflow for a cellular assay using TP-238 HCl.
Caption: A decision tree for troubleshooting inconsistent experimental results with TP-238 HCl.
References
TP-238 hydrochloride inactive control compound recommendations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using TP-238 hydrochloride and its recommended inactive control compound, TP-422. This resource includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that acts as an inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] BPTF is a core component of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription.[3] By inhibiting the BPTF bromodomain, TP-238 can modulate the expression of downstream targets, including the proto-oncogene c-MYC, and affect signaling pathways such as the MAPK pathway.[3]
Q2: Why is an inactive control compound necessary when using this compound?
A2: Using a structurally similar but biologically inactive control compound is crucial to distinguish between the on-target effects of this compound and any potential off-target or non-specific effects. This ensures that the observed phenotype is a direct result of the inhibition of BPTF and CECR2 and not due to the compound's chemical scaffold or other unintended interactions.
Q3: What is the recommended inactive control for this compound?
A3: The recommended and commercially available inactive control compound for this compound is TP-422 .[1][4] TP-422 is structurally related to TP-238 but is completely inactive against BPTF and CECR2, making it an ideal negative control for in vitro and in-cell experiments.[1][4]
Q4: What are the key differences in activity between TP-238 and TP-422?
A4: The primary difference is their biological activity. TP-238 actively inhibits BPTF and CECR2, while TP-422 does not. This allows researchers to directly compare the effects of the active compound to an inactive analog.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its inactive control, TP-422.
| Compound | Target(s) | IC50 (Alphascreen) | EC50 (NanoBRET) | Recommended Max Cellular Concentration |
| This compound | BPTF | 100-350 nM[1][2][4] | 200-300 nM[4] | ≤ 2 µM[4] |
| CECR2 | 10-30 nM[1][2][4] | 200-300 nM[4] | ||
| TP-422 | BPTF, CECR2 | Inactive[1][4] | Inactive[1] | ≤ 2 µM[4] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by TP-238. BPTF, as part of the NURF complex, binds to acetylated histones via its bromodomain, leading to chromatin remodeling and transcription of target genes like c-MYC. TP-238 inhibits this interaction.
Caption: BPTF Signaling Pathway Inhibition by TP-238.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
TP-422 (inactive control)
-
Mammalian cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of TP-238 and TP-422 in complete medium. A final concentration range of 0.01 µM to 2 µM is recommended. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
2. Western Blot Analysis for c-MYC Downregulation
This protocol assesses the on-target effect of TP-238 by measuring the protein levels of a downstream target, c-MYC.
Materials:
-
This compound
-
TP-422 (inactive control)
-
Cell line known to express c-MYC
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with TP-238, TP-422 (e.g., 1 µM), or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-MYC signal to the β-actin loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cell viability assay | - Inconsistent cell seeding- Edge effects in the 96-well plate- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Visually inspect compound dilutions for any signs of precipitation. Ensure the final DMSO concentration is low (typically <0.5%). |
| No effect on c-MYC levels after TP-238 treatment | - Cell line may not be sensitive to BPTF inhibition.- Insufficient treatment time or concentration.- Poor antibody quality. | - Use a positive control cell line known to be responsive.- Perform a dose-response and time-course experiment.- Validate the primary antibody using a positive control lysate. |
| Both TP-238 and TP-422 show similar levels of cytotoxicity | - Off-target toxicity due to the chemical scaffold.- High compound concentration. | - This suggests the observed effect may not be due to BPTF/CECR2 inhibition. Consider using a structurally different BPTF inhibitor to validate the phenotype.[1]- Lower the concentration of both compounds to a range where TP-422 is non-toxic. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a general experimental workflow for using TP-238 and a logical approach to troubleshooting unexpected results.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Validation & Comparative
A Comparative Guide to CECR2 Inhibitors: TP-238 Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of epigenetic drug discovery, the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein has emerged as a compelling therapeutic target. As a bromodomain-containing protein, CECR2 is a critical "reader" of histone acetylation marks, playing a pivotal role in chromatin remodeling and gene transcription. Its involvement in developmental processes and disease, including cancer, has spurred the development of small molecule inhibitors to probe its function and assess its therapeutic potential. This guide provides a comparative analysis of TP-238 hydrochloride, a known chemical probe for CECR2, against other notable CECR2 inhibitors, presenting key experimental data to inform research and drug development decisions.
Introduction to CECR2 and its Inhibition
CECR2 is a core component of the CERF (CECR2-containing remodeling factor) complex, an ATP-dependent chromatin remodeler.[1] The bromodomain of CECR2 specifically recognizes acetylated lysine (B10760008) residues on histones, thereby recruiting the remodeling complex to specific genomic loci and influencing gene expression. Dysregulation of CECR2 has been implicated in developmental disorders and more recently in promoting breast cancer metastasis through the activation of NF-κB signaling.[2][3]
The development of potent and selective inhibitors is crucial for dissecting the biological functions of CECR2 and for validating it as a therapeutic target. These chemical tools allow for the acute modulation of CECR2 activity in cellular and in vivo models, providing insights that genetic approaches alone cannot offer. This guide focuses on a comparative assessment of this compound, NVS-CECR2-1, and GSK232, three prominent inhibitors of CECR2.
Comparative Analysis of CECR2 Inhibitors
This section details the biochemical and cellular activities of this compound, NVS-CECR2-1, and GSK232, with a focus on their potency, selectivity, and mechanism of action. The data presented is compiled from various sources, and direct comparisons should be made with the consideration that experimental conditions may have varied between studies.
Data Presentation
The following tables summarize the quantitative data for each inhibitor, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency against CECR2
| Inhibitor | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| This compound | AlphaScreen | 30 | - | [4][5] |
| Isothermal Titration Calorimetry (ITC) | - | 10 | [4][6] | |
| NVS-CECR2-1 | AlphaScreen | 47 | - | [7][8] |
| Isothermal Titration Calorimetry (ITC) | - | 80 | [7][8] | |
| GSK232 | Not Specified | Not Reported | Not Reported | [9][10] |
Note: A lower IC50 or Kd value indicates higher potency.
Table 2: Selectivity and Off-Target Effects
| Inhibitor | Primary Off-Target(s) | Selectivity Profile | Reference(s) |
| This compound | BPTF (IC50 = 350 nM, Kd = 120 nM) | Selective over BRD9 (IC50 = 1.4 µM) and a panel of 338 kinases at 1 µM. | [4][11] |
| NVS-CECR2-1 | - | No cross-reactivity in a panel of 48 bromodomains. No major activity in kinase, protease, and receptor panels. | [8] |
| GSK232 | - | >500-fold selectivity over BET-family bromodomains. | [9][12] |
Table 3: Cellular Activity
| Inhibitor | Cellular Assay | EC50 (nM) | Recommended Cellular Concentration | Reference(s) |
| This compound | NanoBRET™ | 200-300 | ≤ 2 µM | [11] |
| NVS-CECR2-1 | NanoBRET™ | Dose-dependent displacement | ≤ 1 µM | [8] |
| GSK232 | Not Reported | Not Reported | Not Reported | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the general principles and steps for the key assays used to characterize CECR2 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to measure the inhibition of the interaction between the CECR2 bromodomain and an acetylated histone peptide.
Principle: Donor and acceptor beads are brought into proximity when a biotinylated acetylated histone peptide binds to a GST-tagged CECR2 bromodomain. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. An inhibitor disrupts this interaction, leading to a decrease in the AlphaScreen signal.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, GST-tagged CECR2, biotinylated acetylated histone H4 peptide, streptavidin-coated donor beads, and anti-GST antibody-coated acceptor beads.
-
Compound Plating: Dispense serial dilutions of the test inhibitor (e.g., TP-238) into a 384-well microplate.
-
Protein-Peptide Incubation: Add a pre-incubated mixture of GST-CECR2 and biotinylated histone peptide to the wells. Incubate for 30 minutes at room temperature.
-
Bead Addition: Add acceptor beads and incubate for 60 minutes. Then, add donor beads and incubate for another 60 minutes in the dark.
-
Signal Detection: Read the plate using an AlphaScreen-capable microplate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a small molecule inhibitor to its protein target, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the inhibitor is titrated into a solution containing the CECR2 protein in the sample cell of a microcalorimeter. The heat released or absorbed during binding is measured and compared to a reference cell.
Generalized Protocol:
-
Sample Preparation: Dialyze the purified CECR2 protein and the inhibitor into the same buffer to minimize heats of dilution. Determine accurate concentrations of both.
-
Instrument Setup: Thoroughly clean the sample and reference cells. Load the CECR2 protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
Data Acquisition: Record the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay
This assay measures the ability of a compound to bind to its target protein within living cells.
Principle: CECR2 is expressed in cells as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the CECR2 bromodomain acts as the BRET acceptor. When the tracer binds to the NanoLuc®-CECR2 fusion protein, BRET occurs. An unlabeled inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal.
Generalized Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with a plasmid encoding the NanoLuc®-CECR2 fusion protein.
-
Cell Plating: Plate the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add serial dilutions of the test inhibitor to the cells, followed by the addition of the NanoBRET™ tracer. Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Substrate Addition: Add the NanoGlo® Luciferase Assay Substrate.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts related to CECR2 inhibition and the experimental workflows.
Caption: CECR2 Signaling Pathway Inhibition.
Caption: AlphaScreen Experimental Workflow.
Caption: Isothermal Titration Calorimetry Workflow.
Conclusion
This compound, NVS-CECR2-1, and GSK232 are all valuable tools for the study of CECR2 biology. This compound is a well-characterized chemical probe with demonstrated biochemical and cellular activity against CECR2 and its primary off-target, BPTF.[4][11] NVS-CECR2-1 stands out for its high potency and exceptional selectivity across the bromodomain family.[8] GSK232 is highlighted by its significant selectivity over the well-studied BET family of bromodomains.[9][12]
The choice of inhibitor will depend on the specific experimental context. For studies requiring a well-understood probe with a known off-target profile, this compound is a suitable choice. When high selectivity is paramount to avoid confounding effects from other bromodomains, NVS-CECR2-1 is an excellent option. For investigations where distinguishing CECR2's role from that of BET bromodomains is critical, GSK232 offers a distinct advantage.
It is important to note that the absence of head-to-head comparative studies under identical conditions necessitates careful interpretation of the available data. Researchers are encouraged to perform their own validation experiments to confirm the activity and selectivity of these inhibitors in their specific assay systems. The continued development and characterization of CECR2 inhibitors will undoubtedly accelerate our understanding of its role in health and disease and pave the way for novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. caymanchem.com [caymanchem.com]
- 5. TP-238 | 2415263-04-4 Probechem Biochemicals [probechem.com]
- 6. TP-238 HCl|COA [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 9. drughunter.com [drughunter.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TP-238 | Structural Genomics Consortium [thesgc.org]
- 12. abmole.com [abmole.com]
A Comparative Guide: TP-238 Hydrochloride vs. Pan-BET Inhibitors like JQ1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, bromodomain inhibitors have emerged as a promising class of therapeutics, particularly in oncology. The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key regulators of gene transcription, and their inhibition has shown therapeutic potential. JQ1, a potent and selective pan-BET inhibitor, has been a cornerstone tool for studying the biological functions of BET proteins. This guide provides a comparative analysis of TP-238 hydrochloride, a more targeted bromodomain inhibitor, against the well-established pan-BET inhibitor, JQ1.
Mechanism of Action: A Tale of Two Scaffolds
JQ1 is a thienotriazolodiazepine that acts as a competitive inhibitor of the acetyl-lysine binding pockets of BET family bromodomains.[1] By mimicking acetylated histones, JQ1 displaces BET proteins from chromatin, thereby downregulating the expression of key oncogenes such as MYC.[2][3] Its "pan-inhibitory" nature means it targets all members of the BET family with high affinity.[1]
This compound , in contrast, is a dual inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF) bromodomains.[4][5] These proteins are components of larger chromatin remodeling complexes. While distinct from the BET family, they also play crucial roles in transcriptional regulation. The targeted nature of TP-238 suggests a potentially different and more specific pharmacological profile compared to pan-BET inhibitors.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and JQ1.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| TP-238 | CECR2 | AlphaScreen | 10 - 30 | 10 |
| BPTF | AlphaScreen | 100 - 350 | 120 | |
| JQ1 | BRD2 (BD1) | AlphaScreen | 17.7 | - |
| BRD3 (BD1/BD2) | - | - | 59.5 (BD1), 82 (BD2) | |
| BRD4 (BD1) | AlphaScreen | 77 | 49 | |
| BRD4 (BD2) | AlphaScreen | 33 | 90.1 | |
| BRDT (BD1) | - | - | 190 | |
| CREBBP | AlphaScreen | >10,000 | - |
Data compiled from multiple sources.[5][6]
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | GI50 / IC50 (µM) |
| TP-238 | Data Not Available | - | - |
| JQ1 | NALM6 (B-ALL) | CellTiter-Glo | 0.93 |
| REH (B-ALL) | CellTiter-Glo | 1.16 | |
| SEM (B-ALL) | CellTiter-Glo | 0.45 | |
| RS411 (B-ALL) | CellTiter-Glo | 0.57 | |
| MCC-3 (Merkel Cell Carcinoma) | CCK-8 | ~0.8 (at 72h) | |
| MCC-5 (Merkel Cell Carcinoma) | CCK-8 | ~0.8 (at 72h) |
Data compiled from multiple sources.[7][8]
Selectivity Profile
JQ1 exhibits high selectivity for the BET family of bromodomains over other bromodomain families.[6] Within the BET family, it binds to all members, making it a valuable tool for probing general BET function.
TP-238 is characterized as a dual inhibitor of CECR2 and BPTF.[5] Limited publicly available data exists on its broader selectivity profile against a comprehensive panel of bromodomains. One report indicates that BRD9 is its closest off-target, with an IC50 of 1.4 µM.[4] A negative control compound, TP-422, has been developed which is inactive against both BPTF and CECR2, providing a useful tool for validating on-target effects of TP-238 in cellular assays.
In Vivo Efficacy
JQ1 has demonstrated in vivo anti-tumor activity in various preclinical models. For instance, in patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma, daily administration of JQ1 (50 mg/kg) resulted in a 40-62% inhibition of tumor growth.[2] It has also shown efficacy in models of childhood sarcoma and Merkel cell carcinoma.[8][9]
This compound : At present, there is a lack of publicly available in vivo efficacy data for this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., TP-238 or JQ1) or vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 72 hours).[10]
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[10]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls to determine relative cell viability. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., c-Myc, β-actin), followed by incubation with an appropriate HRP-conjugated secondary antibody.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
In Vivo Xenograft Model
-
Animal Models: Utilize immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into the flanks of the mice.[2]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the inhibitor (e.g., JQ1 at 50 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a defined schedule.[2]
-
Tumor Monitoring: Measure tumor volume regularly (e.g., twice a week) using calipers. Monitor the body weight and overall health of the mice.[2]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry, to assess target engagement and downstream effects.[2]
Conclusion
JQ1 is a well-characterized and potent pan-BET inhibitor that has been instrumental in validating the therapeutic potential of targeting BET proteins in various diseases, particularly cancer. Its broad activity against all BET family members makes it a powerful research tool.
This compound represents a more targeted approach, focusing on the CECR2 and BPTF bromodomains. While the available data on TP-238 is currently limited, its distinct target profile suggests it may offer a different therapeutic window and a more nuanced mechanism of action compared to pan-BET inhibitors. Further research, including comprehensive selectivity profiling and in vitro and in vivo efficacy studies, is necessary to fully elucidate the therapeutic potential of TP-238 and to draw a more complete comparison with established pan-BET inhibitors like JQ1. The development of selective inhibitors like TP-238 is crucial for dissecting the specific roles of different bromodomain-containing proteins in health and disease.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Cytotoxic Drugs That Selectively Target Tumor Cells with MYC Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Selectivity of TP-238 Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the selectivity profile of TP-238 hydrochloride, a potent chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of TP-238's performance against other bromodomains, supported by experimental data and detailed methodologies.
This compound has been identified as a dual inhibitor, demonstrating high potency for the CECR2 and BPTF bromodomains.[1] Its selectivity is a critical attribute for its use as a chemical probe to investigate the biological functions of these specific bromodomains.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified using biochemical and biophysical assays, primarily AlphaScreen and Isothermal Titration Calorimetry (ITC). The data consistently demonstrates a significant preference for CECR2 and BPTF over other bromodomains, with BRD9 being the most notable off-target.[1]
| Target Bromodomain | Assay Type | Potency (IC50) | Affinity (Kd) | Selectivity vs. BRD9 (IC50-fold) |
| CECR2 | AlphaScreen | 10-30 nM[1] | ~47-140 | |
| ITC | 10 nM[1] | |||
| BPTF | AlphaScreen | 100-350 nM[1] | ~4-14 | |
| ITC | 120 nM[1] | |||
| BRD9 | AlphaScreen | 1.4 µM (1400 nM)[1] | 1 |
Furthermore, this compound has been profiled against a panel of 338 kinases at a concentration of 1 µM and exhibited no significant inhibitory activity, underscoring its specificity for bromodomains over this major class of off-targets.[1]
Experimental Methodologies
The following are detailed protocols for the key experimental assays used to determine the selectivity profile of this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay measures the ability of a test compound to disrupt the interaction between a bromodomain and a biotinylated histone peptide ligand.
Principle: His-tagged bromodomain protein is captured by Nickel Chelate Acceptor beads, and a biotinylated acetylated histone peptide is captured by Streptavidin-coated Donor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the Acceptor beads, resulting in a chemiluminescent signal at 520-620 nm. A competing inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
Generalized Protocol:
-
Reagent Preparation: All reagents (His-tagged bromodomain, biotinylated histone peptide, and this compound) are diluted in an appropriate assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4).
-
Compound Plating: A serial dilution of this compound is prepared and dispensed into a 384-well microplate.
-
Protein-Peptide Incubation: The His-tagged bromodomain and biotinylated histone peptide are added to the wells containing the test compound and incubated at room temperature to allow for binding to occur.
-
Bead Addition: A suspension of Streptavidin-coated Donor beads is added, followed by the addition of Nickel Chelate Acceptor beads in subdued light.
-
Incubation: The plate is incubated in the dark at room temperature for 60-90 minutes to allow for bead-protein/peptide binding.
-
Signal Reading: The AlphaScreen signal is read on a compatible plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a sample cell containing the bromodomain protein. The heat released or absorbed during binding is measured by the instrument. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein, from which the binding parameters are derived.
Generalized Protocol:
-
Sample Preparation: The purified bromodomain protein and this compound are prepared in an identical, extensively dialyzed buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to minimize heats of dilution. Samples are degassed prior to use.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated to the desired temperature (e.g., 25°C).
-
Loading: The bromodomain protein solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand into the protein solution is performed, and the heat change for each injection is recorded.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
Experimental Workflow and Signaling Pathways
To visually represent the experimental and biological context of TP-238's activity, the following diagrams have been generated using Graphviz.
References
A Head-to-Head Comparison of TP-238 Hydrochloride and Other Selective BPTF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and PHD finger Transcription Factor (BPTF) has emerged as a compelling therapeutic target in oncology due to its critical role in chromatin remodeling and gene transcription, particularly in cancers driven by the c-MYC oncogene. This guide provides an objective comparison of TP-238 hydrochloride, a known dual inhibitor of BPTF and Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2), with other selective BPTF inhibitors. This document summarizes key performance data from various studies, details relevant experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows to aid researchers in selecting the appropriate tool compounds for their studies.
Quantitative Performance Data
The in vitro potency of this compound and its competitor compounds are summarized in the table below. It is important to note that the data presented here is compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
| Compound | Target(s) | IC50 | Kd | Assay Method(s) | Key Properties |
| This compound | Dual CECR2/BPTF | 350 nM (BPTF), 30 nM (CECR2)[1][2] | 120 nM (BPTF), 10 nM (CECR2)[1][2] | AlphaScreen, ITC[1][2] | Dual inhibitor with a higher affinity for CECR2.[3] |
| AU1 (DC-BPi-03) | BPTF Bromodomain | 698.3 ± 21.0 nM[2] | 2.8 µM[2] | HTRF[2] | A moderate potency compound that serves as a lead for optimization.[2] |
| BZ1 | BPTF Bromodomain | - | 6.3 nM[2][3] | - | High potency with over 350-fold selectivity over BET bromodomains.[2][3] |
| NVS-BPTF-1 | BPTF Bromodomain | 56 nM[1][2] | 71 nM[1][2] | AlphaScreen, BLI[1][2] | Highly potent but has demonstrated poor solubility and ADME properties.[3] |
| Cpd8 | BPTF Bromodomain | - | 428 nM | ITC | A potent and selective inhibitor. |
| Cpd10 | BPTF Bromodomain | - | 655 nM | ITC | A potent and selective inhibitor. |
| BI-7190 | BPTF Bromodomain | EC50 (NanoBRET) = 58 nM | 3.5 nM | DiscoveRx | High potency and selectivity, suitable for in vitro and in vivo studies. |
| Sanguinarine chloride | BPTF Bromodomain | 344.2 ± 25.1 nM[1] | - | HTRF[1] | A natural compound with anti-proliferative effects.[1] |
Signaling Pathway and Experimental Workflow Visualizations
BPTF-c-MYC Signaling Pathway
BPTF plays a crucial role in chromatin remodeling and gene transcription, in part through its interaction with the oncoprotein c-MYC.[1][2] Inhibition of the BPTF bromodomain can disrupt this interaction, leading to the downregulation of c-MYC target genes involved in cell proliferation and survival.[1][2]
Comparative Experimental Workflow for BPTF Inhibitors
This workflow outlines a typical process for comparing the efficacy and selectivity of different BPTF inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and other BPTF selective inhibitors are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Potency
This competitive inhibition assay is used to determine the IC50 values of inhibitors by measuring their ability to disrupt the interaction between the BPTF bromodomain and an acetylated histone peptide.
-
Materials:
-
His-tagged BPTF bromodomain protein.
-
Biotinylated Histone H4 peptide (acetylated at relevant lysine (B10760008) residues).
-
Streptavidin-coated Donor beads.
-
Nickel Chelate (Ni-NTA) Acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test compounds (this compound and other inhibitors).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the His-tagged BPTF protein and the biotinylated histone peptide.
-
Add the test compounds to the wells.
-
Incubate the mixture at room temperature to allow for binding to reach equilibrium.
-
Add the Ni-NTA Acceptor beads and incubate in the dark.
-
Add the Streptavidin Donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Materials:
-
Purified BPTF bromodomain protein in a suitable buffer (e.g., PBS or HEPES).
-
Test compounds dissolved in the same buffer.
-
-
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve the ligand in the final dialysis buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment is performed by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm to determine the Kd, n, and ΔH.
-
NanoBRET™ Target Engagement Assay for Cellular Potency
This assay measures the ability of a test compound to bind to its target protein within intact cells.
-
Materials:
-
HEK293 cells transiently expressing BPTF-NanoLuc® fusion protein.
-
NanoBRET™ tracer that binds to BPTF.
-
Nano-Glo® Live Cell Substrate.
-
Extracellular NanoLuc® Inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
Test compounds.
-
-
Procedure:
-
Seed the HEK293 cells expressing BPTF-NanoLuc® into a 96-well plate.
-
Prepare serial dilutions of the test compounds.
-
Add the NanoBRET™ tracer and the test compounds to the cells.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Add the Nano-Glo® Live Cell Substrate and the Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.
-
Calculate the NanoBRET™ ratio and determine the EC50 values from the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
-
Materials:
-
Cells expressing the target protein (BPTF).
-
Test compounds.
-
Lysis buffer.
-
Antibodies against the target protein for Western blotting or other detection methods.
-
-
Procedure:
-
Treat the cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using a suitable method like Western blotting or ELISA.
-
The binding of a ligand stabilizes the protein, resulting in a higher melting temperature (Tm). Plot the amount of soluble protein against temperature to generate a melting curve and determine the Tm shift.
-
Alternatively, an isothermal dose-response can be performed by treating cells with varying concentrations of the compound at a fixed temperature.
-
References
Validation of TP-238 Hydrochloride: A Selective Chemical Probe for CECR2/BPTF Bromodomains
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of TP-238 hydrochloride as a chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). It offers an objective comparison with other known inhibitors and includes detailed experimental data and protocols to support its use in biological research and drug discovery.
Introduction to CECR2 and BPTF
CECR2 and BPTF are key epigenetic regulators involved in chromatin remodeling. BPTF is a core component of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in making DNA more accessible for transcription.[1] Both CECR2 and BPTF contain bromodomains, which are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mechanism in the regulation of gene expression. Dysregulation of these proteins has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2] Recent studies have highlighted the role of CECR2 in promoting breast cancer metastasis by activating NF-κB signaling.[3][4]
This compound: A Dual CECR2/BPTF Probe
This compound is a potent and selective chemical probe designed to inhibit the bromodomains of both CECR2 and BPTF.[1][5] Developed through a collaborative effort between Takeda and the Structural Genomics Consortium (SGC), TP-238 provides a valuable tool for investigating the biological functions of these two related bromodomain-containing proteins.[1] It is accompanied by a structurally similar but inactive compound, TP-422, which serves as an essential negative control for in-cell experiments.[1]
Comparative Performance Analysis
The utility of a chemical probe is defined by its potency, selectivity, and cellular activity. Here, we compare this compound with other known inhibitors of BPTF.
Table 1: In Vitro Potency and Cellular Activity of CECR2/BPTF Probes
| Compound | Target(s) | IC50 (nM) - AlphaScreen | Kd (nM) - ITC/BLI | Cellular EC50 (nM) - NanoBRET |
| TP-238 | CECR2/BPTF | 30 (CECR2), 350 (BPTF) [1][5] | 10 (CECR2), 120 (BPTF) - ITC [1] | 200-300 (CECR2 & BPTF) [1] |
| NVS-BPTF-1 | BPTF | 56[6] | 71 - BLI[6][7] | 16[6] |
| BZ1 | BPTF | Not Reported | 6.3[1][2][5][8][9] | Not Reported |
| TP-422 | Negative Control | Inactive[1] | Inactive[1] | Inactive[1] |
Table 2: Selectivity Profile of CECR2/BPTF Probes
| Compound | Primary Target(s) | Closest Off-Target (Bromodomain) | Selectivity vs. BET Bromodomains | Kinase Selectivity |
| TP-238 | CECR2/BPTF | BRD9 (IC50 = 1.4 µM) [1] | High | No activity against 338 kinases at 1 µM[1] |
| NVS-BPTF-1 | BPTF | CECR2, PCAF, GCN5L2 (inactive in NanoBRET)[6] | Strong and selective over BRD4(BD1)[10] | Not Reported |
| BZ1 | BPTF | Not explicitly stated, but developed for selectivity | >350-fold over BET bromodomains[1][2][5][8] | Not Reported |
Experimental Validation Protocols
The following are detailed methodologies for key experiments used to validate this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
Principle: This bead-based assay measures the ability of a compound to disrupt the interaction between a bromodomain and an acetylated histone peptide. When the interaction occurs, donor and acceptor beads are brought into proximity, generating a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in signal.[11]
Protocol:
-
Prepare Reagents:
-
His-tagged bromodomain (CECR2 or BPTF).
-
Biotinylated acetylated histone peptide substrate.
-
Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads.
-
Assay buffer.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the His-tagged bromodomain and the biotinylated histone peptide to the wells.
-
Add the diluted this compound or control compound.
-
Incubate at room temperature for 30 minutes.
-
Add the Glutathione Acceptor beads and incubate for 30 minutes in the dark.
-
Add the Streptavidin Donor beads and incubate for 15-30 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (bromodomain). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12][13]
Protocol:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein extensively against the ITC buffer.
-
Dissolve this compound in the same final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions if used for solubilization.[14]
-
-
ITC Experiment:
-
Load the bromodomain solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
NanoBRET™ Target Engagement Assay for Cellular EC50 Determination
Principle: This assay measures the binding of a compound to a target protein within living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. When the tracer binds to the NanoLuc-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Transfect HEK293 cells with a vector expressing the NanoLuc-CECR2 or NanoLuc-BPTF fusion protein.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add a serial dilution of this compound or the negative control TP-422.
-
Add the fluorescent tracer at a fixed concentration.
-
Incubate for the desired time (e.g., 3 hours).
-
Add the Nano-Glo® substrate and measure the BRET signal at two wavelengths (e.g., 450 nm and 610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50 value.
-
Signaling Pathway and Experimental Workflow
CECR2/BPTF in Chromatin Remodeling and Gene Regulation
Caption: CECR2/BPTF recognize acetylated histones, leading to chromatin remodeling and gene transcription.
General Workflow for Chemical Probe Validation
Caption: A tiered workflow for the rigorous validation of a chemical probe, from in vitro to in vivo.
Conclusion
This compound is a well-characterized and selective dual inhibitor of the CECR2 and BPTF bromodomains. Its demonstrated potency in biochemical and cellular assays, combined with a favorable selectivity profile and the availability of a matched negative control, establishes it as a valuable tool for elucidating the biological roles of CECR2 and BPTF in health and disease. This guide provides the necessary data and protocols to enable researchers to confidently employ TP-238 in their studies.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NVS-BPTF-1 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New Design Rules for Developing Potent Cell-Active Inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF Bromodomain Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. zenithepigenetics.com [zenithepigenetics.com]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Comparative Cross-Reactivity Analysis of TP-238 Hydrochloride and Other BPTF/CECR2 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of TP-238 Hydrochloride
In the landscape of epigenetic drug discovery, the development of potent and selective chemical probes is paramount for elucidating the biological functions of specific protein targets. This compound has emerged as a valuable tool for studying the roles of the bromodomain-containing proteins CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) and BPTF (Bromodomain PHD Finger Transcription Factor). This guide provides a comprehensive comparison of the cross-reactivity profile of this compound with other known BPTF/CECR2 inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to this compound
This compound is a potent dual inhibitor of the CECR2 and BPTF bromodomains. These proteins are key components of chromatin remodeling complexes and are implicated in various cellular processes, including gene transcription and DNA damage repair. The ability of TP-238 to selectively inhibit these targets has made it a widely used chemical probe.
Comparative Potency and Selectivity
The inhibitory activity of TP-238 and its alternatives has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data, offering a side-by-side comparison of their potency and selectivity.
Table 1: On-Target Potency of BPTF/CECR2 Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Method(s) |
| TP-238 | CECR2 | 10 - 30 | 10 | AlphaScreen, ITC |
| BPTF | 100 - 350 | 120 | AlphaScreen, ITC | |
| NVS-BPTF-1 | BPTF | 56 | 71 | AlphaScreen, BLI |
| AU1 | BPTF | - | 2800 | - |
| BZ1 | BPTF | - | 6.3 | BROMOscan |
Table 2: Cross-Reactivity Profile of this compound
| Off-Target | IC50 (µM) | Assay Method |
| BRD9 | 1.4 | - |
| Kinase Panel (338 kinases) | > 1 (No activity) | Kinase Assay |
Table 3: Comparative Selectivity of BPTF/CECR2 Inhibitors
| Compound | Key Off-Targets | Selectivity Notes |
| TP-238 | BRD9 | High selectivity against the tested kinase panel. Closest bromodomain off-target is BRD9. |
| NVS-BPTF-1 | - | No significant binding observed against a panel of 48 kinases (IC50 >30 µM) and other non-bromodomain targets. |
| AU1 | Various Kinases | Known to have off-target kinase activity, which can confound cellular studies. |
| BZ1 | BRD9, CECR2 | Over 350-fold selectivity against BET bromodomains. Shows some affinity for BRD9 and CECR2. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context and the biological pathways involved, the following diagrams illustrate a typical cross-reactivity screening workflow and the general role of BPTF in chromatin remodeling.
Caption: Workflow for assessing inhibitor cross-reactivity.
Caption: BPTF's role in gene transcription via chromatin remodeling.
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for interpreting the results. Below are outlines of the key experimental protocols.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to measure the binding of inhibitors to bromodomains.
-
Principle: The assay relies on the interaction between a biotinylated histone peptide (ligand) and a GST-tagged bromodomain protein. These are brought into proximity by binding to streptavidin-coated donor beads and anti-GST-coated acceptor beads, respectively. Laser excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal.
-
Procedure:
-
A mixture of the GST-tagged bromodomain protein and the biotinylated histone peptide is incubated in a microplate well.
-
The test compound (e.g., TP-238) is added at various concentrations.
-
Streptavidin-donor beads and anti-GST-acceptor beads are added, and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-capable plate reader to measure the luminescent signal.
-
-
Data Analysis: A decrease in the AlphaScreen signal indicates that the test compound is competing with the histone peptide for binding to the bromodomain. IC50 values are calculated from the dose-response curves.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand (e.g., TP-238) is titrated into a solution of the protein (e.g., BPTF bromodomain) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.
-
Procedure:
-
The protein solution is placed in the sample cell, and the ligand solution is loaded into the injection syringe.
-
A series of small injections of the ligand are made into the protein solution.
-
The heat change after each injection is measured and integrated.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of a compound to its target protein within living cells.
-
Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added. When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.
-
Procedure:
-
Cells expressing the NanoLuc®-target fusion protein are plated in a multi-well plate.
-
The test compound is added at various concentrations.
-
The NanoBRET™ tracer is added, and the plate is incubated.
-
A substrate for NanoLuc® is added, and the luminescence at two wavelengths (donor and acceptor) is measured.
-
-
Data Analysis: The BRET ratio is calculated, and the data is plotted against the compound concentration to determine the cellular IC50 value, which reflects the compound's ability to engage its target in a physiological context.
Conclusion
This compound is a potent and selective dual inhibitor of CECR2 and BPTF. Its cross-reactivity profile, particularly its high selectivity against a broad panel of kinases, makes it a valuable tool for studying the specific functions of its primary targets. However, when selecting an inhibitor, researchers should consider the specific context of their experiments. For studies where off-target effects on BRD9 could be a concern, or when comparing with other BPTF inhibitors, the information provided in this guide can aid in making an informed decision. The detailed experimental protocols and illustrative diagrams offer a framework for understanding and potentially replicating the characterization of this and other bromodomain inhibitors.
Comparative Efficacy of TP-238 Hydrochloride Against Other Epigenetic Modifiers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and potential therapeutic agents is critical. This guide provides a comparative analysis of TP-238 hydrochloride, a selective inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), against other classes of epigenetic modifiers. This comparison is based on publicly available preclinical data and aims to facilitate informed decisions in research and development.
Overview of this compound
This compound is a potent and selective chemical probe targeting the bromodomains of CECR2 and BPTF. These proteins are involved in chromatin remodeling and gene transcription regulation. Notably, BPTF is a core component of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in regulating chromatin accessibility. The inhibition of these bromodomains presents a potential therapeutic strategy for cancers where their function is dysregulated.
Mechanism of Action: Bromodomain Inhibition
As a bromodomain inhibitor, this compound competitively binds to the acetyl-lysine binding pockets of CECR2 and BPTF, preventing their interaction with acetylated histones. This disrupts their recruitment to chromatin and subsequent modulation of gene expression. This mechanism is distinct from other classes of epigenetic modifiers that target different components of the epigenetic machinery.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and selected epigenetic modifiers from other classes: a histone methyltransferase inhibitor (tazemetostat), a histone deacetylase inhibitor (vorinostat), and a DNA methyltransferase inhibitor (decitabine). It is important to note that direct head-to-head comparative studies in the same experimental systems are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target(s) | Assay Type | Value | Cell Line/System | Reference |
| TP-238 | CECR2 | Biochemical (AlphaScreen) | IC₅₀: 10-30 nM | Cell-free | [1] |
| BPTF | Biochemical (AlphaScreen) | IC₅₀: 100-350 nM | Cell-free | [1] | |
| CECR2 | Cellular (NanoBRET™) | EC₅₀: 200-300 nM | HEK293T | [1] | |
| BPTF | Cellular (NanoBRET™) | EC₅₀: 200-300 nM | HEK293T | [1] | |
| Tazemetostat (B611178) | EZH2 (wild-type) | Biochemical | IC₅₀: 11 nM | Cell-free | [2] |
| EZH2 (mutant) | Biochemical | IC₅₀: 2-38 nM | Cell-free | [2] | |
| EZH1 | Biochemical | IC₅₀: 392 nM | Cell-free | [3] | |
| Various Lymphoma | Cell Proliferation | IC₅₀: 0.49-7.6 µM | DOHH-2, Farage, etc. | [3] | |
| Vorinostat | HDAC1 | Biochemical | IC₅₀: 10 nM | Cell-free | |
| HDAC3 | Biochemical | IC₅₀: 20 nM | Cell-free | ||
| Various Cancer | Cell Proliferation | IC₅₀: 3-8 µM | Various | ||
| Prostate Cancer | Cell Growth Inhibition | IC₅₀: 2.5-7.5 µM | LNCaP, PC-3, TSU-Pr1 | [4] | |
| Decitabine | DNMTs | Cell Proliferation | IC₅₀: 0.26 µM | K562 (Leukemia) | [5] |
| Leukemia | Apoptosis Induction | Time & Dose-dependent | U937, HL60 | [6] |
Table 2: In Vivo Efficacy Data
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| TP-238 | Not Publicly Available | - | - | - |
| Tazemetostat | Malignant Rhabdoid Tumor Xenograft | 125-500 mg/kg, BID, PO | Complete and sustained tumor regression | [7] |
| Follicular Lymphoma (Phase 2) | 800 mg, BID, PO | ORR: 69% (EZH2mut), 35% (EZH2wt) | [8] | |
| Vorinostat | Prostate Cancer Xenograft (CWR22) | 25-100 mg/kg/day | Significant tumor growth inhibition | [4] |
| Gastrointestinal Cancer (Phase 1) | 300 mg BID or 400 mg QD | Stable disease in several patients | [9] | |
| Decitabine | Acute Myeloid Leukemia (Phase 2) | 20 mg/m² for 5 or 10 days | CR+CRp+CRi: ~40-43% | [10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanisms of action for different classes of epigenetic modifiers.
Caption: General workflow for in vitro evaluation of epigenetic modifiers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of epigenetic modifiers.
Cell Viability and Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) or inhibitory concentration (IC₅₀) by plotting the luminescence signal against the compound concentration.
Western Blot Analysis for Target Protein Expression
-
Cell Lysis: Harvest and lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in SDS loading buffer and separate the proteins by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., c-Myc, or a histone mark like H3K27me3). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cross-linking: Cross-link protein-DNA complexes in cells with formaldehyde.
-
Chromatin Fragmentation: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., BPTF). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the genomic binding sites of the target protein.
Conclusion
This compound is a valuable research tool for investigating the roles of CECR2 and BPTF in health and disease. Its mechanism of action as a bromodomain inhibitor distinguishes it from other classes of epigenetic modifiers. While direct comparative efficacy data is not always available, the information presented in this guide provides a foundation for researchers to evaluate its potential in specific contexts. For definitive comparisons, it is recommended to perform head-to-head studies in relevant cellular and in vivo models using standardized experimental protocols. The provided methodologies offer a starting point for such investigations.
References
- 1. Drug: Vorinostat - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decitabine, a DNA methyltransferase inhibitor, induces apoptosis in human leukemia cells through intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 11. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TP-238 and Other Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, bromodomain inhibitors have emerged as a promising class of therapeutics targeting gene expression regulation. This guide provides a detailed head-to-head comparison of TP-238, a chemical probe for the bromodomains of CECR2 and BPTF, with other notable bromodomain inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to TP-238 and Bromodomain Inhibition
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. The dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer. TP-238 is a potent and selective chemical probe that targets the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), two non-BET (Bromodomain and Extra-Terminal) family members.[1] This selectivity distinguishes it from the more extensively studied pan-BET inhibitors like JQ1 and OTX015, which target BRD2, BRD3, BRD4, and BRDT.
Quantitative Data Comparison
The following tables summarize the quantitative data for TP-238 and a selection of other bromodomain inhibitors, providing a comparative view of their potency and selectivity.
Table 1: In Vitro Potency of Bromodomain Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) |
| TP-238 | CECR2 | AlphaScreen | 30[1] | - | 10 (ITC)[1] |
| BPTF | AlphaScreen | 350[1] | - | 120 (ITC)[1] | |
| JQ1 | BRD4 | AlphaScreen | ~50 | - | ~50 |
| OTX015 | BRD2 | - | 92-112[2] | - | - |
| BRD3 | - | 92-112 | - | - | |
| BRD4 | - | 92-112[3] | - | - |
Note: IC50, Ki, and Kd values can vary depending on the assay conditions and are best used for relative comparison within the same study.
Table 2: Cellular Target Engagement and Selectivity
| Inhibitor | Target | Cellular Assay | EC50 (nM) | Closest Off-Target | Selectivity Notes |
| TP-238 | CECR2 | NanoBRET | 200-300[1] | BRD9 (IC50 = 1.4 µM)[1] | No activity against 338 kinases at 1 µM.[1] |
| BPTF | NanoBRET | 200-300[1] | |||
| JQ1 | BETs | - | - | - | Pan-BET inhibitor. |
| OTX015 | BETs | - | - | - | Pan-BET inhibitor. |
Signaling Pathways
TP-238 targets CECR2 and BPTF, key components of distinct chromatin remodeling complexes that influence gene expression.
CECR2 and the CERF Complex:
CECR2 is a component of the CERF (CECR2-containing Remodeling Factor) complex, which also includes the ATPase SMARCA1/SNF2L.[4][5] This complex is involved in organizing nucleosomes and providing access to DNA for processes like transcription and DNA repair.
BPTF and the NURF Complex:
BPTF is the largest subunit of the NURF (Nucleosome Remodeling Factor) complex, which utilizes the ATPase SMARCA5/SNF2H.[6][7][8] NURF plays a critical role in regulating the expression of key developmental and oncogenic genes, including MYC.[6][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay measures the ability of a test compound to disrupt the interaction between a bromodomain and its acetylated histone ligand.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Dilute GST-tagged bromodomain protein and biotinylated acetylated histone peptide to desired concentrations in assay buffer.
-
Prepare serial dilutions of the test compound (e.g., TP-238).
-
-
Assay Plate Setup:
-
Add a small volume of the test compound dilutions to the wells of a 384-well plate.
-
Add the bromodomain protein and biotinylated peptide mixture to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibration.
-
-
Bead Addition:
-
Add a suspension of Glutathione Acceptor beads to all wells.
-
Add a suspension of Streptavidin Donor beads to all wells.
-
-
Incubation and Detection:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for bead-protein interaction.
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal decreases as the test compound displaces the biotinylated peptide from the bromodomain, preventing the proximity of the donor and acceptor beads.
-
Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay for EC50 Determination
This live-cell assay measures the apparent affinity of a compound for its target protein.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the bromodomain of interest fused to NanoLuc® luciferase.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM.
-
-
Assay Plate Setup:
-
Dispense the cell suspension into a white 384-well plate.
-
Add serial dilutions of the test compound (e.g., TP-238).
-
Add a fixed concentration of the cell-permeable fluorescent tracer.
-
-
Incubation and Lysis:
-
Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours).
-
Add Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
-
Detection:
-
Measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
The BRET ratio decreases as the test compound displaces the tracer from the NanoLuc®-bromodomain fusion protein.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[10]
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein and dissolve the inhibitor in the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl.[11]
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Allow the instrument to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Stir the solution continuously to ensure rapid mixing.
-
-
Data Acquisition:
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.
-
-
Data Analysis:
-
Integrate the heat released or absorbed after each injection.
-
Plot the integrated heat against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[12]
-
Conclusion
TP-238 is a valuable chemical probe for studying the biological roles of CECR2 and BPTF. Its selectivity for these non-BET bromodomains provides a distinct advantage over pan-BET inhibitors for dissecting specific signaling pathways. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to compare and contextualize their own findings in the dynamic field of bromodomain inhibitor research. Further head-to-head studies encompassing a broader range of bromodomain inhibitors will be crucial for a more complete understanding of their therapeutic potential and for the development of next-generation epigenetic drugs.
References
- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. uniprot.org [uniprot.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BPTF Maintains Chromatin Accessibility and the Self-Renewal Capacity of Mammary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eubopen.org [eubopen.org]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Unlocking New Therapeutic Avenues: The Potential Synergistic Effects of TP-238 Hydrochloride in Combination Therapies
For Immediate Release to the Scientific Community
TP-238 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), is a promising investigational agent in oncology.[1][2] While clinical and preclinical data on the synergistic effects of this compound in combination with other drugs are not yet publicly available, extensive research into the roles of its targets, CECR2 and BPTF, in cancer progression provides a strong rationale for its use in combination regimens. This guide explores the potential synergistic effects of this compound by examining the published data on other inhibitors targeting these key epigenetic readers.
Targeting BPTF and CECR2: A Strategy for Overcoming Drug Resistance and Enhancing Anti-Tumor Efficacy
BPTF is a core component of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription.[1] Its overexpression has been linked to the progression of various cancers. CECR2 is also involved in chromatin remodeling and has been implicated in DNA damage response and metastasis.[3][4] The inhibition of these proteins by agents like this compound is hypothesized to disrupt oncogenic signaling pathways and sensitize cancer cells to the cytotoxic effects of other anti-cancer drugs.
Preclinical Evidence for Synergy with BPTF Inhibitors
Studies on other BPTF inhibitors have demonstrated significant synergistic anti-cancer activity when combined with conventional chemotherapeutic agents. A notable example is the BPTF inhibitor AU1, which has been shown to sensitize murine triple-negative breast cancer (TNBC) cells to a range of chemotherapy drugs.
Table 1: Synergistic Effects of BPTF Inhibitor AU1 with Chemotherapy in 4T1 Murine TNBC Cells
| Chemotherapeutic Agent | IC50 (nM) - Chemo Alone | IC50 (nM) - Chemo + 2.5 µM AU1 | Fold-Change in IC50 |
| Vinorelbine | 215.1 | 26.9 | 8.0 |
| Vinblastine | 13.0 | 3.9 | 3.3 |
| Doxorubicin | 20.3 | 11.2 | 1.8 |
Data extracted from a study on the synergistic effects of the BPTF inhibitor AU1.[5][6]
The primary mechanism for this synergy is the inhibition of the P-glycoprotein (P-gp) drug efflux pump by AU1, leading to increased intracellular accumulation of the chemotherapeutic agents.[5][7] This suggests that this compound, by targeting BPTF, could potentially reverse multidrug resistance, a major challenge in cancer therapy.
Experimental Protocol: In Vitro Chemosensitization Assay
The following is a generalized protocol for assessing the synergistic effects of a BPTF inhibitor like this compound with chemotherapeutic agents in cancer cell lines.
Objective: To determine if the BPTF inhibitor enhances the cytotoxic effects of chemotherapy.
Materials:
-
Cancer cell line of interest (e.g., 4T1 TNBC cells)
-
BPTF inhibitor (e.g., AU1 or this compound)
-
Chemotherapeutic agent (e.g., Vinorelbine)
-
Cell culture medium and supplements
-
96-well plates
-
MTS assay reagent for cell viability assessment
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of the BPTF inhibitor and the chemotherapeutic agent, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add MTS reagent to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent alone and in the presence of the BPTF inhibitor. The fold-change in IC50 is a measure of the synergistic effect.
Visualizing the Pathway: BPTF Inhibition and Chemosensitization
The synergistic interaction between BPTF inhibitors and chemotherapy can be visualized as a logical workflow.
Caption: BPTF inhibitor blocks the P-gp pump, increasing chemotherapy levels in cancer cells.
Synergy with Other Targeted Agents: The Case of Bromosporine
Bromosporine, a pan-BET (Bromodomain and Extra-Terminal domain) inhibitor, which also targets bromodomains, has shown synergistic effects when combined with the chemotherapeutic agent 5-Fluorouracil (5-FU) in colorectal cancer (CRC) cells.[8][9] This combination led to enhanced inhibition of cell growth and an increase in apoptosis.[8][9]
Table 2: In Vitro Effects of Bromosporine in Combination with 5-Fluorouracil in CRC Cells
| Treatment | Effect on Cell Growth | Effect on Cell Cycle | Apoptosis Induction |
| Bromosporine + 5-FU | Synergistic inhibition | Increased G1 phase arrest | Enhanced |
Qualitative summary from preclinical data on bromosporine.[8][9]
This provides further evidence that targeting bromodomains, a key function of this compound, can be an effective strategy for combination therapies.
Experimental Workflow: Assessing Apoptosis in Combination Therapy
To validate the synergistic induction of apoptosis, the following experimental workflow can be employed.
Caption: Workflow for measuring apoptosis after combination drug treatment in cancer cells.
Future Directions and Conclusion
The preclinical data on inhibitors of BPTF and related bromodomains strongly suggest that this compound has the potential to act synergistically with a variety of anti-cancer agents. The ability to overcome multidrug resistance and enhance the pro-apoptotic effects of chemotherapy are particularly promising avenues for future research.
Further preclinical studies are warranted to directly investigate the synergistic effects of this compound in various cancer models and to elucidate the specific molecular mechanisms underlying these interactions. Such studies will be crucial in guiding the clinical development of this compound as a key component of novel combination therapies for cancer treatment. Researchers are encouraged to explore combinations with standard-of-care chemotherapies, targeted therapies, and immunotherapies to fully realize the therapeutic potential of this novel agent.
References
- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 5. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
Unraveling the Transcriptional Impact of TP-238 Hydrochloride: A Comparative Analysis
For Immediate Release
A Deep Dive into the Gene Expression Effects of the Dual CECR2 and BPTF Inhibitor, TP-238 Hydrochloride, in Comparison to Selective Alternatives
This guide provides a comprehensive comparative analysis of the effects of this compound on gene expression. As a dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), this compound presents a unique tool for researchers studying chromatin remodeling and transcriptional regulation. This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic action of epigenetic modulators.
While direct, publicly available quantitative gene expression data (e.g., from RNA-sequencing or microarray analysis) for this compound is limited, this guide synthesizes the expected transcriptional outcomes based on the known functions of its targets. We draw comparisons with the effects of selective inhibitors of BPTF and CECR2, providing a framework for understanding the potential impact of this compound on cellular gene expression programs.
Comparative Inhibitor Profiles
To understand the specific effects of this compound, it is crucial to compare it with more selective inhibitors of its targets, CECR2 and BPTF.
| Inhibitor | Target(s) | Reported IC50/Kd | Key Features |
| This compound | CECR2, BPTF | CECR2: 10-30 nM (IC50); BPTF: 100-350 nM (IC50) | Dual inhibitor, providing a tool to probe the combined effects of CECR2 and BPTF inhibition. |
| NVS-BPTF-1 | BPTF | 71 nM (Kd) | A potent and selective chemical probe for the BPTF bromodomain. |
| NVS-CECR2-1 | CECR2 | 47 nM (IC50), 80 nM (Kd) | A highly potent and selective inhibitor of the CECR2 bromodomain. |
Expected Impact on Gene Expression: A Target-Centric View
The following tables summarize the anticipated changes in gene expression upon treatment with this compound, based on the known roles of its targets, CECR2 and BPTF. These are inferred from studies involving genetic knockdown of the targets or treatment with other selective inhibitors.
CECR2 Inhibition and its Effect on the NF-κB Signaling Pathway
CECR2 is known to be a positive regulator of the NF-κB signaling pathway. Its inhibition is expected to downregulate NF-κB target genes involved in inflammation, immunity, and cell survival.
| Target Gene | Function | Expected Change with TP-238 HCl | Supporting Evidence |
| CSF1 | Macrophage colony-stimulating factor, promotes macrophage differentiation and survival. | Downregulation | Pharmacological inhibition of CECR2 has been shown to suppress NF-κB target genes, including those involved in macrophage polarization. |
| CXCL1 | Chemokine involved in neutrophil recruitment and inflammation. | Downregulation | As a target of the NF-κB pathway, its expression is expected to decrease with CECR2 inhibition. |
| TNC | Tenascin C, an extracellular matrix protein involved in tissue injury and repair, and cancer metastasis. | Downregulation | Studies on CECR2's role in breast cancer metastasis have identified TNC as a downstream target. |
| MMP2 | Matrix metallopeptidase 2, involved in the breakdown of extracellular matrix, crucial for cancer cell invasion and metastasis. | Downregulation | Implicated as a downstream effector of CECR2-mediated metastasis. |
| VEGFA | Vascular endothelial growth factor A, a key regulator of angiogenesis. | Downregulation | Part of the transcriptional program regulated by CECR2 in the context of cancer progression. |
BPTF Inhibition and its Effect on c-Myc-Regulated Genes
BPTF, a core subunit of the NURF chromatin remodeling complex, is a known co-factor for the oncogenic transcription factor c-Myc. Inhibition of the BPTF bromodomain is expected to disrupt c-Myc's transcriptional activity, leading to the downregulation of genes involved in cell proliferation and metabolism.
| Target Gene | Function | Expected Change with TP-238 HCl | Supporting Evidence |
| c-MYC | A master transcriptional regulator of cell growth, proliferation, and metabolism. | Downregulation | Inhibition of BPTF has been shown to lead to a decrease in c-Myc expression. |
| CCND1 | Cyclin D1, a key regulator of the cell cycle G1/S transition. | Downregulation | As a well-established c-Myc target gene, its expression is expected to be reduced upon BPTF inhibition. |
| ODC1 | Ornithine decarboxylase 1, a rate-limiting enzyme in polyamine biosynthesis, essential for cell proliferation. | Downregulation | A canonical c-Myc target gene involved in metabolic reprogramming. |
| NCL | Nucleolin, a multifunctional protein involved in ribosome biogenesis and cell proliferation. | Downregulation | Its expression is often upregulated by c-Myc in cancer. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches to study them, we provide the following diagrams in DOT language.
Caption: Inhibition of CECR2 by this compound is expected to block the activation of the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to the downregulation of its target genes.
Caption: this compound is anticipated to inhibit the BPTF bromodomain, disrupting the function of the NURF chromatin remodeling complex. This would impede c-Myc's ability to bind to its target promoters and activate the transcription of genes involved in cell proliferation.
Caption: A typical experimental workflow for analyzing the effect of this compound on gene expression using RNA-sequencing.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to generate the type of data discussed in this guide.
RNA-Sequencing (RNA-Seq) Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the wells using a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, followed by DNase treatment to remove any contaminating genomic DNA.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Assess the quality of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression (DGE) analysis between treated and control samples.
-
Conduct pathway and gene ontology (GO) enrichment analysis on the differentially expressed genes.
-
Quantitative Real-Time PCR (qRT-PCR) for Validation
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and sonicate the chromatin to shear it into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., CECR2, BPTF, or c-Myc) or a control IgG.
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
This guide provides a foundational understanding of the expected effects of this compound on gene expression. Further experimental validation using the protocols outlined above is necessary to confirm these predictions and to fully elucidate the compound's mechanism of action.
In vivo efficacy comparison of TP-238 and similar compounds
An in-depth analysis of the publicly available scientific literature and drug development databases does not yield information on a specific compound designated "TP-238." This identifier does not correspond to a known therapeutic agent for which in vivo efficacy data and comparable compounds have been documented.
The search for "TP-238" has resulted in several unrelated findings, including:
-
Pu-238: An isotope of Plutonium used as a power source in radioisotope thermoelectric generators, with no therapeutic application.
-
TP53 C238Y: A specific mutation in the TP53 tumor suppressor gene. Research in this area focuses on the structural and functional consequences of the mutation, not on a compound named TP-238.
-
TP-38: A toxin that has been investigated in the context of treating brain tumors. However, this is a distinct molecule from the requested "TP-238."
-
AP-238: A novel synthetic opioid, which is a psychoactive substance and not a therapeutic compound in the context of the user's request.
-
Numerical Identifiers: In some instances, "238" appears as a numerical identifier in documents or reporting guidelines, without any connection to a specific chemical entity.
Due to the absence of a clearly identified compound "TP-238," it is not possible to perform a comparative analysis of its in vivo efficacy against similar compounds. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without a defined subject compound.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the compound's designation. Accurate identification is crucial for retrieving relevant experimental data and conducting meaningful comparative analyses. Should a more specific identifier for the compound of interest be available, a comprehensive comparison guide could be generated.
TP-238: A Specific Probe for CECR2 with High Selectivity Over BET Family Members
For researchers, scientists, and drug development professionals, the validation of a chemical probe's specificity is paramount. This guide provides a comparative analysis of TP-238, a potent inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain, against the well-characterized BET (Bromodomain and Extra-Terminal) family of proteins. Experimental data demonstrates that TP-238 exhibits high selectivity for CECR2, making it a valuable tool for dissecting the biological functions of this non-BET bromodomain.
Summary of Quantitative Binding Data
The following table summarizes the inhibitory activity of TP-238 against CECR2 and its selectivity over other bromodomains, including members of the BET family.
| Target Protein | Assay Type | Measurement | Value (nM) | Selectivity vs. CECR2 |
| CECR2 | AlphaScreen | IC50 | 30 | - |
| CECR2 | Isothermal Titration Calorimetry (ITC) | K_d_ | 10 | - |
| BPTF | AlphaScreen | IC50 | 350 | 11.7-fold |
| BPTF | Isothermal Titration Calorimetry (ITC) | K_d_ | 120 | 12-fold |
| BRD9 | Biochemical Assay | IC50 | 1400 | 46.7-fold |
| BRD2 | BROMOscan | % Inhibition @ 1µM | <10 | >333-fold |
| BRD3 | BROMOscan | % Inhibition @ 1µM | <10 | >333-fold |
| BRD4 | BROMOscan | % Inhibition @ 1µM | <10 | >333-fold |
Note: Selectivity is calculated as the ratio of the IC50 or Kd value for the off-target protein to that of CECR2. For BROMOscan data, a percentage of inhibition less than 10% at a 1µM concentration indicates a lack of significant binding, and the selectivity is estimated to be greater than 333-fold based on the CECR2 IC50 of 30 nM.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of TP-238 against CECR2 and BPTF.
Principle: The AlphaScreen assay is a bead-based, non-radioactive, homogeneous assay used to study biomolecular interactions. In this context, a biotinylated histone peptide ligand and a GST-tagged bromodomain-containing protein (CECR2 or BPTF) are brought into proximity. Streptavidin-coated Donor beads bind to the biotinylated peptide, and anti-GST coated Acceptor beads bind to the GST-tagged protein. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which, if in close proximity (due to the protein-ligand interaction), activates the Acceptor bead, resulting in light emission at 520-620 nm. An inhibitor that disrupts this interaction will decrease the signal.
Methodology:
-
Reagent Preparation: All reagents, including GST-tagged CECR2 or BPTF protein, biotinylated acetylated histone H4 peptide, Streptavidin-Donor beads, and anti-GST Acceptor beads, were prepared in the appropriate assay buffer.
-
Compound Dispensing: Serial dilutions of TP-238 were dispensed into a 384-well microplate.
-
Protein-Inhibitor Incubation: The GST-tagged bromodomain protein was added to the wells containing the test compound and incubated to allow for binding.
-
Ligand Addition: The biotinylated histone peptide was added to the wells.
-
Bead Addition: A mixture of Streptavidin-Donor and anti-GST Acceptor beads was added to the wells.
-
Incubation: The plate was incubated in the dark at room temperature to allow for bead-protein-ligand complex formation.
-
Signal Detection: The AlphaScreen signal was read on an appropriate plate reader. The IC50 values were calculated from the dose-response curves.
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the dissociation constant (Kd) of TP-238 for CECR2 and BPTF.
Principle: ITC directly measures the heat change that occurs when two molecules interact. This heat change is proportional to the extent of binding. By titrating a ligand (TP-238) into a solution containing the protein (CECR2 or BPTF), a binding isotherm can be generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.
Methodology:
-
Sample Preparation: The CECR2 or BPTF protein was dialyzed extensively against the ITC buffer. TP-238 was dissolved in the final dialysis buffer.
-
Calorimeter Setup: The sample cell of the ITC instrument was filled with the protein solution, and the injection syringe was filled with the TP-238 solution.
-
Titration: A series of small injections of TP-238 were made into the protein solution while the heat change was continuously monitored.
-
Data Analysis: The heat released or absorbed after each injection was integrated and plotted against the molar ratio of ligand to protein. The resulting isotherm was fitted to a suitable binding model to determine the Kd.
BROMOscan
The BROMOscan platform was used to assess the selectivity of TP-238 against a panel of human bromodomains, including the BET family members BRD2, BRD3, and BRD4.
Principle: BROMOscan is a competitive binding assay that measures the ability of a test compound to displace a ligand from a DNA-tagged bromodomain. The bromodomain is then captured on a solid support, and the amount of bound bromodomain is quantified using qPCR of the attached DNA tag. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.
Methodology:
-
Compound Preparation: TP-238 was prepared at a concentration of 1µM.
-
Binding Reaction: The test compound was incubated with the DNA-tagged bromodomain and an immobilized ligand.
-
Capture and Washing: The bromodomain-ligand complexes were captured on a solid support, and unbound components were washed away.
-
Quantification: The amount of captured bromodomain was quantified by qPCR.
-
Data Analysis: The results are reported as the percentage of inhibition of the control binding.
Visualizing the Specificity and Experimental Workflow
The following diagrams illustrate the specificity of TP-238 and the general workflow for its validation.
Caption: TP-238's binding affinity for CECR2, BPTF, BRD9, and the BET family.
Caption: Workflow for validating the specificity of TP-238.
Conclusion
The presented data robustly validates TP-238 as a highly specific chemical probe for the CECR2 bromodomain. Its negligible affinity for the BET family members BRD2, BRD3, and BRD4, as demonstrated by BROMOscan analysis, underscores its utility in selectively investigating the biological roles of CECR2 without the confounding effects of pan-BET inhibition. This high degree of selectivity makes TP-238 an essential tool for researchers in the fields of epigenetics, chromatin biology, and drug discovery.
A Comparative Guide: Benchmarking TP-238 Hydrochloride Against First-Generation BET Inhibitors
In the landscape of epigenetic drug discovery, targeting bromodomains—the "readers" of histone acetylation—has emerged as a promising strategy for cancer therapy. First-generation inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as JQ1, OTX015 (birabresib), and I-BET762 (molibresib), have paved the way for novel treatments. This guide provides a comparative analysis of a distinct chemical probe, TP-238 hydrochloride, against these foundational BET inhibitors.
It is important to note a key distinction at the outset: while often discussed in the context of bromodomain inhibitors, this compound is not a BET inhibitor. It selectively targets the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] In contrast, first-generation BET inhibitors are pan-BET inhibitors, targeting the BD1 and BD2 bromodomains of BRD2, BRD3, and BRD4 with similar affinity.[2][3] This guide will therefore compare and contrast these agents based on their distinct target profiles, available performance data, and the experimental methodologies used for their evaluation.
Quantitative Performance Data
The following tables summarize the inhibitory activities of this compound against its specific targets and the broader activity profile of first-generation BET inhibitors against the BET family proteins.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound | CECR2 | 10 - 30 |
| BPTF | 100 - 350 | |
| Data sourced from supplier technical information.[1] |
Table 2: Comparative Performance of First-Generation BET Inhibitors
| Compound | Target | Binding Affinity (IC50/EC50, nM) | Cell Growth Inhibition (GI50, nM) | Key Pharmacokinetic (PK) Feature |
| JQ1 | BRD2, BRD3, BRD4, BRDT | Potent, high-affinity binding[4][5][6] | Induces G1 arrest in NMC cells (at 250 nM)[7] | Short half-life, limiting clinical use; primarily a research tool[4] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 92 - 112 (IC50)[8][9][10] | 60 - 200 (in various human cancer cell lines)[8][10] | Orally bioavailable[3][11] |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | Pan-BET activity | Efficacy in multiple myeloma and neuroblastoma models[3] | Rapid absorption and elimination (t1/2: 3-7 hours)[12][13]; metabolism subject to autoinduction[12][14][15] |
Mechanism of Action: A Visual Comparison
BET proteins act as scaffolds, binding to acetylated histones at super-enhancers and promoters to recruit the transcriptional machinery, including Positive Transcription Elongation Factor b (P-TEFb), which drives the expression of key oncogenes like MYC.[16][17] First-generation BET inhibitors competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby suppressing transcription of these target genes.[16][18][19]
Experimental Protocols
Objective comparison requires standardized methodologies. Below are detailed protocols for key assays used to characterize bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to a target bromodomain. It relies on the energy transfer between a terbium-labeled donor and a dye-labeled acceptor when brought into proximity by a biological interaction.
Objective: To determine the IC50 value of a test compound (e.g., OTX015) for its interaction with a BET bromodomain (e.g., BRD4).
Materials:
-
Recombinant GST-tagged BRD4 protein
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Dye-labeled acetylated histone peptide (Acceptor)
-
Test compound (serially diluted)
-
Assay Buffer (e.g., 1x BRD TR-FRET Assay Buffer 1)
-
White, low-volume 384-well microplate
Procedure:
-
Reagent Preparation: Dilute all reagents to their final working concentrations in 1x Assay Buffer.[20][21]
-
Compound Plating: Add 2 µL of serially diluted test compound or DMSO vehicle (control) to the appropriate wells of the 384-well plate.[20]
-
Reagent Addition:
-
Initiate Reaction: Add 3-5 µL of diluted BRD4 protein to all wells to start the binding reaction.[21] The final volume should be ~15-20 µL.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.[20][21]
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader. Measure the fluorescence emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor), typically after a 50-100 microsecond delay.[20][22]
-
Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[20] Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability (CellTiter-Glo®) Assay
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[23] It is a robust method for assessing the anti-proliferative effects of compounds like TP-238 or BET inhibitors.
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., AML, prostate cancer)
-
Culture medium
-
Test compound (serially diluted)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined density (e.g., 5,000 cells/well in 100 µL for a 96-well plate) and incubate overnight to allow for attachment.[24]
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include DMSO-only wells as a vehicle control. Incubate for a set period, typically 72 hours.[25]
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[26][27]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[24]
-
Lysis and Signal Stabilization:
-
Data Acquisition: Measure the luminescence using a luminometer.[24]
-
Analysis: Subtract the background luminescence (from medium-only wells). Normalize the data to the vehicle control wells (representing 100% viability) and plot the percentage of viability against the logarithm of compound concentration to calculate the GI50 value.
Conclusion
This guide highlights the critical importance of target selectivity in the field of epigenetic inhibitors. This compound represents a targeted probe for the non-BET bromodomains of CECR2 and BPTF. In contrast, first-generation inhibitors like JQ1, OTX015, and I-BET762 are pan-BET active compounds. While both classes of molecules interfere with chromatin-mediated gene regulation, they do so by targeting distinct protein families, which is expected to result in different downstream biological effects and therapeutic windows. The development of next-generation, domain-specific BET inhibitors (e.g., BD1- or BD2-selective) further underscores the field's progression toward more precise therapeutic intervention.[3][28][29] The provided data and protocols offer a framework for the continued evaluation and comparison of these evolving classes of epigenetic modulators.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JQ1 - Wikipedia [en.wikipedia.org]
- 5. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 24. benchchem.com [benchchem.com]
- 25. abmole.com [abmole.com]
- 26. OUH - Protocols [ous-research.no]
- 27. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 28. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BETting on next-generation bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TP-238 Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel now have a clear, step-by-step guide for the proper disposal of TP-238 hydrochloride, a chemical probe for the bromodomains of CECR2 and BPTF.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide provides essential information on handling, storage, and final disposal of this compound waste.
This compound should be considered hazardous until comprehensive toxicological data becomes available.[2] Standard laboratory chemical safety protocols should be strictly followed.
Summary of Material Properties
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Name | N-[(3-(1H)-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride |
| Molecular Formula | C₂₂H₃₀N₆O₃S·HCl[1] |
| Molecular Weight | 495.04 g/mol [1] |
| CAS Number | 2415263-05-5[1][3] |
| Appearance | Crystalline solid[2] |
| Storage | Store at -20°C[1][2] |
| Solubility | DMSO: ~1 mg/ml, PBS (pH 7.2): ~10 mg/ml[2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Detailed Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including:
-
Safety goggles
-
Impervious gloves
-
Protective clothing (lab coat)
-
For operations that may generate dust, use a dust respirator or work in a well-ventilated fume hood.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Bulk Quantities: Unused or expired this compound solid should be disposed of as hazardous chemical waste. Do not mix with other waste streams.
-
Contaminated Labware: Non-sharp items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic container).
-
-
Sharps Waste:
-
Needles, syringes, and broken glassware contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Final Disposal:
-
Disposal of this compound waste must be conducted through a licensed hazardous waste management company.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4][5]
-
Do not dispose of this compound down the drain or in regular trash.
5. Spill Management:
-
In case of a spill, avoid generating dust.
-
Carefully absorb the spill with an inert material, such as diatomaceous earth or vermiculite.
-
Collect the absorbent material into a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
For further information, consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department. Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling TP-238 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of TP-238 hydrochloride, a potent bromodomain inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Understanding the Hazards
This compound is a potent compound, and while a specific Safety Data Sheet (SDS) is not publicly available, its classification as a cytotoxic agent necessitates handling with the utmost care.[1][2] Routes of exposure include inhalation, skin or eye contact, and ingestion.[1] Even low-level exposure to potent cytotoxic compounds can lead to serious health issues, including skin irritation, nausea, and long-term effects such as reproductive toxicity and an increased risk of cancer.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves.[1] | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination. |
| Gown | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles. A full-face shield should be used when there is a risk of splashes. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | An N95 or higher-rated respirator is required when handling the powder outside of a containment system.[1] For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary.[3][4][5] | Prevents inhalation of the powdered compound. |
Engineering Controls
Engineering controls are designed to isolate the hazard from the operator and are a critical component of safe handling.[6][7]
| Control Measure | Description | Purpose |
| Ventilation | All handling of this compound powder must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[1][6] | To capture and exhaust airborne particles, preventing inhalation. |
| Containment | For larger quantities or repeated handling, the use of a glove box or containment isolator is recommended.[4][6] | Provides a physical barrier between the operator and the potent compound. |
| Air Pressure | The handling area should be under negative pressure relative to adjacent spaces to prevent the escape of contaminants.[6] | Ensures that any airborne particles are contained within the designated handling area. |
Safe Handling and Operational Workflow
A standardized workflow minimizes the risk of exposure and cross-contamination.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. ecolab.com [ecolab.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. escopharma.com [escopharma.com]
- 7. agnopharma.com [agnopharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
